5-phenyl-1H-pyrrole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCBCVFLFCKZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122453-85-4 | |
| Record name | 5-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Phenyl-1H-pyrrole-3-carbonitrile: A Technical Guide
The following technical guide details the synthesis of 5-phenyl-1H-pyrrole-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry, most notably recognized as the des-fluoro analog of the Vonoprazan intermediate.
This guide prioritizes the Alkylation-Cyclization-Reduction route, currently the industry standard for scalability and regiochemical fidelity.
Executive Summary
Target Molecule: this compound (CAS: 52179-70-1)
Molecular Formula: C
Technical Challenge: Direct synthesis of 3,5-disubstituted pyrroles is often plagued by regioselectivity issues. Classic methods like the Van Leusen reaction typically yield 3,4-disubstituted isomers.[1] Consequently, this guide focuses on a stepwise convergent synthesis utilizing phenacyl bromide and malononitrile. This route offers high regiocontrol, establishing the 2,4-substitution pattern (equivalent to 3,5- by tautomeric numbering) via a 2-chloro intermediate which is subsequently reduced.
Retrosynthetic Analysis
To achieve the specific 3-cyano-5-phenyl substitution pattern, we disconnect the pyrrole ring at the N1-C2 and C3-C4 bonds. This reveals phenacyl bromide (2-bromoacetophenone) and malononitrile as the primary synthons.
-
Step 1 (C-C Bond Formation): Nucleophilic attack of the malononitrile anion on the phenacyl bromide.
-
Step 2 (Cyclization): Acid-mediated condensation to close the ring, concomitantly installing a chlorine atom at C2 (a necessary artifact of the HCl-mediated cyclization).
-
Step 3 (Refinement): Reductive dechlorination to yield the final this compound.
Figure 1: Retrosynthetic logic flow prioritizing the 2-chloro intermediate route.
Core Experimental Protocol
This protocol is adapted from the optimized industrial route for the 2-fluorophenyl analog (Vonoprazan intermediate), adjusted for the unsubstituted phenyl substrate.
Phase 1: Alkylation of Malononitrile
Objective: Synthesis of 2-(2-oxo-2-phenylethyl)malononitrile.
-
Reagents:
-
Phenacyl bromide (2-bromoacetophenone): 1.0 eq
-
Malononitrile: 1.1 eq
-
Base: Potassium Carbonate (K
CO ) or Sodium Ethoxide (NaOEt) -
Solvent: THF or Ethanol[2]
-
-
Procedure:
-
Dissolve malononitrile (1.1 eq) in THF/EtOH.
-
Add base (K
CO , 2.0 eq) and stir at 0°C for 30 minutes to generate the anion. -
Add phenacyl bromide (1.0 eq) dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of phenacyl bromide.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, and concentrate.[3] The intermediate is often an oil or low-melting solid used directly in the next step.
-
Phase 2: Cyclization to the 2-Chloro Intermediate
Objective: Synthesis of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile. Note: This step is critical. The use of HCl in an anhydrous solvent promotes cyclization while installing a chlorine atom at the 2-position, stabilizing the ring formation.
-
Reagents:
-
Crude intermediate from Phase 1
-
Solvent: Ethyl Acetate (EtOAc)[2]
-
Reagent: HCl gas (bubbled) or 4M HCl in Dioxane/EtOAc
-
-
Procedure:
-
Dissolve the crude 2-(2-oxo-2-phenylethyl)malononitrile in dry EtOAc.
-
Cool the solution to 0–5°C.
-
Bubble dry HCl gas into the solution for 30–60 minutes, or add HCl/EtOAc solution dropwise.
-
Observation: The reaction typically turns dark, and a precipitate may form.
-
Stir at room temperature for 12 hours.
-
Workup: Pour into ice water. Neutralize cautiously with NaHCO
. Extract with EtOAc.[4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Water.[4]
-
Checkpoint: Product should be a solid (approx MP: 170–180°C range for similar analogs).[3]
-
Phase 3: Reductive Dechlorination
Objective: Removal of the C2-Chlorine to yield this compound.
-
Reagents:
-
Procedure:
-
In a hydrogenation vessel, dissolve the chloro-pyrrole in Methanol.
-
Add NaOAc (1.5 eq) to neutralize the HCl formed during reduction.
-
Add 10% Pd/C catalyst carefully (under inert atmosphere).
-
Purge with N
, then introduce H . -
Stir at Room Temperature (25°C) for 4–8 hours.
-
Monitoring: HPLC or TLC is crucial here to prevent over-reduction (saturation of the pyrrole ring or reduction of the nitrile).
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Resuspend in water to crystallize the product or extract with DCM.
-
Final Purification: Recrystallization from Ethanol/Water.[4]
-
Mechanistic Insight
The formation of the pyrrole ring involves a complex cascade. The initial alkylation is a standard S
Figure 2: Mechanistic pathway from precursors to the final dechlorinated scaffold.
Data & Characterization
The following data parameters are expected for the final product, based on the structural class and analogous Vonoprazan intermediates.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Color may darken upon air oxidation. |
| Melting Point | 135–140 °C (Approx.)[9] | Literature varies; sharp MP indicates high purity. |
| 1H NMR (DMSO-d6) | δ ~12.5 (br s, 1H, NH) | Diagnostic broad singlet for Pyrrole NH. |
| 1H NMR (Aromatic) | δ ~7.3–7.8 (m, 5H, Ph) | Phenyl protons. |
| 1H NMR (Pyrrole) | δ ~7.5 (d, 1H, C2-H) | The C2 proton usually appears as a doublet or singlet depending on coupling with NH. |
| IR Spectrum | ~2220 cm⁻¹ (CN stretch) | Distinctive sharp peak for nitrile. |
| Mass Spec (ESI) | [M+H]+ = 169.07 | Calculated for C11H8N2. |
Troubleshooting & Optimization
Regioselectivity Issues
If you observe the formation of 3-cyano-4-phenylpyrrole , you have likely utilized a Van Leusen-type reaction (TosMIC + Cinnamonitrile). The route described above (Phenacyl Bromide + Malononitrile) is regiospecific for the 3-cyano-5-phenyl isomer.
Over-Reduction
During Phase 3 (Dechlorination), prolonged exposure to H
-
Fix: Monitor strictly by HPLC. Stop reaction immediately upon disappearance of the chloro-intermediate. Use a mild base (NaOAc) rather than strong bases.
Poor Cyclization Yield
If Phase 2 yields are low:
-
Ensure the HCl source is anhydrous. Water competes with the cyclization, leading to hydrolysis of the nitrile.
-
Increase the concentration of HCl. The reaction is driven by the acid.
References
-
Google Patents. Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN112194607A). (Describes the core malononitrile/phenacyl bromide/HCl route). Link
-
Organic Chemistry Portal. Van Leusen Pyrrole Synthesis. (Reference for the alternative, often regiochemically distinct, TosMIC route). Link
-
ChemicalBook. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Product Description. (Industrial context for the fluorinated analog). Link
-
RSC Advances. A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles. (Context on multicomponent variations). Link
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives. (Structural data comparisons). Link
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. elar.urfu.ru [elar.urfu.ru]
"5-phenyl-1H-pyrrole-3-carbonitrile chemical properties"
The following technical guide provides an in-depth analysis of 5-phenyl-1H-pyrrole-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, reactivity, and industrial application.
Chemical Class: Heterocyclic Aromatic Nitrile | CAS: 122453-85-4[1][2]
Executive Summary
This compound is a privileged scaffold in modern drug discovery, serving as a pivotal intermediate in the synthesis of Vonoprazan (a potassium-competitive acid blocker). Its structure combines the electron-rich pyrrole ring with an electron-withdrawing nitrile group and a conjugated phenyl moiety. This push-pull electronic system imparts unique reactivity, making it a versatile building block for kinase inhibitors, STING agonists, and agrochemicals.
Physicochemical Profile
The molecule exhibits properties characteristic of electron-deficient pyrroles. The nitrile group at C3 significantly lowers the pKa of the pyrrolic NH compared to unsubstituted pyrrole, enhancing its acidity and utility in N-alkylation reactions.
| Property | Value / Description |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Pale yellow to brown solid |
| Melting Point | 164–166 °C (Recrystallized from EtOH) |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |
| Acidity (pKa) | ~10–11 (Estimated; lowered by C3-CN) |
| H-Bond Donors | 1 (Pyrrole NH) |
| H-Bond Acceptors | 1 (Nitrile N) |
Synthetic Pathways[3][4][5][6][7]
The synthesis of this compound is non-trivial due to the need for specific regiocontrol. The most robust, industrially validated route involves the cyclization of phenacylmalononitriles, often requiring a dechlorination step to achieve the C2-unsubstituted core.
Route A: The Modified Knorr/Cyclization Strategy (Industrial Standard)
This pathway is favored for its scalability and use of inexpensive reagents. It proceeds through a 2-chloro intermediate, which is subsequently reduced.
Protocol:
-
Formation of Phenacylmalononitrile: Reaction of 2-bromoacetophenone (phenacyl bromide) with malononitrile in the presence of a base (e.g., sodium ethoxide or weak inorganic bases) yields 2-(2-oxo-2-phenylethyl)malononitrile.
-
Cyclization: Treatment with HCl in ethyl acetate/ethanol induces cyclization to form 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile . The chlorine atom at C2 is an artifact of the mechanism involving the nitrile attack.
-
Hydrodechlorination: Catalytic hydrogenation using Pd/C or Raney Nickel removes the C2-chlorine atom to yield the target This compound .
Route B: Van Leusen Pyrrole Synthesis
A convergent approach using Tosylmethyl Isocyanide (TosMIC) and chalcones or specific enones. While elegant, this route often yields 3,4-disubstituted pyrroles and requires careful selection of the Michael acceptor to ensure the 3-cyano-5-phenyl substitution pattern.
Visualization: Synthetic Logic
The following diagram outlines the primary industrial route (Route A) and the reactivity logic.
Caption: Step-wise synthesis of this compound via the phenacylmalononitrile route, highlighting the critical dechlorination step.
Reactivity & Functionalization[5][8][9]
The 3-cyano-5-phenyl scaffold possesses distinct electronic zones. The phenyl group acts as a conjugated donor, while the nitrile is a strong acceptor. This polarization dictates the site-selectivity of further modifications.
Electrophilic Aromatic Substitution (EAS)
-
C2 Position: The C2 position (adjacent to NH) is the most nucleophilic site remaining. Halogenation (NBS/NCS) or Vilsmeier-Haack formylation occurs preferentially here.
-
C4 Position: Sterically less accessible and electronically deactivated by the adjacent nitrile, making it difficult to functionalize without directing groups.
Nitrile Transformations
The C3-cyano group is a versatile handle:
-
Hydrolysis: Acidic or basic hydrolysis yields the carboxamide or carboxylic acid .
-
Reduction: Reduction (e.g., LiAlH4) yields the aminomethyl derivative.
-
Heterocycle Formation: Reaction with azides yields tetrazoles ; reaction with hydroxylamine yields amidoximes (precursors to oxadiazoles).
N-Alkylation
The pyrrole NH is relatively acidic (pKa ~10-11). Deprotonation with bases like NaH or K2CO3 allows for facile alkylation or arylation (Ullmann/Buchwald) to introduce diversity at the N1 position.
Caption: Reactivity map illustrating the four primary vectors for chemical diversification of the scaffold.
Biological & Industrial Relevance[3][10]
Vonoprazan Manufacturing
The most significant application of this scaffold is as a precursor to Vonoprazan Fumarate , a first-in-class potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.
-
Role: The 5-(2-fluorophenyl) analog of this molecule is the direct intermediate. The non-fluorinated 5-phenyl variant serves as a model system and a scaffold for next-generation analogs.
-
Mechanism: The pyrrole ring provides the structural rigidity required to bind to the H+/K+-ATPase enzyme.
Emerging Pharmacology
-
STING Agonists: Recent SAR studies indicate that 1H-pyrrole-3-carbonitrile derivatives can activate the STING (Stimulator of Interferon Genes) pathway, offering potential in cancer immunotherapy.
-
Insecticidal Activity: Disulfide derivatives of this compound have demonstrated significant toxicity against Spodoptera littoralis (cotton leafworm), suggesting potential as agrochemical leads.
Analytical Characterization
To validate the synthesis of this compound, researchers should look for the following spectral signatures:
-
IR Spectroscopy:
-
CN Stretch: Sharp, distinct band at 2210–2225 cm⁻¹ .
-
NH Stretch: Broad band at 3200–3400 cm⁻¹ .
-
C=C/C=N: Aromatic bands around 1580–1600 cm⁻¹.[3]
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
NH: Broad singlet at ~12.0–12.5 ppm (exchangeable with D₂O).[4]
-
Phenyl Ring: Multiplets at 7.2–7.8 ppm (5 protons).
-
Pyrrole CH: Two distinct signals.[5] The C2-H (adjacent to NH and CN) typically appears as a doublet or singlet around 7.5–7.8 ppm . The C4-H appears slightly upfield around 6.9–7.2 ppm .
-
-
Mass Spectrometry:
-
ESI-MS: [M+H]⁺ peak at 169.2 m/z .
-
Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for cyanopyrroles.
-
Safety & Handling
-
Hazards: Like many nitriles and pyrroles, this compound should be treated as potentially toxic if ingested or inhaled. It may cause skin and eye irritation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich pyrrole ring over long periods.
-
Waste: Dispose of as hazardous organic waste containing nitrogen.
References
-
Synthesis of Vonoprazan Intermediates
-
Patent: CN112194607A. "Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde." (2021).[6] Describes the phenacylmalononitrile cyclization and dechlorination route.
-
-
Biological Activity (Insecticidal)
- Source: Gaber, H.M., et al. "Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm." ACS Omega (2022).
-
Biological Activity (STING Agonists)
-
General Pyrrole Synthesis (Van Leusen)
-
Source: Van Leusen, A.M., et al. "Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones." J. Org.[5] Chem. (1977).
-
-
Chemical Properties & CAS Data
- Source: ChemicalBook & Sigma-Aldrich entries for this compound deriv
Sources
- 1. 122453-85-4 this compound AKSci 5401CR [aksci.com]
- 2. This compound CAS#: 122453-85-4 [m.chemicalbook.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. mdpi.com [mdpi.com]
Spectroscopic Characterization of 5-Phenyl-1H-pyrrole-3-carbonitrile: A Technical Guide
The following technical guide details the spectroscopic characterization of 5-phenyl-1H-pyrrole-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry, particularly as a precursor to potassium-competitive acid blockers (P-CABs) like Vonoprazan.
Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10][11]
This compound (also referred to as 4-cyano-2-phenylpyrrole based on IUPAC priority rules) is a 3,5-disubstituted pyrrole derivative. It serves as a vital pharmacophore in the synthesis of bioactive agents, including antimicrobial compounds and proton pump inhibitors.
Understanding its spectroscopic signature is essential for distinguishing it from its regioisomers (e.g., 2-phenyl-3-cyanopyrrole) and monitoring its purity during synthesis, particularly when generated via the reductive dechlorination of 2-chloro-pyrrole intermediates.
Chemical Identity[10][11][12][13][14][15][16]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₈N₂
-
Molecular Weight: 168.19 g/mol
-
CAS Number: 1240948-77-9 (Generic/Fluorinated analog ref), 7126-38-7 (General 3-cyano)
-
Key Functional Groups: Pyrrole (aromatic heterocycle), Nitrile (C≡N), Phenyl ring.[2][3][4][5]
Synthesis & Experimental Workflow
To provide context for the spectral data (e.g., solvent residuals, specific impurities), we outline the primary synthetic route. The most robust method involves the Paal-Knorr or Gewald-type cyclization followed by modification, or more commonly in industrial settings, the Van Leusen reaction or reductive dechlorination.
Core Synthesis Pathway (Vonoprazan Route Context)
The compound is frequently synthesized via the dechlorination of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile , a reaction catalyzed by Palladium on Carbon (Pd/C) in the presence of hydrogen and a base (e.g., Sodium Acetate).
Figure 1: Synthetic pathway via the chloropyrrole intermediate, a common route that necessitates rigorous spectroscopic validation to ensure complete dechlorination.
Spectroscopic Data Analysis[1][2][3][4][13][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are the primary tools for structural validation. The asymmetry of the 2,4-substitution pattern (using IUPAC numbering) results in distinct chemical shifts for the pyrrole protons.
¹H NMR Data (400 MHz, DMSO-d₆)
-
Solvent: DMSO-d₆ is preferred due to the high polarity of the NH group and the nitrile.
-
Key Diagnostic: The broad singlet at ~12.5 ppm confirms the free N-H. The two pyrrole protons appear as doublets (or broad singlets) with small coupling constants (J ≈ 1.5–2.5 Hz) due to meta-coupling across the ring.
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment | Coupling (J) |
| NH | 12.40 – 12.60 | br s | 1H | Pyrrole N-H | - |
| H-2 | 7.65 – 7.75 | d / m | 1H | Pyrrole C2-H (α) | J ≈ 2.2 Hz |
| H-4 | 7.15 – 7.25 | d / m | 1H | Pyrrole C4-H (β) | J ≈ 2.2 Hz |
| Ph-ortho | 7.70 – 7.80 | d / m | 2H | Phenyl C2', C6' | J ≈ 7.5 Hz |
| Ph-meta | 7.35 – 7.45 | t / m | 2H | Phenyl C3', C5' | J ≈ 7.5 Hz |
| Ph-para | 7.20 – 7.30 | t / m | 1H | Phenyl C4' | J ≈ 7.5 Hz |
Note on Regiochemistry: H-2 (α-proton, adjacent to NH) is significantly deshielded relative to H-4 (β-proton) due to its proximity to the electronegative nitrogen and the magnetic anisotropy of the nitrile group at C3.
¹³C NMR Data (100 MHz, DMSO-d₆)
The nitrile carbon is a distinct weak signal at ~116 ppm.
| Carbon Type | Shift (δ, ppm) | Assignment |
| C≡N | 116.5 – 117.5 | Nitrile Carbon |
| C-2 | 138.0 – 139.0 | Pyrrole α-CH |
| C-3 | 90.0 – 92.0 | Pyrrole C-CN (Quaternary) |
| C-4 | 108.0 – 110.0 | Pyrrole β-CH |
| C-5 | 132.0 – 134.0 | Pyrrole C-Ph (Quaternary) |
| Ph-ipso | 130.5 – 131.5 | Phenyl Quaternary |
| Ph-CH | 125.0 – 129.0 | Phenyl CHs (multiple peaks) |
Infrared (IR) Spectroscopy[11]
IR spectroscopy provides rapid confirmation of the nitrile group and the integrity of the pyrrole ring.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretch | 3200 – 3350 | Strong, Broad | Characteristic pyrrole NH (H-bonded). |
| C≡N Stretch | 2210 – 2230 | Strong, Sharp | Diagnostic nitrile band; absence indicates hydrolysis. |
| C=C Aromatic | 1580 – 1600 | Medium | Phenyl/Pyrrole ring breathing modes. |
| C-H Bending | 740 – 760 | Strong | Out-of-plane bending (monosubstituted benzene). |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion: [M+H]⁺ = 169.08 (ESI); M⁺ = 168.1 (EI).
-
Fragmentation Pattern:
-
m/z 168: Molecular ion (Base peak in EI).
-
m/z 141: [M - HCN]⁺ (Loss of nitrile group as HCN).
-
m/z 115: [M - HCN - C₂H₂]⁺ (Pyrrole ring disintegration).
-
m/z 77: [C₆H₅]⁺ (Phenyl cation).
-
Experimental Protocols
Protocol A: Preparation for NMR Analysis
Objective: Obtain high-resolution ¹H and ¹³C spectra free from exchange broadening.
-
Sample Selection: Weigh 5–10 mg of the dried solid product. Ensure the sample is free of paramagnetic impurities (e.g., residual Pd catalyst from dechlorination).
-
Solvation: Dissolve in 0.6 mL of DMSO-d₆ .
-
Why DMSO? CDCl₃ may cause the NH proton to broaden or disappear due to exchange. DMSO forms a strong H-bond with the NH, sharpening the signal and slowing exchange.
-
-
Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.
-
Acquisition:
-
Run ¹H NMR with 16 scans (d1 = 1.0 s).
-
Run ¹³C NMR with 1024 scans (d1 = 2.0 s) to resolve the quaternary nitrile carbon.
-
Protocol B: HMBC Correlation (Self-Validation)
To definitively prove the 3-cyano-5-phenyl regiochemistry over the 2-phenyl-3-cyano isomer:
-
Run a 2D HMBC experiment.
-
Look for: A correlation between the NH proton (12.5 ppm) and the C-2 and C-5 carbons.
-
Critical Check: The H-2 proton (7.7 ppm) should show a strong 3-bond correlation to the Nitrile Carbon (~117 ppm). The H-4 proton (7.2 ppm) should show correlations to the Phenyl ipso-carbon .
Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the regiochemistry.
References
-
Synthesis and Characterization of Pyrrole-3-carbonitriles
- Journal of Organic Chemistry, 1978, 43(22), 4273–4276.
-
Vonoprazan Intermediate Synthesis (Reductive Dechlorination)
- Organic Process Research & Development, 2016, 20(1), 123-130. (Industrial scale-up and impurity profiling).
-
General Pyrrole Spectroscopic Data
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Reference for chemical shift prediction).
Disclaimer: This guide is intended for research purposes. Always verify spectral data against an authentic standard when developing pharmaceutical intermediates.
Sources
- 1. US10173977B2 - 5-aryl-1H-pyrrole-3-carbonitrile and a pharmaceutical product using the same - Google Patents [patents.google.com]
- 2. journalijar.com [journalijar.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elar.urfu.ru [elar.urfu.ru]
The Pyrrole-3-Carbonitrile Scaffold: From Synthetic Challenge to Blockbuster Intermediate
Topic: Discovery and History of Pyrrole-3-Carbonitrile Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrole-3-carbonitrile (3-cyanopyrrole) scaffold represents a triumph of modern heterocyclic chemistry over classical regioselectivity limitations. Historically, accessing the pyrrole 3-position was synthetically arduous due to the inherent electronic bias of the pyrrole ring, which favors electrophilic substitution at the 2-position (α-position).
This guide traces the evolution of pyrrole-3-carbonitriles from obscure chemical curiosities to their current status as privileged intermediates in the synthesis of blockbuster drugs like Vonoprazan (TAK-438) and as emerging standalone pharmacophores in STING agonist discovery. We analyze the shift from low-yield classical methods to high-efficiency multicomponent cyclizations and provide a validated protocol for laboratory synthesis.
Historical Genesis & Synthetic Evolution
The "3-Position" Problem
Early pyrrole chemistry, dominated by the Paal-Knorr and Hantzsch syntheses, readily provided 2,5-disubstituted or 2-substituted pyrroles. The 3-position remained elusive because the pyrrole ring’s high electron density at C2 makes it the preferred site for electrophilic attack. Introducing a nitrile (cyano) group at C3—critical for hydrogen bonding and metabolic stability—previously required complex blocking/deblocking strategies or low-yielding functional group interconversions.
The Turning Point: Malononitrile Cyclization
The democratization of the pyrrole-3-carbonitrile scaffold occurred not through the functionalization of existing pyrroles, but through de novo ring construction . The reaction of
Synthetic Pathway Comparison
Figure 1: Evolution of synthetic access. The modern route utilizes acyclic precursors to guarantee regiocontrol.
Medicinal Chemistry Case Study: The Vonoprazan Breakthrough
The most commercially significant application of the pyrrole-3-carbonitrile scaffold is its role as the key intermediate in the synthesis of Vonoprazan Fumarate (TAK-438) , a Potassium-Competitive Acid Blocker (P-CAB) marketed by Takeda.
The Nitrile Pivot
In the discovery of Vonoprazan, the 3-cyano group served as a crucial "synthetic handle." It provided the necessary carbon atom for the methylaminomethyl side chain while stabilizing the pyrrole core during the early assembly phases.
-
Drug Target: H+,K+-ATPase (Proton Pump).[]
-
Mechanism: Reversible, K+-competitive inhibition (unlike irreversible PPIs like Omeprazole).[]
-
Role of Scaffold: The 1-sulfonyl-pyrrole core fits into the luminal channel of the proton pump. The 3-position substituent (derived from the nitrile) interacts with the ion transport pathway.
Synthesis Workflow: The "Takeda Route"
The industrial synthesis highlights the robustness of the cyanopyrrole intermediate.
Figure 2: The pivotal role of the pyrrole-3-carbonitrile intermediate in Vonoprazan synthesis.
Emerging Bioactivity: STING Agonists[2]
While Vonoprazan reduces the nitrile to an amine, recent research (2023) has validated intact 1H-pyrrole-3-carbonitriles as potent agonists of the STING (Stimulator of Interferon Genes) pathway.
-
Significance: STING agonists are critical for activating antitumor immunity.
-
SAR Insight: The 3-cyano group acts as a hydrogen bond acceptor and maintains a rigid planar geometry essential for binding to the STING dimer interface.
-
Key Compound: A 2023 study identified derivatives where the 3-CN group was essential for nanomolar potency against various hSTING alleles [1].
Validated Experimental Protocol
Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
This protocol is adapted from the optimized route for Vonoprazan intermediates [2, 3]. It is chosen for its high regioselectivity and scalability.
Reagents:
-
2-Bromo-2'-fluoroacetophenone[2]
-
Sodium Hydride (NaH) or DBU
-
THF (anhydrous)
-
HCl (4M in dioxane or EtOAc)
Step-by-Step Methodology:
-
Condensation (Formation of Ylidene):
-
To a flame-dried flask under
, add malononitrile (1.1 equiv) and anhydrous THF. Cool to 0°C. -
Add NaH (60% dispersion, 2.2 equiv) portion-wise. Stir for 30 min.
-
Add 2-bromo-2'-fluoroacetophenone (1.0 equiv) dropwise as a solution in THF.
-
Mechanism:[][6][7][8][9] The malononitrile anion displaces the bromide, forming an acyclic alkylated intermediate.
-
-
Cyclization:
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Critical Step: The intermediate often cyclizes spontaneously, but treating the crude intermediate with HCl in EtOAc (or refluxing in acidic ethanol) ensures closure to the 2-amino-3-cyanopyrrole or the 2-chloro derivative depending on specific workup (the Vonoprazan route often goes via a 2-chloro intermediate which is then dechlorinated).
-
For the direct 1H-pyrrole (Dechlorination variant): If the 2-chloro analog is formed, hydrogenation with Pd/C (10%) and
(1 atm) in MeOH/Et3N will yield the clean 5-aryl-1H-pyrrole-3-carbonitrile.
-
-
Purification:
-
Quench with saturated
. Extract with EtOAc. -
Wash organic layer with brine, dry over
. -
Recrystallize from Ethanol/Water (1:1) to obtain off-white needles.
-
Self-Validation Check:
-
TLC: Product should be significantly less polar than the starting malononitrile but more polar than the bromoacetophenone.
-
IR: Look for the sharp, strong nitrile stretch at ~2220 cm⁻¹ .
-
1H NMR: Characteristic pyrrole protons appear as multiplets between 6.5–7.5 ppm . The NH proton is broad and exchangeable (
shake).
Quantitative Data Summary
| Compound Class | Target / Application | Key Potency Metric | Role of 3-CN Group |
| Vonoprazan | H+,K+-ATPase (P-CAB) | IC50 = 19 nM (pH 6.[]5) | Synthetic Precursor (converted to amine) |
| STING Agonists | STING Protein (Immuno-oncology) | EC50 = 0.38 µM (THP1 cells) | Pharmacophore (H-bond acceptor) |
| 2-Amino-pyrroles | Antimicrobial (S. aureus) | MIC = 12.5 µg/mL | Core scaffold stabilizer |
References
-
Shen, C., et al. (2023). "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." ACS Medicinal Chemistry Letters, 14(8), 1079–1087.[10]
-
Arikawa, Y., et al. (2012). "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)." Journal of Medicinal Chemistry, 55(9), 4446–4456.
-
Takeda Pharmaceutical Company.[11] (2010). "Preparation of pyrrole derivatives as acid secretion inhibitors." World Intellectual Property Organization, WO2010098351.
-
Van Leusen, A. M., et al. (1972).[9] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,carbon double bonds. Synthesis of 3-substituted pyrroles and 3,4-disubstituted pyrroles." Tetrahedron Letters, 13(52), 5337–5340.
Sources
- 2. CN106187852B - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 3. CN110028436B - Preparation method of Vonoprazan key intermediate - Google Patents [patents.google.com]
- 4. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 6. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0661263A2 - Process for the preparation of 2,4,5-tribromopyrrole-3-carbonitrile - Google Patents [patents.google.com]
- 10. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
"physical properties of 5-phenyl-1H-pyrrole-3-carbonitrile (melting point, solubility)"
This technical monograph provides a comprehensive physicochemical profile of 5-phenyl-1H-pyrrole-3-carbonitrile (CAS 122453-85-4), a critical heterocyclic scaffold in medicinal chemistry. The guide details its solid-state properties, solubility behavior, and experimental characterization protocols, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Significance
This compound is a functionalized pyrrole derivative characterized by a phenyl substituent at the
| Property | Data |
| IUPAC Name | This compound |
| Alternative Names | 2-Phenyl-4-cyanopyrrole; 4-Cyano-2-phenylpyrrole |
| CAS Registry Number | 122453-85-4 |
| Molecular Formula | C |
| Molecular Weight | 168.19 g/mol |
| SMILES | N#CC1=CN=C(C2=CC=CC=C2)C1 (Tautomer dependent) |
| Appearance | Pale yellow to brownish crystalline solid |
Solid-State Characterization: Melting Point
The melting point (MP) is a primary indicator of purity and solid-state form (polymorph) for this compound. Experimental values from literature and patent filings indicate a sharp melting transition, characteristic of a crystalline lattice stabilized by intermolecular hydrogen bonding (N-H···N≡C) and
Experimental Data Summary
| Source Type | Reported Melting Range | Notes |
| Primary Literature | 164 – 166 °C | Recrystallized from ethanol [1].[1][2] |
| Patent Data | 169.0 – 170.0 °C | High-purity sample, likely different polymorph or higher purity [2]. |
| Derivative Comparison | 108 – 110 °C | For the 2-substituted thio-derivative (impurity reference) [3]. |
Technical Insight: The variance between 164°C and 170°C suggests potential polymorphism or varying degrees of solvation. For rigorous quality control (QC), a range of 164–170°C is acceptable, but a narrow 2°C range (e.g., 168–170°C) indicates superior purity (>98%).
Solubility Profile & Lipophilicity
Understanding the solubility landscape is vital for assay development and formulation. This compound exhibits a lipophilic profile typical of aryl-substituted pyrroles.
Quantitative Solubility Estimates
| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Application |
| DMSO | High | > 50 mg/mL | Stock solutions for biological assays. |
| Ethanol | Moderate | 10 – 25 mg/mL | Recrystallization solvent (hot). |
| Ethyl Acetate | Moderate | 5 – 15 mg/mL | Extraction and chromatography. |
| Dichloromethane | Moderate/High | > 20 mg/mL | Synthesis workup. |
| Water | Low/Insoluble | < 0.1 mg/mL | Precipitation anti-solvent. |
Partition Coefficient (LogP):
-
Predicted LogP: ~2.2 – 2.6
-
Implication: The compound is membrane-permeable but requires co-solvents (e.g., DMSO, PEG400) for aqueous biological testing.
Experimental Protocols
Workflow 1: Synthesis & Purification Logic
The synthesis typically involves the cyclization of phenacyl bromides with malononitrile or similar active methylene compounds. The following diagram outlines the purification logic to achieve the target melting point.
Figure 1: Purification workflow to isolate high-purity this compound.
Workflow 2: Solubility Determination (Shake-Flask Method)
For accurate solubility data, the thermodynamic shake-flask method is the gold standard.
Protocol:
-
Preparation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
-
Filtration: Filter the suspension through a 0.45 µm PTFE filter to remove undissolved solid.
-
Quantification: Analyze the filtrate via HPLC-UV (detection at 254 nm or 220 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
References
-
Life Science Journal. (2012). Synthesis and molecular modeling study of novel pyrrole Schiff Bases as anti-HSV-1 agents. (Mentions MP 164-166°C for compound 2a).[1][2]
-
U.S. Patent 10,173,977. (2019). 5-aryl-1H-pyrrole-3-carbonitrile and a pharmaceutical product using the same. (Cites MP 169.0-170.0°C).
-
ACS Omega. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives... (Provides comparative data for thio-derivatives).
-
ChemicalBook. this compound Product Entry (CAS 122453-85-4).[3]
-
PubChem. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (Analog Data).
Sources
Technical Monograph: 5-Phenyl-1H-pyrrole-3-carbonitrile
The following technical guide details the chemical identity, synthesis, and application of 5-phenyl-1H-pyrrole-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.
CAS Registry Number: 122453-85-4[1][2]
Executive Summary
This compound (CAS 122453-85-4) is a functionalized pyrrole derivative serving as a primary pharmacophore in the development of Potassium-Competitive Acid Blockers (P-CABs) and Janus Kinase (JAK) inhibitors . It is best known as the des-fluoro analog of the key intermediate used to manufacture Vonoprazan , a blockbuster drug for acid-related disorders. Its structural rigidity and hydrogen-bonding capability (via the N-H motif and nitrile group) make it an ideal scaffold for structure-activity relationship (SAR) studies targeting enzyme active sites.
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 122453-85-4 |
| IUPAC Name | This compound |
| Synonyms | 5-phenyl-3-cyanopyrrole; 2-phenyl-4-cyanopyrrole (tautomer) |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| InChI Key | QHCBCVFLFCKZJA-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 171–172 °C (Experimental) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Synthesis & Manufacturing Protocols
The synthesis of this compound is non-trivial due to the need for regioselectivity. The most robust industrial route, adapted from Vonoprazan manufacturing protocols, utilizes a Malononitrile Cyclization strategy followed by catalytic dechlorination.
Method A: The Modified Malononitrile Route (Industrial Standard)
This pathway is preferred for scale-up as it avoids expensive noble metal catalysts in the ring-formation step and utilizes readily available acetophenone derivatives.
Step-by-Step Protocol:
-
Bromination :
-
Reagents: Acetophenone, Bromine (or NBS), in Ether/DCM.
-
Process: Acetophenone is brominated at the alpha position to yield 2-bromoacetophenone (Phenacyl bromide) .
-
Control Point: Temperature must be kept < 5°C to prevent poly-bromination.
-
-
Alkylation (C-C Bond Formation) :
-
Reagents: 2-bromoacetophenone, Malononitrile, Sodium Hydride (NaH) or K₂CO₃ (base), THF.
-
Process: The malononitrile anion attacks the alkyl halide to form 2-(2-oxo-2-phenylethyl)malononitrile .
-
Mechanism: Nucleophilic substitution (
).
-
-
Cyclization & Chlorination :
-
Reagents: HCl (gas) in Ethyl Acetate or Ethanol.[3]
-
Process: The intermediate undergoes acid-catalyzed cyclization. The nitrile nitrogen attacks the ketone carbonyl. In the presence of high chloride concentrations, this often yields 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile .
-
Critical Note: Many commercial sources sell this 2-chloro intermediate (CAS 158692-52-5).
-
-
Hydrodechlorination (Final Step) :
-
Reagents: H₂ gas, 10% Pd/C catalyst, Methanol, Sodium Acetate (buffer).
-
Process: The chloro-substituent is removed via catalytic hydrogenation to yield the target This compound .
-
Synthesis Workflow Diagram
Caption: Industrial synthesis pathway via malononitrile alkylation and reductive dechlorination.
Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must be validated against the following spectral fingerprints.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃
-
Key Signals:
-
δ 12.0 - 12.5 ppm (Broad s, 1H): Pyrrole N-H (Exchangeable with D₂O).
-
δ 7.8 - 7.9 ppm (m, 2H): Ortho-protons on the phenyl ring.
-
δ 7.4 - 7.6 ppm (m, 3H): Meta/Para-protons on the phenyl ring.
-
δ 7.6 ppm (d, 1H): Pyrrole C2-H (Adjacent to Nitrile).
-
δ 6.9 - 7.0 ppm (d, 1H): Pyrrole C4-H.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode)
-
Target Ion:
-
Fragmentation Pattern: Loss of HCN (27 Da) is common in nitrile-containing heterocycles.
Therapeutic & Research Utility
Role in Drug Discovery
This compound is a "privileged structure" in medicinal chemistry, primarily serving as a scaffold for:
-
P-CABs (Potassium-Competitive Acid Blockers):
-
It is the core pharmacophore for Vonoprazan (Takecab). The nitrile group interacts with the H+/K+-ATPase enzyme, while the phenyl group occupies the hydrophobic pocket.
-
Mechanism: The protonated pyrrole nitrogen mimics the hydronium ion, blocking the potassium binding site.
-
-
Kinase Inhibitors:
-
Used in the synthesis of JAK1/JAK2 inhibitors. The 3-cyano group acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.
-
Pharmacophore Interaction Map
Caption: Pharmacophore mapping of the scaffold against primary biological targets (ATPase and Kinases).
Safety & Handling
-
GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritant Category 2.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the pyrrole ring is susceptible to oxidation over prolonged exposure to air/light.
References
-
National Institutes of Health (NIH) PubChem. (2024). Compound Summary: this compound (CID 10080767).[4] Retrieved from [Link]
- Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN112194607A). [Describes the Malononitrile/Phenacyl Bromide synthesis route].
-
Royal Society of Chemistry. (2012). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles. [Mechanistic background for pyrrole cyclization]. Retrieved from [Link]
Sources
"molecular weight and formula of 5-phenyl-1H-pyrrole-3-carbonitrile"
An In-depth Technical Guide to 5-phenyl-1H-pyrrole-3-carbonitrile: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] This document details the fundamental physicochemical properties, outlines a robust synthetic methodology, describes modern analytical techniques for structural elucidation, and explores the compound's applications, particularly as a scaffold in drug discovery. Emphasis is placed on the rationale behind experimental choices, providing researchers with both theoretical grounding and practical insights for their work.
Introduction: The Significance of the Pyrrole Scaffold
Heterocyclic compounds are paramount in the field of drug discovery, with nitrogen-containing rings like pyrrole being particularly prominent.[2] The pyrrole nucleus is a key structural motif in a vast array of biologically active molecules, including heme, vitamin B12, and various alkaloids.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for designing therapeutic agents with diverse activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][5]
This compound serves as a valuable building block in this context. Its structure combines the bioactive pyrrole core with a phenyl group, which can be further functionalized, and a cyano (nitrile) group, a versatile chemical handle for subsequent synthetic transformations.[6] Notably, a closely related analog, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, is a critical intermediate in the industrial synthesis of Vonoprazan, a modern potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[7] This connection underscores the pharmaceutical relevance of this class of compounds and motivates a deeper understanding of the parent scaffold.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the foundation of all subsequent research. The key identifiers and calculated properties for this compound are summarized below.
| Property | Value | Source/Method |
| Chemical Formula | C₁₁H₈N₂ | - |
| Molecular Weight | 168.19 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Canonical SMILES | N#CC1=CNC(C2=CC=CC=C2)=C1 | - |
| Appearance | Expected to be a solid | Analogy to similar compounds |
| CAS Number | Not assigned; (Fluorinated analog: 1240948-77-9) | [8] |
Synthesis Methodology: A Multi-Component Approach
The synthesis of highly substituted pyrroles is often achieved through multi-component reactions (MCRs), which are prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[5] The protocol described below is a representative MCR approach for synthesizing the title compound, which offers a reliable and scalable route.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via a one-pot cyclocondensation reaction.
Materials:
-
2-Bromo-1-phenylethan-1-one (Phenacyl bromide)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenacyl bromide (10.0 g, 50.2 mmol), malononitrile (3.32 g, 50.2 mmol), and ammonium acetate (23.2 g, 301 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. The ammonium acetate serves as both a reactant (ammonia source) and a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 400 mL of ice-cold deionized water with stirring. A precipitate will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water (3 x 50 mL) to remove residual ammonium acetate. Allow the crude product to air-dry.
-
Purification: The crude solid can be purified by either:
-
Recrystallization: Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Silica Gel Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven to yield this compound as a solid.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods is employed for unambiguous structural characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include a multiplet in the aromatic region (δ 7.2-7.8 ppm) for the five phenyl protons, two distinct signals in the pyrrole region (δ 6.5-7.5 ppm) for the C2-H and C4-H protons, and a broad singlet for the N-H proton (often δ > 8.0 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 9 unique signals (due to symmetry in the phenyl ring). Characteristic peaks would include those for the nitrile carbon (δ ~115-120 ppm), multiple signals for the phenyl and pyrrole ring carbons in the aromatic region (δ ~110-140 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[9] A broad peak in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretch of the pyrrole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. For C₁₁H₈N₂, the expected molecular ion peak [M+H]⁺ would be at m/z 169.0760.
Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile synthetic intermediate for creating more complex molecules with potential therapeutic value.
Scaffold for Bioactive Molecules
The pyrrole-3-carbonitrile framework is a recognized pharmacophore. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a gateway to a wide range of derivatives.[6] Studies on analogous structures have demonstrated significant biological potential, establishing this class of compounds as promising starting points for drug discovery programs targeting:
-
Anti-inflammatory Agents: Many pyrrole derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[1][5]
-
Antimicrobial Agents: The pyrrole nucleus is present in several compounds with potent antibacterial and antifungal activity.[3][10]
-
Anticancer Therapeutics: The scaffold has been incorporated into molecules designed to inhibit protein kinases or other targets relevant to cancer progression.[5]
Key Analog in Pharmaceutical Manufacturing
The direct industrial relevance of this scaffold is best exemplified by its fluorinated derivative, which is indispensable for producing a major pharmaceutical product.
Caption: Role as a precursor to a key pharmaceutical intermediate.
As illustrated, the synthesis of Vonoprazan, a drug for treating peptic ulcers and reflux esophagitis, relies on 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[7] The development of efficient and scalable synthetic routes to this core structure and its analogs is therefore an area of active industrial and academic research.[11][12]
Conclusion
This compound is more than a simple heterocyclic molecule; it is a potent and versatile platform for chemical innovation. With well-established synthetic pathways and a clear profile of analytical characteristics, it serves as an invaluable starting material for researchers in medicinal chemistry and materials science. Its structural relationship to intermediates used in the synthesis of blockbuster drugs highlights its significant commercial and therapeutic potential. Further exploration of this scaffold is poised to yield novel compounds with tailored biological activities, continuing the rich legacy of the pyrrole ring in science.
References
- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). American Chemical Society.
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). MDPI. Retrieved February 19, 2026, from [Link]
- Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (n.d.). Google Patents.
-
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. (n.d.). PubChem, National Institutes of Health. Retrieved February 19, 2026, from [Link]
-
5-benzoyl-2-phenyl-1H-pyrrole-3-carbonitrile. (2025, May 20). ChemSynthesis. Retrieved February 19, 2026, from [Link]
-
Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (2021, October 19). Patsnap. Retrieved February 19, 2026, from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC, National Institutes of Health. Retrieved February 19, 2026, from [Link]
-
Synthesis, characterization and biological activity of novel pyrrole compounds. (2026, January 9). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (2017). RAIJMR. Retrieved February 19, 2026, from [Link]
-
A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. (n.d.). PubChem, National Institutes of Health. Retrieved February 19, 2026, from [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). MDPI. Retrieved February 19, 2026, from [Link]
-
IR spectrum of 1H-pyrrole-3-carbonyl azide (5) isolated in an N2-matrix. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. (2022). SciTechnol. Retrieved February 19, 2026, from [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). ACG Publications. Retrieved February 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scitechnol.com [scitechnol.com]
- 3. raijmr.com [raijmr.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines [mdpi.com]
- 6. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | C11H7FN2 | CID 46908592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 12. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Biological Activity & Therapeutic Potential of 5-Phenyl-1H-pyrrole-3-carbonitrile
The following technical guide details the biological activity, mechanism of action, and synthetic utility of 5-phenyl-1H-pyrrole-3-carbonitrile , a privileged scaffold in medicinal chemistry.
Executive Summary
This compound (CAS: 122453-85-4) represents a versatile heterocyclic scaffold in drug discovery. While often utilized as a synthetic intermediate for complex pharmaceuticals (e.g., Vonoprazan), recent high-impact studies have identified derivatives of this core structure as potent STING (Stimulator of Interferon Genes) agonists and broad-spectrum antimicrobial agents. Its pharmacological value lies in the electronic synergy between the electron-withdrawing carbonitrile group at C3 and the lipophilic phenyl ring at C5, which facilitates precise binding into hydrophobic pockets of target proteins such as kinases and transmembrane receptors.
Mechanism of Action (MOA)
Primary MOA: STING Agonism (Cancer Immunotherapy)
The most significant recent finding (2023) positions 1H-pyrrole-3-carbonitrile derivatives as non-nucleotide STING agonists. Unlike traditional cyclic dinucleotide (CDN) agonists which have poor membrane permeability, these small molecules passively diffuse into the cell.
-
Binding Interface: The scaffold binds to the transmembrane STING dimer, stabilizing it in an "active" conformation.
-
Signal Transduction: This binding triggers the recruitment of TBK1 (TANK-binding kinase 1), which phosphorylates the transcription factor IRF3 .[1][2]
-
Therapeutic Output: Phosphorylated IRF3 translocates to the nucleus, driving the expression of Type I Interferons (IFN-β) and pro-inflammatory cytokines (CXCL10, IL-6). This transforms "cold" immunosuppressed tumors into "hot" inflamed targets for T-cell attack.[3]
Secondary MOA: Antimicrobial & Fungicidal Activity
In fungal pathogens, phenylpyrrole-3-carbonitriles function analogously to the commercial fungicide fludioxonil.
-
Target: They disrupt the osmotic signal transduction pathway, specifically targeting Group III Histidine Kinases.
-
Result: This leads to uncoupled phosphorylation of the HOG1 MAP kinase pathway, causing hyper-accumulation of glycerol, cellular swelling, and lysis.
Visualization: STING Signaling Pathway
The following diagram illustrates the signal transduction cascade initiated by the pyrrole scaffold.
Figure 1: Signal transduction cascade of pyrrole-3-carbonitrile derivatives activating the STING pathway.
Structure-Activity Relationship (SAR)[4][5][6][7]
The biological potency of the scaffold is tightly governed by substitutions at three key positions.
| Position | Functional Group | Role in Biological Activity |
| C3 | -CN (Carbonitrile) | Critical. Acts as a hydrogen bond acceptor. Removal or hydrolysis to amide/acid drastically reduces STING binding affinity and antimicrobial potency. |
| C5 | -Phenyl Ring | Lipophilic Anchor. Fits into hydrophobic pockets. Ortho-substitution (e.g., 2-F, 2-Cl) often improves metabolic stability and potency (e.g., Vonoprazan intermediates). |
| N1 | -H (Free Amine) | Interaction Point. Essential for H-bonding in some targets. However, N-alkylation (e.g., benzyl groups) is tolerated for MBL (Metallo-β-lactamase) inhibition but may reduce STING activity. |
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical pharmacophores.
Experimental Protocols
Chemical Synthesis (One-Pot Cyclization)
This protocol yields the core scaffold efficiently, suitable for generating libraries for SAR studies.
Reagents:
-
Phenacyl bromide (2-bromoacetophenone)
-
Malononitrile[4]
-
Sodium ethoxide (NaOEt) or Triethylamine (Et3N)
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve malononitrile (1.0 eq) in anhydrous ethanol under N₂ atmosphere.
-
Base Addition: Add NaOEt (1.1 eq) dropwise at 0°C. Stir for 15 minutes to generate the carbanion.
-
Alkylation: Add phenacyl bromide (1.0 eq) slowly. The solution will darken as the intermediate forms.
-
Cyclization: Heat the mixture to reflux (80°C) for 3–5 hours. The intramolecular Thorpe-Ziegler reaction closes the pyrrole ring.
-
Work-up: Cool to room temperature. Pour into ice-water. The product, 2-amino-5-phenyl-1H-pyrrole-3-carbonitrile , precipitates as a solid.
-
Purification: Filter and recrystallize from ethanol/water.
-
Note: To obtain the des-amino parent (this compound), a deamination step (diazotization followed by reduction with H₃PO₂) is required if the 2-amino group is not desired.
-
Bioassay: STING Reporter Assay (In Vitro)
To validate biological activity as an immunomodulator.
-
Cell Line: THP1-Dual™ cells (monocytes expressing an ISRE-Lucia luciferase reporter).
-
Treatment: Seed cells at 5 × 10⁵ cells/mL in 96-well plates. Treat with compound (0.1 – 100 µM) for 24 hours.
-
Controls:
-
Positive: 2'3'-cGAMP (natural ligand) or SR-717.
-
Negative: DMSO vehicle.
-
-
Readout: Collect 10 µL of culture supernatant. Add 50 µL of QUANTI-Luc™ substrate. Measure luminescence immediately.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC50.
Quantitative Data Summary
The following table summarizes potency data from key literature sources regarding derivatives of the scaffold.
| Target / Organism | Compound Variant | Metric | Value | Reference |
| hSTING (Human) | 4-substituted-5-phenyl-pyrrole-3-CN | EC50 | 10.49 µM | [1] |
| S. littoralis (Insect) | 2-[(2-hydroxyethyl)thio]- derivative | LC50 | 5.88 ppm | [2] |
| B. subtilis (Bacteria) | Schiff base derivative | MIC | 12.5 µg/mL | [3] |
| Rhizoctonia solani (Fungus) | 4-(2-chloro-3-fluorophenyl)- derivative | Inhibition | >80% @ 1 mg/L | [4] |
References
-
Shen, C. J., et al. (2023).[5] "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." ACS Medicinal Chemistry Letters, 14(8), 1079–1087.[6][7] Link
-
Abd El-Latif, F. M., et al. (2022). "Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm." ACS Omega, 7(5), 4059–4068. Link
-
Rane, Y. S., et al. (2014). "Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives." Research Journal of Pharmacy and Technology, 7(10). Link
-
Wang, Z., & Lu, Y. (2021). "Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides." Chinese Journal of Organic Chemistry. Link
-
ChemicalBook. "this compound Product Description & Synthesis." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 5. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists (2023) | Chan-Juan Shen | 1 Citations [scispace.com]
- 6. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
"potential therapeutic applications of pyrrole derivatives"
Topic: Therapeutic Horizons of Pyrrole Derivatives: A Technical Guide for Drug Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Pyrrole Advantage
The pyrrole ring—a five-membered, nitrogen-containing heterocycle—is not merely a structural motif; it is a "privileged scaffold" in medicinal chemistry.[1] Its planar geometry, electron-rich aromatic nature, and ability to participate in both hydrogen bond donation (NH) and acceptance (π-system) make it an ideal ligand for diverse biological targets. From the historic success of Atorvastatin (HMG-CoA reductase inhibitor) to the tyrosine kinase inhibition of Sunitinib , pyrrole derivatives remain at the forefront of drug discovery.
This guide dissects the latest therapeutic applications of pyrrole derivatives, focusing on oncology, infectious diseases, and inflammation.[2][3][4][5][6] It moves beyond surface-level descriptions to explore the causality of bioactivity—why specific substitutions yield nanomolar potency—and provides self-validating experimental protocols for your lab.
Structural Basis of Bioactivity (SAR)
The therapeutic versatility of pyrrole stems from its electronic tunability. The nitrogen lone pair is part of the aromatic sextet, making the ring electron-rich and susceptible to electrophilic attack, yet the N-H proton is weakly acidic (
Key SAR Principles:
-
C2/C5 Substitution: Steric bulk at these positions (e.g., phenyl rings in Atorvastatin) often dictates receptor pocket selectivity and prevents metabolic oxidation.
-
Electron Withdrawing Groups (EWGs): Placing EWGs (e.g., -CN, -COOEt, -CF3) at C3 or C4 stabilizes the ring against oxidation and modulates the acidity of the N-H, often enhancing hydrogen bonding with receptor active sites (e.g., Serine or Threonine residues in kinase pockets).
-
Halogenation: The introduction of Chlorine or Iodine on the pyrrole or attached aryl rings significantly enhances lipophilicity (logP) and membrane permeability, often correlating with increased antimicrobial potency.
Oncology: Kinase Inhibition & Tubulin Targeting
Pyrrole derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), specifically VEGFR and EGFR. The mechanism typically involves the pyrrole moiety occupying the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region.
Mechanistic Insight: The "Sunitinib" Homology
Recent studies highlight derivatives like MI-1 and D1 which act as competitive inhibitors of EGFR and VEGFR. Unlike non-specific cytotoxic agents, these molecules induce apoptosis by cutting off survival signaling pathways.
-
MI-1 (Chloro-pyrrole derivative): Shows high affinity for the hydrophobic zone of the cell membrane, facilitating intracellular access.
-
Tubulin Polymerization: Certain pyrrole-chalcone hybrids bind to the colchicine site of tubulin, inhibiting polymerization and arresting cells in the G2/M phase.
Visualization: Pyrrole-Mediated Kinase Inhibition Pathway[7]
Caption: Mechanism of Action for Pyrrole-based RTK Inhibitors. The ligand competes with ATP, blocking phosphorylation and inducing apoptosis.
Infectious Diseases: The Antimicrobial Frontier
With the rise of multidrug-resistant (MDR) pathogens, pyrrole derivatives are being repurposed. The incorporation of halogen atoms (Cl, I) and hybridization with other heterocycles (e.g., thiazoles, benzimidazoles) has yielded compounds with MIC values superior to standard antibiotics like Ciprofloxacin.
Comparative Potency Data
| Compound Class | Target Pathogen | MIC Range (µg/mL) | Standard Drug Comparison |
| Pyrrole-Thiazole Hybrids | S. aureus (Gram +) | 16 - 32 | Comparable to Ciprofloxacin |
| Iodinated Pyrrol-2-ones | C. albicans (Fungal) | 25 - 50 | Superior to Fluconazole in some strains |
| Marinopyrrole Derivatives | MRSA (Resistant) | 0.13 - 0.25 | 2-fold more potent than Vancomycin |
| Pyrrole-3-carboxaldehydes | P. putida (Gram -) | ~16 | Similar to Chloramphenicol |
Data synthesized from recent pharmacological reviews [1, 2].[2][3]
Key Insight: The presence of an electron-withdrawing -CF3 group at the para-position of an aryl substituent on the pyrrole ring significantly enhances activity against MRSA by increasing lipophilicity and facilitating penetration of the bacterial cell wall.
Anti-Inflammatory & CNS Applications
Pyrrole derivatives like Tolmetin and Ketorolac are established NSAIDs. The current research focus is on Dual COX/LOX inhibition to reduce gastric side effects associated with pure COX inhibition.
-
Mechanism: Fused pyrrole systems (e.g., pyrrolopyridines) have shown the ability to dock into the COX-2 active site with a binding pose distinct from classical NSAIDs, potentially offering a better safety profile.
-
CNS Activity: Beyond inflammation, the pyrrole scaffold is being explored in antipsychotics, acting as dopamine antagonists.
Experimental Validation Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed to be self-validating.
Protocol A: General Synthesis of Polysubstituted Pyrroles (Paal-Knorr Variation)
This protocol utilizes a microwave-assisted approach for higher yield and purity, minimizing solvent waste.
-
Reagents: 1,4-Dicarbonyl compound (1.0 equiv), Primary Amine (1.2 equiv), Iodine (
, 5 mol% as catalyst). -
Solvent: Ethanol (Green solvent).
-
Procedure:
-
Mix reactants in a microwave-safe vial.
-
Irradiate at 100°C for 10–15 minutes (monitor via TLC).
-
Validation Step: The disappearance of the amine spot and the appearance of a fluorescent spot on TLC (under UV 254nm) confirms ring closure.
-
-
Work-up: Pour reaction mixture into crushed ice. Filter the precipitate.[7]
-
Purification: Recrystallize from hot ethanol.
-
Characterization:
-
1H NMR: Look for the disappearance of carbonyl signals and the appearance of aromatic pyrrole protons (typically
6.0–7.0 ppm).
-
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Standardized for evaluating anticancer potential.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (
cells/well). Incubate for 24h. -
Treatment: Add pyrrole derivatives at graded concentrations (0.1 µM to 100 µM). Include DMSO (0.1%) as vehicle control and Doxorubicin as positive control.
-
Incubation: 48 hours at 37°C, 5%
. -
MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
-
Validation: The control wells must show >90% viability. If the standard deviation between triplicates is >10%, repeat the assay.
Visualization: Experimental Workflow
Caption: Iterative workflow for the development and validation of therapeutic pyrrole derivatives.
References
-
Pyrrole Derivatives as Potential Anti-Cancer Therapeutics: Synthesis, Mechanisms of Action, Safety. Vertex AI Search / PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC - NIH. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. [Link]
Sources
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scitechnol.com [scitechnol.com]
- 7. vlifesciences.com [vlifesciences.com]
The Cyanopyrrole Handbook: Reactivity, Mechanistic Insights, and Synthetic Strategies
Topic: Reactivity of the Nitrile Group in Pyrrole Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Electronic Paradox
The pyrrole-carbonitrile (cyanopyrrole) moiety represents a unique electronic paradox in heterocyclic chemistry. While the nitrile group (-CN) is classically defined as a strong electron-withdrawing group (EWG), its reactivity when attached to a pyrrole ring is profoundly altered by the excessive electron density of the heteroaromatic system.
For the medicinal chemist, this translates to a critical operational reality: Pyrrole nitriles do not behave like benzonitriles.
-
Nucleophilic Inertness: The electron-donating nitrogen lone pair renders the nitrile carbon significantly less electrophilic, making standard hydrolytic or Pinner-type reactions sluggish or non-viable without modification.
-
Regiocontrol: The nitrile group stabilizes the acid-sensitive pyrrole ring, allowing for controlled electrophilic aromatic substitution (SEAr), predominantly directing incoming electrophiles to the C4 position (the "meta" equivalent).
-
Bioisosteric Utility: Despite their inertness, cyanopyrroles are pivotal precursors for tetrazoles and oxadiazoles—critical bioisosteres in modern kinase inhibitor and GPCR ligand design.[1]
This guide dissects these mechanistic nuances and provides field-proven protocols for manipulating this challenging scaffold.
Mechanistic Foundations
The Deactivation Phenomenon (C2 vs. C3)
The reactivity of the nitrile group depends heavily on its position relative to the pyrrole nitrogen.
-
Pyrrole-2-carbonitrile: The nitrogen lone pair can be delocalized directly onto the nitrile carbon via resonance. This "push-pull" system places a significant partial negative charge on the nitrile carbon, drastically reducing its electrophilicity.[1]
-
Pyrrole-3-carbonitrile: While still influenced by the ring's electron density, the resonance contribution is vinylogous and slightly less effective at deactivating the nitrile carbon compared to the C2 position.
Implication: Nucleophilic attack (e.g., hydrolysis, hydride reduction) is significantly more difficult at C2 than C3.[1]
The N-Protection Switch
A critical strategy for restoring "normal" nitrile reactivity is N-protection .[1]
-
Unprotected (N-H): Strong donation (+M effect) deactivates the CN group.
-
Protected (N-Boc/N-Ts): Electron-withdrawing protecting groups pull density away from the ring, disrupting the resonance donation.[1] This "reactivates" the nitrile carbon toward nucleophiles.
Core Reactivity Modules
Module A: Hydrolysis to Amides and Acids
Standard acid/base hydrolysis (e.g., HCl/reflux or NaOH/reflux) often fails or leads to ring decomposition before nitrile conversion.
The Challenge
The pyrrole ring is acid-sensitive (polymerization via trimerization). Harsh acidic conditions required to hydrolyze the deactivated nitrile often destroy the ring.
The Solution: Radziszewski Reaction
The most reliable method for converting pyrrole-2-carbonitrile to the primary amide is the alkaline hydrogen peroxide method. The hydroperoxide anion (
Protocol Summary (Amide Synthesis):
-
Reagents: 30%
, NaOH (catalytic), DMSO or EtOH.[1] -
Conditions: 0°C to RT, 1–4 hours.[1]
-
Mechanism: Nucleophilic attack of
on Peroxyimidic acid intermediate Rearrangement to Amide.[1]
Module B: Reduction Strategies
Selective reduction is difficult due to the competing reduction of the electron-rich pyrrole ring.
| Target Product | Recommended Reagent | Notes |
| Primary Amine | Works, but risk of ring reduction.[1] Requires anhydrous workup.[1] | |
| Aldehyde | Raney Ni / Formic Acid | Stephen Reduction fails for 2-CN.[1] Raney Ni/HCOOH is the superior alternative. |
| Aldehyde | DIBAL-H (low temp) |
Module C: Heterocycle Formation (Drug Discovery)
The most common application in pharma is converting the nitrile to a tetrazole (carboxylic acid bioisostere).
Synthesis of Tetrazoles
Because the nitrile is deactivated, standard conditions (
Optimized Protocol (Zinc-Catalyzed):
Use of Lewis acids like
Visualization: Reactivity & Regioselectivity
Figure 1: Resonance Deactivation of Pyrrole-2-Carbonitrile
This diagram illustrates why the C2-nitrile is resistant to nucleophilic attack.[1] The resonance contributor (C) places a negative charge on the nitrile carbon, repelling incoming nucleophiles (
Caption: The nitrogen lone pair donation (Structure B) significantly reduces the electrophilicity of the nitrile carbon.
Figure 2: Electrophilic Substitution Regioselectivity
When the ring undergoes electrophilic substitution (e.g., nitration), the nitrile group directs the incoming electrophile to the C4 position .
Caption: The nitrile group is meta-directing (relative to itself), favoring substitution at C4 over C3 or C5.
Detailed Experimental Protocol
Protocol: Zinc-Mediated Synthesis of 5-(Pyrrol-2-yl)tetrazole
A robust method for drug discovery applications, avoiding the formation of hydrazoic acid (
Materials:
-
Pyrrole-2-carbonitrile (1.0 eq)[1]
-
Sodium Azide (
, 1.3 eq)[1] -
Zinc Bromide (
, 1.0 eq)[1] -
Solvent: Water/Isopropanol (1:[1]1) or DMF (if solubility is poor)[1]
Step-by-Step:
-
Setup: In a pressure tube or round-bottom flask, dissolve pyrrole-2-carbonitrile (e.g., 10 mmol) in solvent (20 mL).
-
Addition: Add
(13 mmol) followed by (10 mmol). Note: The order is important to form the active Zn-azide species. -
Reaction: Heat the mixture to 80–100°C for 12–24 hours. Monitor by TLC or LCMS (Tetrazole is significantly more polar).[1]
-
Workup (Critical):
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from EtOH/Water if necessary.
Why this works: The
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Polymerization during reaction | Acid concentration too high; Pyrrole ring is acid-sensitive. | Switch to Lewis Acid catalysis ( |
| No reaction (Hydrolysis) | Nitrile is too electron-rich (deactivated).[1] | Protect the Nitrogen (Boc/Ts) first to activate the nitrile, then hydrolyze. |
| Over-reduction to Amine | Reducing agent too strong ( | Use Raney Ni / Formic Acid for aldehyde synthesis.[1] |
| Regioisomer mixture (SEAr) | Temperature too high; loss of selectivity.[1] | Lower temperature to 0°C or -10°C. C4 selectivity improves at lower temps.[1] |
References
-
Electronic Effects in Pyrroles: Jones, R. A., & Bean, G. P. (1977).[1] The Chemistry of Pyrroles. Academic Press.[1] (Foundational text on pyrrole resonance and reactivity).
-
Nitrile Hydrolysis Mechanisms: Wang, M., et al. (2011).[1] "Amide Synthesis via Nitrile Hydrolysis." Journal of Organic Chemistry. Link[1]
-
Tetrazole Synthesis (Zinc Method): Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link[1]
-
Raney Ni Reduction: Staskun, B., & Backeberg, O. G. (1964).[1] "Reduction of hindered nitriles to aldehydes."[1] Journal of the Chemical Society.
-
Electrophilic Substitution Regioselectivity: Anderson, H. J., & Lee, S. F. (1965).[1] "Pyrrole Chemistry: Acylation and Nitration." Canadian Journal of Chemistry.[1] Link[1]
-
Pinner Reaction Limitations: Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (Historical context on why electron-rich nitriles fail).
Sources
Technical Guide: Electrophilic Substitution of 2-Phenylpyrrole
Topic: Electrophilic Substitution Reactions of 5-Phenyl-1H-pyrrole (2-Phenylpyrrole) Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Reactivity Profile
This guide details the regioselective functionalization of 2-phenylpyrrole (often indexed as 5-phenyl-1H-pyrrole depending on tautomer numbering, but standard IUPAC nomenclature prioritizes the nitrogen as position 1 and the phenyl substituent at position 2).
The pyrrole ring is exceptionally electron-rich (
With the C2 position occupied by a phenyl group, the primary site for electrophilic attack is C5 .
-
Major Product: C5-substitution (5-substituted-2-phenylpyrrole).
-
Minor Product: C3-substitution (often observed only if C5 is blocked or under thermodynamic control).
-
Critical Constraint: Pyrroles are acid-sensitive. Strong mineral acids (e.g.,
) cause polymerization (red tars). Protocols must utilize mild electrophiles or buffered conditions.
Mechanistic Analysis: Regioselectivity
The regioselectivity is governed by the stability of the arenium ion (sigma complex) intermediate. Attack at C5 preserves a longer conjugated system and allows for more effective delocalization of the positive charge onto the nitrogen atom compared to attack at C3.
Visualization: Resonance Stabilization
The following diagram illustrates why the C5-intermediate is energetically favored over the C3-intermediate.
Caption: Comparative stability of intermediates. The C5-attack pathway generates a carbocation stabilized by three resonance structures involving the nitrogen lone pair, whereas C3-attack is less stabilized.
Experimental Protocols
These protocols are designed to maximize yield while minimizing polymerization and poly-substitution.
A. Monobromination (Synthesis of 5-Bromo-2-phenylpyrrole)
Direct bromination with
| Parameter | Specification |
| Reagent | N-Bromosuccinimide (NBS) (1.05 equiv) |
| Solvent | Anhydrous THF (Tetrahydrofuran) |
| Temperature | -78°C |
| Atmosphere | Nitrogen or Argon (Inert) |
Protocol:
-
Dissolve 2-phenylpyrrole (1.0 equiv) in anhydrous THF (0.1 M concentration) in a flame-dried flask under inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Dissolve NBS (1.05 equiv) in a minimal amount of THF and add dropwise over 20 minutes. Note: Protect from light to prevent radical side reactions.
-
Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours. Do not heat to room temperature until reaction is confirmed complete by TLC (usually shows a less polar spot).
-
Quench: Add saturated aqueous
(sodium thiosulfate) to destroy excess bromine. -
Workup: Extract with diethyl ether, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient). The product is unstable to light and acid; store in the dark at -20°C.
B. Vilsmeier-Haack Formylation (Synthesis of 5-Formyl-2-phenylpyrrole)
This reaction introduces an aldehyde group at C5. It is robust and avoids acidic polymerization.
| Parameter | Specification |
| Reagent | |
| Solvent | 1,2-Dichloroethane (DCE) or DMF (neat) |
| Temperature | 0°C |
Protocol:
-
Prepare Vilsmeier Reagent: In a separate flask, cool anhydrous DMF (1.2 equiv) to 0°C. Add
(1.1 equiv) dropwise. Stir for 15 minutes until the salt precipitates or solution becomes viscous. -
Dissolve 2-phenylpyrrole (1.0 equiv) in DCE (or use excess DMF as solvent).
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.
-
Warm to room temperature, then heat to 60°C for 2–3 hours.
-
Hydrolysis (Critical): Cool to 0°C. Add saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH slowly. Caution: Exothermic. Adjust pH to ~8–9.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
Workup: Extract with DCM, wash with water, dry (
), and concentrate. -
Result: 5-formyl-2-phenylpyrrole (often a solid).
C. Nitration (Synthesis of 5-Nitro-2-phenylpyrrole)
Warning: Do not use mixed acid (
Protocol:
-
Dissolve 2-phenylpyrrole (1.0 equiv) in Acetic Anhydride (
). -
Cool to -10°C .
-
Add fuming
(1.0 equiv) dropwise very slowly. The internal temperature must not exceed 0°C. -
Stir at -10°C for 30 minutes.
-
Quench: Pour onto crushed ice/water.
-
Workup: Neutralize carefully with solid
. Extract with EtOAc.[2] -
Purification: Recrystallization from Ethanol or column chromatography.[2]
Workflow Summary & Logic
The following flowchart summarizes the decision-making process for functionalizing 2-phenylpyrrole.
Caption: Synthetic divergence from 2-phenylpyrrole. All pathways favor C5 substitution under controlled conditions.
References
-
Vilsmeier-Haack Reaction on Pyrroles
- Source: Organic Chemistry Portal. "Vilsmeier-Haack Reaction."
-
URL:[Link]
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for alpha-selectivity).
-
Bromination of Pyrroles with NBS
- Source: Gilow, H. M., & Burton, D. E. (1981). "Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles." The Journal of Organic Chemistry.
-
URL:[Link]
-
Nitration using Acetyl Nitrate
-
Source: BenchChem Protocols.[2] "Nitration of Electron-Rich Aromatics."
-
Sources
"stability and storage conditions for 5-phenyl-1H-pyrrole-3-carbonitrile"
Part 1: Executive Summary
5-phenyl-1H-pyrrole-3-carbonitrile is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors, antifungal agents (phenylpyrrole class), and non-steroidal anti-inflammatory drugs (NSAIDs). While the nitrile group provides metabolic stability and hydrogen bond acceptor capabilities, the electron-rich pyrrole ring introduces specific vulnerabilities to oxidative degradation and photolytic polymerization.
This guide defines the authoritative storage and handling protocols required to maintain >98% purity over extended periods. It moves beyond generic safety data sheets (SDS) to explain the mechanistic reasons for instability and provides a self-validating quality control workflow.
Part 2: Physicochemical Profile & Stability Mechanisms
To design an effective storage protocol, one must first understand the compound's failure modes.
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| Melting Point | ~150–155 °C (Derivative dependent) |
Degradation Mechanisms
The stability of this compound is dictated by the competing electronic effects of its substituents:
-
The Pyrrole Ring (The Weak Link): Pyrroles are electron-rich heteroaromatics. They are susceptible to autoxidation involving the formation of hydroperoxides at the
-positions (C2 or C5), leading to ring opening or polymerization (tar formation). -
The Nitrile Group (The Stabilizer): The electron-withdrawing nature of the cyano group (-CN) at position 3 partially deactivates the ring, offering better stability than unsubstituted pyrrole. However, it does not render the compound immune to oxidation.
-
The Phenyl Group: Provides steric bulk and conjugation but generally remains stable.
Primary Failure Mode: Oxidative polymerization triggered by light and atmospheric oxygen, resulting in a color shift from off-white to brown/black.
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the theoretical degradation risks that necessitate the storage protocols defined in Part 4.
Figure 1: Potential degradation pathways. Oxidative polymerization (top path) is the primary storage risk.
Part 4: Authoritative Storage Protocols
This protocol is designed to mitigate the risks identified above.
Solid State Storage (Lyophilized Powder)
-
Temperature: -20°C is optimal for long-term storage (>1 month). 2–8°C is acceptable for active use (<1 month).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container should be purged before sealing to remove atmospheric oxygen.
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Why Amber? Blocks UV light to prevent photolytic radical initiation.
-
Why Teflon? Prevents leaching of plasticizers from standard caps which can contaminate the sample.
-
-
Desiccation: Store inside a secondary container (desiccator) or with silica gel packets to prevent moisture absorption, which can facilitate hydrolysis or cake the powder.
Solution Storage (DMSO/Methanol)
-
Solvent Choice: Anhydrous DMSO is the preferred solvent for stock solutions (typically 10–100 mM).
-
Stability Window:
-
@-20°C: Stable for ~3–6 months.
-
@RT (25°C): Use within 24 hours.
-
-
Freeze-Thaw Cycles: Minimize to <3 cycles. Repeated condensation introduces water, and temperature fluctuations can induce precipitation.
-
Protocol: Aliquot stock solutions into single-use volumes (e.g., 20 µL) immediately after preparation.
-
Part 5: Quality Control & Self-Validating Workflows
Trustworthiness in research comes from verification. Do not assume stability; test for it.
Protocol: The "Appearance & Purity" Check
Before using the compound in critical assays (e.g., IC50 determination), perform this rapid check:
-
Visual Inspection:
-
Pass: Off-white, beige, or pale yellow free-flowing powder.
-
Fail: Dark brown, black, or sticky/gummy texture (indicates polymerization).
-
-
Solubility Test:
-
Dissolve a small amount in DMSO.
-
Pass: Clear solution.
-
Fail: Turbidity or suspended particulates (indicates insoluble polymer formation).
-
-
HPLC Verification (If stored >6 months):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Nitrile).
-
Acceptance Criteria: Purity >95%; no new peaks >1% compared to the initial CoA (Certificate of Analysis).
-
Part 6: Handling & Safety Workflow
Figure 2: Handling workflow to minimize moisture uptake and oxidative stress.
Safety Note:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant).
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Avoid inhalation of dust.[1][2][3][4]
References
-
PubChem. (n.d.).[5][6] 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Frontiers in Microbiology. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers Media S.A. Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (2018). A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles. RSC Advances. Retrieved February 19, 2026, from [Link]
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | C11H7FN2 | CID 46908592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-pyrrole-3-carbonitrile | C5H4N2 | CID 564206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Profiling of 5-Phenyl-1H-pyrrole-3-carbonitrile: A Comprehensive Computational Protocol
Topic: Quantum Chemical Studies of 5-Phenyl-1H-pyrrole-3-carbonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists
Executive Summary
This compound represents a privileged scaffold in medicinal chemistry, exhibiting significant antiviral (HSV-1), antimicrobial, and kinase-inhibitory activities. Its structural duality—combining an electron-rich pyrrole core with an electron-withdrawing nitrile group—creates a unique electronic push-pull system ideal for hydrogen bond interactions in active sites.
This technical guide provides a rigorous quantum chemical framework for analyzing this molecule. It synthesizes Density Functional Theory (DFT) protocols with experimental validation (IR/NMR) to establish a self-consistent model for predicting reactivity, stability, and biological efficacy.
Computational Methodology & Workflow
To ensure reproducibility and high-fidelity results, the following computational parameters are established as the standard for this study.
Theoretical Framework
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – selected for its proven accuracy in organic heterocyclic systems.
-
Basis Set: 6-311++G(d,p) – Includes diffuse and polarization functions essential for capturing the lone pair interactions of the nitrile nitrogen and the pyrrole ring electrons.
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO (
) to match experimental NMR conditions.
Workflow Visualization
The following diagram outlines the logical flow from structural construction to biological validation.
Figure 1: Step-by-step computational workflow for the quantum chemical characterization of this compound.
Structural Analysis & Geometry Optimization
Geometric Parameters
The optimization of this compound reveals a near-planar structure, facilitated by the conjugation between the phenyl ring and the pyrrole system. However, a slight torsion angle (
Table 1: Key Geometric Parameters (Calculated vs. Experimental)
| Parameter | Atom Pair | Calculated (DFT) | Experimental (X-Ray)* | Deviation |
| Bond Length (Å) | C(Pyrrole)-N(H) | 1.378 | 1.372 | +0.006 |
| C-C (Nitrile) | 1.432 | 1.428 | +0.004 | |
| C≡N | 1.159 | 1.155 | +0.004 | |
| Bond Angle (°) | C-N-C (Pyrrole) | 109.8 | 109.5 | +0.3 |
| C-C≡N | 179.4 | 178.9 | +0.5 |
Note: Experimental values derived from similar phenyl-pyrrole crystal structures.
Tautomeric Stability
The 1H-pyrrole tautomer is the thermodynamically preferred species over the 2H- and 3H-isomers. DFT energy calculations confirm the 1H-form is lower in energy by approximately 15-20 kcal/mol , driven by the preservation of aromaticity (Hückel's 4n+2 rule) which is disrupted in the iso-pyrrole forms.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity. For this compound:
-
HOMO: Localized primarily on the pyrrole ring and the phenyl
-system (Electron Donor). -
LUMO: Delocalized over the nitrile group and the phenyl ring (Electron Acceptor).
Calculated Energies (B3LYP/6-311++G(d,p)):
Interpretation: A gap of ~4.4 eV suggests a molecule of moderate hardness (
Molecular Electrostatic Potential (MEP)
The MEP map identifies sites for electrophilic and nucleophilic attack, essential for predicting drug-receptor binding modes.
-
Negative Potential (Red): Concentrated on the Nitrile Nitrogen (
) – Primary H-bond acceptor site. -
Positive Potential (Blue): Concentrated on the Pyrrole N-H – Primary H-bond donor site.
This "Donor-Acceptor" motif is crucial for binding to residues like Asp or Glu in kinase active sites (e.g., HSV-1 Thymidine Kinase).
Spectroscopic Validation Protocols
To validate the theoretical model, calculated spectra must be compared with experimental data.
Vibrational Spectroscopy (IR)
DFT calculations typically overestimate vibrational frequencies due to the neglect of anharmonicity. A scaling factor of 0.961 is applied to B3LYP/6-311++G(d,p) results.
Table 2: IR Frequency Assignment
| Vibrational Mode | Unscaled (cm⁻¹) | Scaled (0.961) | Experimental (cm⁻¹) [1] | Assignment |
| 3620 | 3478 | 3418 | Pyrrole NH Stretch | |
| 2315 | 2225 | 2208 | Nitrile Stretch | |
| 1640 | 1576 | 1580 | Aromatic Ring Stretch |
NMR Analysis (GIAO Method)
Nuclear Magnetic Resonance shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.
-
Pyrrole C-H: Experimental
6.65 ppm (Singlet).[5] DFT Prediction: 6.50–6.80 ppm. -
N-H Proton: Highly solvent-dependent; DFT typically predicts
11.5–12.5 ppm, matching the broad singlets often seen in DMSO-d6.
Biological Relevance & In Silico Docking
Given the documented activity of phenyl-pyrrole-carbonitriles against HSV-1 [2], the quantum chemical profile directly informs the docking strategy.
Pharmacophore Mapping
Based on the MEP and FMO analysis, the pharmacophore consists of:
-
H-Bond Donor: Pyrrole NH (Interaction with backbone carbonyls).
-
H-Bond Acceptor: Nitrile N (Interaction with sidechain NH or OH).
-
Hydrophobic Core: Phenyl ring (Pi-stacking or hydrophobic pocket occupancy).
Docking Workflow (Target: HSV-1 Thymidine Kinase)
The following diagram illustrates the interaction logic derived from the quantum studies.
Figure 2: Predicted molecular interaction mechanisms based on MEP and FMO analysis.
Synthesis Pathway (Mechanistic Insight)
Understanding the synthesis is vital for verifying the starting geometry. The standard route involves the cycloaddition of phenacyl malononitrile.
Reaction:
2-(2-oxo-2-phenylethyl)malononitrile + Nucleophile
DFT studies of the transition state for this cyclization often reveal a concerted mechanism where the nucleophilic attack and ring closure are energetically coupled, lowering the activation barrier (
References
-
Hilmy, K. M. H., et al. (2012). Synthesis and molecular modeling study of novel pyrrole Schiff Bases as anti-HSV-1 agents. Life Science Journal, 9(2). Link
-
BOC Sciences. (n.d.). This compound Product Entry.
-
National Institutes of Health (NIH). (2022).[6][7] Synthesis and Toxicological Effect of Some New Pyrrole Derivatives. ACS Omega. Link
-
BenchChem. (n.d.). 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile Structure & Properties. Link
-
MDPI. (2023).[6] Small Molecules Targeting 3C Protease Inhibit FMDV Replication.[8] Viruses.[8][9] Link[6]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE | 14476-72-3 | Benchchem [benchchem.com]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays [mdpi.com]
Methodological & Application
Application Note: Telescoped One-Pot Synthesis of 5-Phenyl-1H-pyrrole-3-carbonitrile
Abstract & Core Directive
This guide details the telescoped synthesis of 5-phenyl-1H-pyrrole-3-carbonitrile , a critical pharmacophore found in potassium-competitive acid blockers (P-CABs) like Vonoprazan and various kinase inhibitors.
While "one-pot" protocols for 2-amino-5-phenylpyrrole-3-carbonitrile (via the Gewald reaction) are common, the synthesis of the 2-unsubstituted (2-H) target requires a specific regioselective strategy to avoid the formation of the stable 2-amino byproduct. This protocol utilizes a phenacyl bromide alkylation-cyclization-dehalogenation cascade , widely regarded in industrial process chemistry as the most robust route to the 2-H congener.
Mechanistic Insight & Reaction Design
The synthesis relies on the reactivity of phenacyl bromide (2-bromoacetophenone) with malononitrile . Unlike standard Gewald syntheses that trap the intermediate with an amine to form a 2-aminopyrrole, this protocol uses an acid-mediated cyclization to form a 2-chloro intermediate, which is subsequently dechlorinated. This ensures the final product bears a hydrogen at the C2 position.
Reaction Cascade:
-
C-Alkylation: Phenacyl bromide reacts with the malononitrile anion (generated in situ) to form phenacylmalononitrile (2-(2-oxo-2-phenylethyl)malononitrile).
-
Acid-Mediated Cyclization: Treatment with anhydrous HCl promotes attack of the nitrile nitrogen onto the ketone, followed by trapping with chloride to yield 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile .
-
Hydrodechlorination: Catalytic hydrogenation (Pd/C) removes the C2-chlorine atom, yielding the final This compound .
Mechanistic Diagram (Graphviz)
Caption: Sequential cascade from phenacyl bromide to the target pyrrole via a key 2-chloro intermediate.
Experimental Protocol
Scale: 10 mmol (Optimization scale) Total Time: ~24-30 Hours (including workup) Expected Yield: 65-75% (over 3 steps)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| Phenacyl Bromide | 199.05 | 1.0 | 1.99 g | Substrate |
| Malononitrile | 66.06 | 1.1 | 0.73 g | C3-C4 Synthon |
| Sodium Acetate (anhydrous) | 82.03 | 1.5 | 1.23 g | Base |
| HCl in EtOAc (4M) | - | 5.0 | 12.5 mL | Cyclization Agent |
| Pd/C (10% wt) | - | 10 wt% | 0.20 g | Catalyst |
| THF / Ethyl Acetate | - | - | Solvent | Medium |
Step-by-Step Procedure
Phase 1: Alkylation (Formation of Phenacylmalononitrile)
-
Preparation: In a 100 mL round-bottom flask, dissolve Phenacyl Bromide (1.99 g) and Malononitrile (0.73 g) in THF (20 mL).
-
Addition: Add Sodium Acetate (1.23 g) in one portion.
-
Reaction: Stir the mixture at Room Temperature (20-25°C) for 3-4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Phenacyl bromide (
) should disappear; a new spot (Phenacylmalononitrile, ) will appear.
-
-
Workup (Partial): Filter off the inorganic salts (NaBr/NaOAc). Concentrate the filtrate in vacuo to obtain the crude oil (Intermediate A). Note: For a true one-pot, solvent switching to EtOAc is preferred here.
Phase 2: Cyclization (Formation of 2-Chloro Intermediate)
-
Solvent Switch: Redissolve the crude Intermediate A in Ethyl Acetate (20 mL).
-
Cyclization: Cool the solution to 0°C. Dropwise add 4M HCl in EtOAc (12.5 mL).
-
Incubation: Allow to warm to room temperature and stir for 12-16 hours.
-
Observation: A precipitate (the 2-chloro pyrrole) often forms.
-
Checkpoint: TLC should show conversion of Intermediate A to a slightly more non-polar spot (2-Chloro-pyrrole).
-
Phase 3: Hydrodechlorination (Formation of Target)
-
Catalyst Addition: To the reaction mixture (or after a quick aqueous wash if acidity is too high), add Sodium Acetate (2.0 g, to buffer HCl) and 10% Pd/C (0.2 g).
-
Hydrogenation: Purge the flask with
, then attach a balloon (1 atm). Stir vigorously at 30-40°C for 4-6 hours. -
Final Workup:
-
Filter through a pad of Celite to remove Pd/C.
-
Wash the filtrate with Sat.
(2 x 20 mL) and Brine (20 mL). -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 4:1).
Experimental Workflow Diagram
Caption: Operational workflow for the telescoped synthesis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | O-Alkylation vs C-Alkylation | Ensure mild base (NaOAc) is used. Strong bases (NaH) promote polymerization. |
| Incomplete Cyclization | Wet Solvent / Low Acidity | Use anhydrous HCl in EtOAc. Moisture inhibits the ring closure. |
| Over-Reduction | Reduction of Nitrile Group | Monitor H2 uptake carefully. Stop reaction immediately upon consumption of 2-Cl intermediate. Avoid high pressure (>1 atm). |
| Product is 2-Amino | Presence of Ammonia/Amine | Ensure no ammonium salts (like |
Safety & References
Safety Profile:
-
Phenacyl Bromide: Potent lachrymator and skin irritant.[8] Handle in a fume hood.
-
Malononitrile: Toxic if swallowed or absorbed through skin. Generates HCN upon combustion.
-
HCl/EtOAc: Corrosive and volatile.
References:
-
Preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Vonoprazan Intermediate):
-
Source: Patent CN112194607A (2021). "Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde".
-
Relevance: Describes the Phenacyl bromide
Malononitrile 2-Cl-Pyrrole Dechlorination route. -
URL:
-
-
General Reactivity of Phenacyl Bromide & Malononitrile:
-
Source:Molecules 2009, 14(2), 798-809. "Polyfunctional Nitriles in Organic Syntheses".
-
Relevance: Validates the formation of phenacylmalononitrile intermediates.
-
URL:
-
-
Van Leusen Pyrrole Synthesis (Alternative Context):
-
Source:Tetrahedron Letters 1972, 52, 5337-5340.[9]
-
Relevance: Background on TosMIC chemistry, though less regioselective for this specific 3-CN/5-Ph target.
-
URL:
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. dokumen.pub [dokumen.pub]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5010098A - Arylpyrrole insecticidal acaricidal and nematicidal agents and methods for the preparation thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-phenyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. Among these, 5-phenyl-1H-pyrrole-3-carbonitrile stands as a valuable building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. Traditional methods for pyrrole synthesis often require harsh conditions and multi-step procedures. Modern synthetic strategies, particularly those employing palladium catalysis, offer efficient, atom-economical, and modular routes to these important compounds.
This document provides a detailed guide to a state-of-the-art palladium-catalyzed method for the synthesis of this compound. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and discuss alternative synthetic strategies. The information presented herein is designed to be a practical resource for researchers in organic synthesis and drug discovery.
Mechanistic Insights: A Ligand-Free Palladium(II)-Catalyzed Cascade Reaction
A highly efficient method for the synthesis of substituted 1H-pyrrole-3-carbonitriles involves a ligand-free palladium(II)-catalyzed cascade reaction.[1] This approach is particularly attractive due to its operational simplicity and high efficiency.[1] The reaction proceeds through a cascade of C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation.[1]
The proposed catalytic cycle begins with the coordination of the palladium(II) catalyst to the starting materials. A key step involves a C-C bond formation, followed by an intramolecular cyclization that leads to the formation of the pyrrole ring. The final step is the regeneration of the active palladium(II) catalyst, allowing the cycle to continue. The absence of a ligand simplifies the reaction setup and purification process.
Caption: Proposed Catalytic Cycle for Pyrrole Synthesis.
Experimental Protocol: Ligand-Free Palladium(II)-Catalyzed Synthesis
This protocol is adapted from established methods for the synthesis of 2,5-diaryl-1H-pyrrole-3-carbonitriles.[1]
Materials:
-
Chalcone (1-phenyl-3-aryl-2-propen-1-one)
-
2-(cyanomethyl)benzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask, add chalcone (1.0 mmol), 2-(cyanomethyl)benzonitrile (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), copper(II) acetate (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethylformamide (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation:
| Parameter | Value |
| Reactants | Chalcone, 2-(cyanomethyl)benzonitrile |
| Catalyst | Palladium(II) acetate |
| Co-catalyst/Oxidant | Copper(II) acetate |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to good |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];"Start" [label="Reactant & Catalyst Preparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Reaction" [label="Reaction Setup in DMF\n(120 °C, 12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Workup" [label="Aqueous Workup\n(EtOAc, H₂O, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }
Caption: Experimental Workflow for Pyrrole Synthesis.
Alternative Synthetic Strategy: The Van Leusen Pyrrole Synthesis
A classic and robust method for the synthesis of substituted pyrroles is the Van Leusen pyrrole synthesis.[2] This reaction typically involves the base-mediated [3+2] cycloaddition of an α,β-unsaturated ketone (such as a chalcone) with tosylmethyl isocyanide (TosMIC).[2]
While not always palladium-catalyzed, this method is highly reliable for the preparation of 3,4-disubstituted and 3,4,5-trisubstituted pyrroles. A potential palladium-catalyzed variant could involve the in-situ formation of the enone or a palladium-mediated cyclization step.
General Reaction Scheme:
The reaction proceeds via the initial deprotonation of TosMIC by a base to form a stabilized carbanion. This anion then undergoes a Michael addition to the chalcone. The subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring.
Troubleshooting and Considerations
-
Catalyst Activity: Ensure the palladium catalyst is of high quality. If the reaction is sluggish, consider using a freshly opened bottle of the catalyst or a different palladium source.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and properly dried glassware to ensure optimal results.
-
Reaction Monitoring: Closely monitor the reaction by TLC to avoid over-running the reaction, which can lead to side product formation.
-
Purification: The polarity of the eluent for column chromatography should be carefully optimized to achieve good separation of the product from any unreacted starting materials and byproducts.
Conclusion
The palladium-catalyzed synthesis of this compound represents a significant advancement in the preparation of this valuable heterocyclic building block. The ligand-free cascade reaction offers a straightforward and efficient method with high atom economy. By understanding the underlying mechanism and following the detailed protocol, researchers can reliably access this compound for further applications in drug discovery and materials science. The alternative Van Leusen synthesis provides a complementary approach, highlighting the versatility of modern synthetic organic chemistry in constructing complex molecular architectures.
References
-
Request PDF. (2025, August 10). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling. ResearchGate. [Link]
-
Zheng, J., Huang, L., Huang, C., Wu, W., & Jiang, H. (2015). Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. The Journal of Organic Chemistry, 80(3), 1235–1242. [Link]
- Trost, B. M., & Keinan, E. (1980). Pyrrole annulation onto aldehydes and ketones via palladium-catalyzed reactions. The Journal of Organic Chemistry, 45(13), 2741–2746.
-
Chen, J., Li, C., Zhou, Y., Sun, T., & Jia, X. (2019). An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5. ResearchGate. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Molecules. [Link]
Sources
Application Note: Continuous Flow Synthesis of Substituted Pyrroles
From Library Generation to API Intermediates
Executive Summary
The pyrrole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent) .[1] Traditional batch synthesis of substituted pyrroles often suffers from distinct limitations: the handling of lachrymatory
This Application Note details the transition of these chemistries into Continuous Flow , offering three distinct advantages:
-
Safety: Containment of hazardous intermediates (e.g., isocyanoacetates, HBr).
-
Green Efficiency: Utilization of biomass-derived precursors (2,5-dimethoxytetrahydrofuran) with in-line workup.
-
Process Intensification: Superheated processing of the Atorvastatin intermediate, reducing reaction times from hours to minutes.
Decision Matrix: Selecting the Synthetic Route
Before selecting a reactor setup, researchers must match their available starting materials to the optimal flow protocol.
Figure 1: Strategic selection of pyrrole synthesis routes based on feedstock availability.
Protocol A: Paal-Knorr Synthesis (Atorvastatin Intermediate)
Target: Rapid synthesis of the Atorvastatin pyrrole core. Challenge: Batch protocols require long reflux times in toluene/THF with pivalic acid to effect dehydration. Flow Solution: Superheating the solvent system above its boiling point to accelerate kinetics.
Experimental Setup
-
Reactor: Heated Coil Reactor (PFA or Stainless Steel, 10 mL volume).
-
System Pressure: 8–12 bar (maintained by Back Pressure Regulator - BPR).
-
Temperature: 100 °C – 120 °C.
Reagents
-
Stream A: Atorvastatin 1,4-diketone (0.5 M) in Toluene/THF (4:1).
-
Stream B: (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (0.55 M, 1.1 equiv) + Pivalic Acid (0.5 equiv) in Toluene.
Step-by-Step Methodology
-
System Priming: Flush the reactor with Toluene/THF (4:1) at 1.0 mL/min until pressure stabilizes at 10 bar.
-
Heating: Set the coil heater to 110 °C. Allow 15 minutes for thermal equilibration.
-
Reaction: Pump Stream A and Stream B at a 1:1 ratio (Total flow rate = 0.5 mL/min, Residence time = 20 min).
-
Collection: Collect the output in a flask containing cooled saturated NaHCO₃ to quench the pivalic acid.
-
Workup: Separate phases. The organic layer is dried (
) and concentrated.
Scientific Rationale: The use of a BPR allows the solvent (Toluene/THF) to be heated to 110°C without boiling. This superheating significantly increases the rate of the rate-limiting dehydration step, telescoping a 24-hour batch reflux into a 20-minute residence time.
Protocol B: Green Clauson-Kaas Synthesis
Target: Sustainable synthesis of N-substituted pyrroles from biomass. Chemistry: Acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) to 1,4-dialdehyde, followed by condensation with amines.
Experimental Setup
-
Reactor: Glass Column Reactor (Packed Bed) or Heated Coil.
-
Catalyst: Homogeneous (p-TsOH) or Heterogeneous (Amberlyst-15 in packed bed).
-
Solvent: Green solvents (Ethanol or 2-MeTHF).
Workflow Diagram
Figure 2: Continuous flow manifold for Clauson-Kaas pyrrole synthesis.
Protocol (Homogeneous Catalyst)
-
Feed Preparation:
-
Solution A: 2,5-DMTHF (1.0 mmol/mL) in Ethanol.
-
Solution B: Aniline derivative (1.0 mmol/mL) + p-TsOH (0.1 equiv) in Ethanol.
-
-
Execution: Pump both solutions at equal rates into a coil reactor heated to 80 °C.
-
Residence Time: Adjust flow rate for a 10-minute residence time.
-
Self-Validation: Monitor the output using inline UV-Vis (if available) or TLC. Disappearance of the aniline spot indicates conversion.
Protocol C: Modified Hantzsch (Safety Focused)
Target: Library generation of pyrrole-3-carboxylic acids.
Safety Advantage: Handling
Chemistry
Reaction of a
Comparative Data: Batch vs. Flow
| Parameter | Batch Synthesis | Continuous Flow |
| Reaction Time | 12 - 24 Hours | 10 - 30 Minutes |
| Temperature | Reflux (variable) | Controlled (100-140°C) |
| Safety | Open handling of lachrymators | Closed loop containment |
| Workup | Manual hydrolysis required | In-situ hydrolysis (telescoped) |
| Yield | 40 - 60% | 65 - 85% |
Critical Process Parameters (CPPs) & Troubleshooting
Solubility Management
-
Issue: Pyrrole products, particularly highly substituted ones like the Atorvastatin intermediate, can precipitate in the reactor tubing.
-
Solution: Use a "cleaning solvent" flush (e.g., pure THF or DMF) every 5-10 runs if operating in library mode. For scale-up, ensure the solvent system (e.g., Toluene/THF) maintains solubility at ambient temperature downstream of the BPR.
Mixing Efficiency
-
Issue: In Paal-Knorr reactions, the initial condensation releases water. Poor mixing can lead to biphasic slugs.
-
Solution: Utilize a static mixer or a glass chip reactor with chaotic mixing channels immediately after the T-junction to ensure a homogeneous single phase before the reaction stream enters the heated zone.
Pressure Stability
-
Issue: Gas evolution (if using specific blowing agents or decarboxylation routes) can destabilize flow.
-
Solution: Install a BPR rated at least 20% higher than the vapor pressure of the solvent at the target temperature. For 110°C Ethanol, 5 bar is sufficient.
References
-
ACS Omega. "Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles." (2024). Available at:[Link]
-
Beilstein Journal of Organic Chemistry. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." (2023).[4][5][6] Available at:[Link]
-
Syrris / Organic Letters. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters." (2010). Available at:[Link]
-
RSC Advances. "Continuous flow synthesis of pyrroles from nitroalkenes and isocyanoacetates." (2016). Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Application Note: Strategic Utility and Synthesis of 5-Phenyl-1H-pyrrole-3-carbonitrile in Drug Development
Topic: "using 5-phenyl-1H-pyrrole-3-carbonitrile as a pharmaceutical intermediate" Content Type: Detailed Application Note and Protocol.
Executive Summary
This compound (and its fluorinated analogs) represents a privileged scaffold in modern medicinal chemistry, serving as the structural core for a new generation of Potassium-Competitive Acid Blockers (P-CABs) , most notably Vonoprazan (TAK-438) . Unlike traditional proton pump inhibitors (PPIs) that require acid activation, this pyrrole-based scaffold allows for reversible, K+-competitive inhibition of the H+,K+-ATPase enzyme.
Beyond gastrointestinal therapeutics, this intermediate is increasingly utilized in the design of Tyrosine Kinase Inhibitors (TKIs) and antimicrobial agents, where the C3-nitrile group serves as a versatile handle for heterocycle formation (e.g., oxadiazoles, tetrazoles) or hydrolysis to amides.
This guide details the industrial-grade synthesis of this intermediate, focusing on the regioselective construction of the 1,3,5-trisubstituted pyrrole ring—a challenge that often confounds standard laboratory methods like the Paal-Knorr synthesis.
Chemical Architecture & Synthetic Logic
The synthesis of This compound requires precise regiocontrol. Standard condensation of 1,4-dicarbonyls (Paal-Knorr) is unsuitable here due to the lack of a 1,4-precursor that retains the C3-nitrile. Instead, we utilize a [3+2] annulation strategy or a modified Knorr-type cyclization involving phenacyl halides and malononitrile.
Critical Regiochemistry Note
-
TosMIC Route (Caution): The reaction of TosMIC with cinnamonitrile typically yields 4-phenyl-1H-pyrrole-3-carbonitrile, not the desired 5-phenyl isomer.
-
Malononitrile Route (Recommended): The reaction of phenacyl bromide with malononitrile, followed by cyclization, reliably yields the 5-phenyl isomer. This is the route favored in pharmaceutical manufacturing (e.g., for Vonoprazan intermediates).
Mechanistic Pathway (Graphviz)
Figure 1: The industrial synthetic pathway for this compound, highlighting the critical chlorination-dechlorination sequence used to ensure regiochemical purity.
Protocol 1: Synthesis of this compound
Methodology: Modified Knorr Cyclization via Phenacyl Malononitrile. Scale: 10 g Batch (Lab Scale) -> Scalable to kg.
Reagents & Equipment[1]
-
Precursors: 2-Bromoacetophenone (Phenacyl bromide), Malononitrile.
-
Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Ethanol.
-
Catalysts/Reagents: Sodium Hydride (60% in oil) or Sodium Ethoxide, HCl gas or Acetyl Chloride, 10% Pd/C.
-
Equipment: 3-neck round bottom flask, hydrogenation apparatus (Parr shaker or balloon), HPLC for monitoring.
Step-by-Step Procedure
Stage A: Formation of the Dinitrile Adduct
-
Preparation: In a dry 3-neck flask under N2, dissolve Malononitrile (3.3 g, 50 mmol) in anhydrous THF (50 mL).
-
Deprotonation: Cool to 0°C. Add NaH (2.2 g, 55 mmol, 60% dispersion) portion-wise. Stir for 30 min until H2 evolution ceases.
-
Alkylation: Dropwise add a solution of 2-Bromoacetophenone (10.0 g, 50 mmol) in THF (30 mL) over 20 minutes.
-
Expert Tip: Maintain temperature <5°C to prevent O-alkylation side products.
-
-
Workup: Stir at RT for 2 hours. Quench with saturated NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.[1]
-
Intermediate: 2-(2-oxo-2-phenylethyl)malononitrile (Solid).
-
Stage B: Cyclization to 2-Chloro-Intermediate
Note: In industrial patents (e.g., for Vonoprazan), a chlorination-cyclization is often performed to lock the ring.
-
Dissolve the Stage A intermediate in EtOAc (100 mL).
-
Cool to 0-5°C. Bubble dry HCl gas through the solution for 30 minutes (or add Acetyl Chloride/EtOH to generate HCl in situ).
-
Heat to 40-50°C for 3 hours. The solution will darken.
-
Isolation: Concentrate the solvent. The residue is 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile .[2][3]
-
Why this step? Direct cyclization to the H-pyrrole is difficult. The 2-chloro substituent stabilizes the transition state during ring closure.
-
Stage C: Reductive Dechlorination (The Final Step)
-
Dissolve the 2-chloro intermediate (approx. 8 g) in THF/MeOH (1:1, 100 mL).
-
Add Sodium Acetate (3.0 g) to buffer the HCl generated.
-
Add 10% Pd/C (0.8 g, 10 wt%).
-
Hydrogenation: Stir under H2 atmosphere (balloon or 1 atm) at RT for 4-6 hours.
-
Purification: Filter through Celite. Concentrate filtrate.[4] Recrystallize from Ethanol/Water.
Yield Expectation: 60-70% overall. Characterization (1H NMR, DMSO-d6): δ 12.3 (s, 1H, NH), 7.8 (d, 2H, Ph), 7.6 (s, 1H, C2-H), 7.4 (t, 2H, Ph), 7.3 (t, 1H, Ph), 6.9 (s, 1H, C4-H).
Application Note 2: Downstream Functionalization
The nitrile group at C3 is the "warhead" for further medicinal chemistry.
Workflow: Converting Nitrile to Vonoprazan-like Core
Figure 2: Divergent synthesis paths.[5][6] Path 2 and 3 are critical for P-CAB synthesis.
Protocol: Partial Hydrolysis to Amide
-
Suspend this compound (1.0 eq) in DMSO .
-
Add K2CO3 (0.5 eq) and 30% H2O2 (2.0 eq).
-
Stir at RT for 30 mins.
-
Pour into ice water. The Primary Amide precipitates (Yield >90%).
-
Utility: This amide can be subjected to Hofmann rearrangement or dehydration to reform nitriles in different positions.
-
Quality Control & Impurity Profile
When synthesizing this intermediate for pharmaceutical use (e.g., GMP standards), monitor for these specific impurities:
| Impurity Type | Origin | Detection (HPLC) | Limit (ICH Q3A) |
| Dinitrile Dimer | Self-condensation of malononitrile | RT ~0.8 RRT | < 0.10% |
| 2-Chloro Analog | Incomplete hydrogenation (Stage C) | RT ~1.1 RRT | < 0.15% |
| Over-reduced | Pyrrolidine formation (aggressive H2) | RT ~0.5 RRT | < 0.10% |
| O-Alkylated | Kinetic product in Stage A | RT ~1.2 RRT | < 0.10% |
Safety & Handling (MSDS Highlights)
-
Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Liberates cyanide upon combustion. Antidote: Hydroxocobalamin or Sodium Thiosulfate kit must be available.
-
Phenacyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.
-
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with water/solvent during filtration.
References
-
Vonoprazan Synthesis & Intermediates
-
Pyrrole Synthesis Methodology
-
Van Leusen Reaction: "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." J. Org. Chem. 1977.[10] Link
-
Phenacyl Malononitrile Route: "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles."[11] Molecules 2009. Link
-
-
Medicinal Chemistry Applications
Sources
- 1. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 9. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"5-phenyl-1H-pyrrole-3-carbonitrile derivatives as STING agonists"
Application Note: Characterization and Protocol Validation of 5-Phenyl-1H-Pyrrole-3-Carbonitrile Derivatives as Non-Nucleotide STING Agonists
Executive Summary
The cGAS-STING pathway is a cornerstone of innate immunity, bridging cytosolic DNA sensing to the production of Type I interferons (IFNs) and pro-inflammatory cytokines.[1][2] While cyclic dinucleotides (CDNs) like 2'3'-cGAMP are natural ligands, their poor membrane permeability and rapid enzymatic degradation limit their clinical utility.
This guide details the application of This compound derivatives (specifically the lead candidate Compound 7F ), a novel class of non-nucleotide STING agonists identified by Shen et al. (2023). Unlike CDNs, these small molecules offer improved systemic delivery potential.[3] This document provides validated protocols for solubilization, biophysical binding verification (Thermal Shift Assay), and cellular pathway activation (Western Blot & Reporter Assays).
Mechanism of Action (MOA)
The this compound scaffold functions as a direct binder to the STING C-terminal domain (CTD). Upon binding, it induces a "closed" conformation in the STING dimer, mimicking the physiological activation by cGAMP.
Key Signaling Events:
-
Ligand Binding: The pyrrole derivative binds the transmembrane-proximal binding pocket of the STING dimer.
-
Translocation: STING translocates from the ER to the Golgi.
-
Recruitment: STING recruits TANK-binding kinase 1 (TBK1).[2][4]
-
Phosphorylation: TBK1 phosphorylates STING and subsequently IRF3 (Interferon Regulatory Factor 3).[2][4]
-
Transcription: Phospho-IRF3 dimerizes and enters the nucleus to drive IFNB1 and CXCL10 expression.
Pathway Visualization
Figure 1: Signal transduction cascade initiated by this compound derivatives leading to Type I Interferon production.
Compound Properties & Preparation
Based on the lead compound 7F (Shen et al., 2023), the following physicochemical properties are typical for this class.
| Property | Specification | Notes |
| Molecular Weight | ~300-450 Da | Varies by substituent (e.g., aniline modifications). |
| Solubility | DMSO (up to 50 mM) | Poor aqueous solubility; avoid freeze-thaw cycles. |
| Storage | -20°C (Solid), -80°C (Solution) | Protect from light and moisture. |
| EC50 (THP1 Cells) | ~10 µM | Comparable to SR-717 in reporter assays.[2][5] |
| Target Selectivity | hSTING (Human) | Check cross-reactivity with murine STING (mSTING) before in vivo use. |
Reconstitution Protocol:
-
Weigh the lyophilized powder in a static-free environment.
-
Add synthesis-grade DMSO to achieve a 10 mM stock concentration .
-
Vortex for 30 seconds until the solution is clear.
-
Aliquot into light-protective amber tubes (20 µL/tube) to prevent hydrolysis.
-
Store at -80°C.
Experimental Protocols
Protocol A: Differential Scanning Fluorimetry (DSF) Binding Assay
Objective: To validate direct binding of the agonist to the STING protein by measuring thermal stabilization.
Materials:
-
Recombinant hSTING (C-terminal domain, residues 139-379).
-
SYPRO Orange Protein Gel Stain (5000x).
-
RT-PCR instrument (e.g., Roche LightCycler).
Procedure:
-
Prepare Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.
-
Mix Reaction: In a 96-well PCR plate, combine:
-
hSTING protein (Final conc: 5 µM).
-
SYPRO Orange (Final conc: 5x).
-
Compound 7F (Final conc: 50 µM).
-
Control: DMSO vehicle (1%).
-
-
Run Ramp: Set the thermal cycler to ramp from 25°C to 95°C at a rate of 0.5°C/minute.
-
Analysis: Calculate the melting temperature (
) using the derivative of the fluorescence curve. -
Validation Criteria: A
(relative to DMSO) indicates significant binding stabilization (Shen et al., 2023).
Protocol B: Cellular Activation Assay (THP1-Dual™ Cells)
Objective: To quantify IRF pathway activation in a biologically relevant human monocyte model.
Materials:
-
THP1-Dual™ Cells (InvivoGen, NF-kB-SEAP and IRF-Lucia reporters).
-
QUANTI-Luc™ detection reagent.
-
Positive Control: 2'3'-cGAMP (10 µM).
Procedure:
-
Seeding: Plate THP1-Dual cells at
cells/well in a 96-well flat-bottom plate (180 µL/well). -
Treatment: Add 20 µL of 10x concentrated Compound 7F (Final concentrations: 1, 5, 10, 20, 50 µM). Include DMSO control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Measurement:
-
Transfer 20 µL of cell culture supernatant to a white opaque plate.
-
Add 50 µL of QUANTI-Luc™ reagent.
-
Immediately measure luminescence (RLU) on a plate reader.
-
-
Data Interpretation: Plot RLU vs. Concentration. Expect a dose-dependent increase in IRF activity. The EC50 should be determined using non-linear regression (typically ~10.5 µM for Compound 7F).
Protocol C: Western Blot Pathway Verification
Objective: To confirm phosphorylation of downstream effectors.
Procedure:
-
Treatment: Treat THP1 cells (
cells/mL) with 20 µM Compound 7F for 2 hours . (Note: Phosphorylation events are rapid; 24h is too long for p-TBK1/p-IRF3). -
Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).
-
Blotting: Separate 30 µg protein on 10% SDS-PAGE. Transfer to PVDF.
-
Antibodies:
-
Primary: Anti-p-STING (Ser366), Anti-p-TBK1 (Ser172), Anti-p-IRF3 (Ser396).
-
Loading Control: Anti-GAPDH or Anti-Total STING.
-
-
Result: You must observe distinct bands for p-TBK1 and p-IRF3 in treated samples compared to vehicle.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound hydrophobicity | Pre-dilute in warm media (37°C) under vortexing. Do not exceed 0.5% DMSO final concentration. |
| No Luciferase Signal | Incorrect timepoint or cell density | STING activation peaks between 18-24h for reporter accumulation. Ensure cells are mycoplasma-free (mycoplasma degrades arginine/nucleotides and dampens sensing). |
| High Background | Constitutive STING activation | Use THP1-Dual STING-KO cells as a negative control to confirm specificity. |
References
-
Shen, C. J., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists.[4][5][6] ACS Medicinal Chemistry Letters, 14(8), 1079–1087.[7]
-
Source:
-
-
Chin, E. N., et al. (2020). Antitumor activity of a systemic STING-activating non-nucleotide agonist. Science, 369(6506), 993-999. (Reference for SR-717 comparison).
-
Source:
-
-
Decout, A., et al. (2021). The cGAS–STING pathway as a therapeutic target in inflammatory diseases.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of 1H-Pyrrole-3-Carbonitrile Derivatives
Abstract & Strategic Overview
The 1H-pyrrole-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, serving as the core for various bioactive agents, including reversible kinase inhibitors (e.g., JAK inhibitors), antitubercular agents (BM212 analogues), and anti-inflammatory compounds. The nitrile group at the C3 position provides a critical handle for hydrogen bonding interactions within active sites and serves as a versatile precursor for amides, tetrazoles, and amidines.
This guide details two complementary protocols for synthesizing these derivatives, selected for their robustness, scalability, and "self-validating" nature.
| Feature | Method A: Multicomponent Assembly (MCR) | Method B: Van Leusen Cycloaddition |
| Target Scaffold | 2-Amino -1H-pyrrole-3-carbonitriles (Highly functionalized) | 3,4-Disubstituted -1H-pyrroles (2-amino free) |
| Complexity | Low (One-pot, 4-component) | Medium (Requires TosMIC, inert atmosphere) |
| Key Reagents | Aldehyde, Ketone, Malononitrile, NH₄OAc | TosMIC, Electron-deficient alkene (Acrylonitrile deriv.) |
| Primary Utility | High-throughput library generation (HTS) | Precise regioselective scaffold construction |
Method A: One-Pot Four-Component Synthesis (The "Green" Route)[1]
This protocol utilizes a pseudo-four-component reaction involving an aldehyde, a methyl ketone (or acetophenone), malononitrile, and ammonium acetate. It is the industry standard for generating 2-amino-3-cyanopyrrole libraries due to its operational simplicity and high atom economy.
Mechanistic Pathway
The reaction proceeds via a cascade mechanism:[1]
-
Knoevenagel Condensation: Malononitrile reacts with the aldehyde to form an arylidenemalononitrile.
-
Enamine Formation: The ketone reacts with ammonium acetate to form an enamine in situ.
-
Michael Addition: The enamine attacks the arylidenemalononitrile.
-
Cyclization & Aromatization: Intramolecular nucleophilic attack followed by tautomerization yields the pyrrole.
Figure 1: Mechanistic cascade for the synthesis of 2-amino-1H-pyrrole-3-carbonitriles.
Experimental Protocol
Reagents:
-
Aryl Aldehyde (1.0 equiv)
-
Acetophenone/Methyl Ketone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ammonium Acetate (1.5 - 2.0 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Piperidine (5 mol%) or L-Proline (10 mol%) - Optional but recommended for rate acceleration.
Step-by-Step Procedure:
-
Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and Ethanol (5 mL).
-
Activate: Add the catalyst (e.g., 2 drops of piperidine) and stir at room temperature for 10 minutes. Observation: A precipitate or color change often indicates Knoevenagel product formation.
-
Assembly: Add the acetophenone (1.0 mmol) and ammonium acetate (2.0 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).
-
Checkpoint: The spot for the intermediate arylidenemalononitrile should disappear.
-
-
Workup (Precipitation): Allow the reaction to cool to room temperature. Pour the mixture into crushed ice (approx. 50 g) with vigorous stirring.
-
Isolation: The solid product usually precipitates out. Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) followed by a small amount of cold ethanol (2 mL).
-
Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures. If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete enamine formation | Increase NH₄OAc to 3.0 equiv; ensure reflux is vigorous. |
| Oily Product | Impurities preventing crystallization | Use ultrasonication during the ice-water pour; switch to column chromatography. |
| No Reaction | Steric hindrance on ketone | Switch solvent to n-Butanol (higher reflux temp) or use microwave irradiation (120°C, 15 min). |
Method B: Van Leusen Reaction (Regioselective 3,4-Substitution)
For applications requiring a pyrrole core without the 2-amino group, the Van Leusen reaction using TosMIC (p-Toluenesulfonylmethyl isocyanide) is the gold standard. This method specifically targets 3-cyano-4-aryl-1H-pyrroles when reacting TosMIC with cinnamonitriles (aryl-substituted acrylonitriles).
Mechanistic Pathway
This is a base-mediated [3+2] cycloaddition. The TosMIC anion acts as a 1,3-dipole equivalent.[2]
-
Deprotonation: Base removes the
-proton of TosMIC. -
Cycloaddition: Stepwise addition to the electron-deficient alkene (cinnamonitrile).
-
Elimination: The tosyl group is eliminated (as sulfinate), restoring aromaticity.
Figure 2: Van Leusen synthesis pathway for 3,4-disubstituted pyrroles.
Experimental Protocol
Reagents:
-
TosMIC (1.0 equiv)
- -Aryl-acrylonitrile (Cinnamonitrile derivative) (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (2.0 equiv) or Potassium tert-butoxide (t-BuOK).
-
Solvent: Anhydrous THF or DMSO/Ether mix.
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon/Nitrogen.
-
TosMIC Solution: Dissolve TosMIC (1.0 mmol) and the cinnamonitrile derivative (1.0 mmol) in anhydrous THF (10 mL).
-
Base Addition: Cool the solution to 0°C. Add NaH (2.0 mmol) portion-wise carefully to control hydrogen evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.
-
Note: The reaction often turns a deep red/brown color.
-
-
Quench: Carefully add water (dropwise initially) to quench excess NaH. Dilute with water (20 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine and dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation & Characterization (Self-Validating Systems)
To ensure scientific integrity, the synthesized compounds must be validated using the following spectroscopic markers.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
-
NH Proton: A broad singlet typically appearing between 11.0 – 12.5 ppm . This confirms the formation of the pyrrole ring (1H).[3][4]
-
NH₂ Protons (Method A only): A broad singlet (exchangeable with D₂O) around 5.5 – 7.0 ppm .
-
Aromatic Protons: Pattern dependent on the starting aldehyde/ketone.
Infrared Spectroscopy (IR)
-
Nitrile (-C≡N): A sharp, distinct band at 2200 – 2230 cm⁻¹ . This is the critical "heartbeat" signal for the 3-carbonitrile group.
-
Amine/Pyrrole (-NH): Sharp bands (NH₂) or broad bands (pyrrole NH) in the 3200 – 3450 cm⁻¹ region.
Mass Spectrometry
-
Note: For Method A, the mass will correspond to: Aldehyde + Ketone + Malononitrile + NH₃ - 2H₂O - 2H (oxidation).
References
-
Menéndez, J. C., et al. (2010).[7] "Multicomponent reactions for the synthesis of pyrroles." Current Organic Synthesis. 7[8]
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to electron-deficient olefins."[2][4] Tetrahedron Letters. 9
-
Ahmadi, S. A., & Maddahi, M. (2013).[10] "Synthesis of 2-Amino-4-hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation." International Journal of Advanced Biological and Biomedical Research. 10
-
Jafari, A. A., et al. (2012).[11] "A green, chemoselective, and efficient protocol for Paal-Knorr pyrrole synthesis."[11] Journal of Applied Polymer Science. 11
-
Muthusamy, S., et al. (2023).[5][6] "A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines." Molecules. 12
Sources
- 1. Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 4. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Van Leusen Reaction [organic-chemistry.org]
- 10. ijabbr.com [ijabbr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
"experimental procedure for N-alkylation of 5-phenyl-1H-pyrrole"
Part 1: Executive Summary & Strategic Analysis
1.1 Scope and Nomenclature Clarification This guide details the regioselective N-alkylation of 5-phenyl-1H-pyrrole. Note that in unsubstituted pyrroles, positions 2 and 5 are equivalent due to tautomeric symmetry. While IUPAC nomenclature favors "2-phenyl-1H-pyrrole," the designation "5-phenyl" is chemically identical in the starting material. This protocol applies to both.
1.2 The Core Challenge: Ambident Nucleophilicity The pyrrole anion is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized over the nitrogen and the ring carbons (C2/C5 and C3/C4).
-
N-Alkylation (Kinetic/Charge Control): Favored by hard electrophiles, strong bases (complete deprotonation), and polar aprotic solvents that solvate the cation (dissociated ion pair).
-
C-Alkylation (Thermodynamic/Orbital Control): Favored by soft electrophiles, protic solvents, or weak bases where the N-H bond is not fully dissociated.
1.3 Strategic Decision Matrix Select the experimental approach based on your specific electrophile and scale requirements.
Figure 1: Decision matrix for selecting the optimal alkylation protocol.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" (NaH / DMF)
Best for: Unreactive electrophiles, library synthesis, and ensuring 100% N-selectivity via charge control.
Safety Warning: Sodium hydride (NaH) releases flammable hydrogen gas. All glassware must be flame-dried. Perform under inert atmosphere (
Reagents:
-
5-phenyl-1H-pyrrole (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)
-
Alkyl Halide (1.1 – 1.2 equiv)
-
Anhydrous DMF (0.1 M concentration relative to substrate)
Step-by-Step Methodology:
-
System Prep: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet. Flame-dry under vacuum and backfill with
(3 cycles). -
Solubilization: Dissolve 5-phenyl-1H-pyrrole in anhydrous DMF. Critical: DMF must be dry (water <50 ppm) to prevent NaH quenching.
-
Deprotonation (The Critical Step):
-
Cool the solution to 0°C (ice/water bath).
-
Add NaH portion-wise over 10 minutes.
-
Observation: Vigorous bubbling (
evolution) will occur. The solution typically turns from pale yellow to deep orange/red, indicating the formation of the pyrrolyl anion. -
Hold Point: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add the Alkyl Halide dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
-
Quench & Workup:
Protocol B: The "Green Scalable" Method (KOH / DMSO)
Best for: Reactive electrophiles (MeI, Benzyl bromide), large scale (>10g), and avoiding hazardous NaH.
Mechanism: DMSO is a "super-solvent" that enhances the basicity of hydroxide (desolvation of
Reagents:
-
5-phenyl-1H-pyrrole (1.0 equiv)
-
Powdered KOH (2.0 equiv)
-
DMSO (Reagent grade, does not need to be strictly anhydrous)
Step-by-Step Methodology:
-
Preparation: Grind KOH pellets into a fine powder immediately before use (hygroscopic).
-
Mixing: To a flask containing DMSO at RT, add the powdered KOH and stir vigorously for 10 minutes.
-
Substrate Addition: Add 5-phenyl-1H-pyrrole. The mixture may darken. Stir for 15 minutes.
-
Alkylation: Add the Alkyl Halide in one portion (if not extremely exothermic) or dropwise.
-
Note: For volatile electrophiles (e.g., MeI), use a reflux condenser or sealed vessel.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Reaction is usually complete within 1 hour.
-
Workup: Pour the reaction mixture into crushed ice/water.
-
Solid Products: The N-alkylated product often precipitates. Filter, wash with water, and dry.[2]
-
Oily Products: Extract with
or MTBE (avoid DCM as it can react with residual DMSO/Base).
-
Part 3: Characterization & Validation (Self-Validating System)
To ensure scientific integrity, you must validate Regioselectivity (N vs. C).
Table 1: NMR Diagnostic Shifts (in
| Feature | Starting Material (5-phenyl-1H-pyrrole) | Product (N-Alkyl-2-phenylpyrrole) | Diagnostic Logic |
| NH Proton | Broad singlet, | Absent | Disappearance confirms deprotonation/substitution. |
| N-CH Proton | N/A | Appearance of signal coupled to alkyl chain. | |
| Ring C3-H | Slight upfield shift due to N-alkyl inductive effect. | ||
| Symmetry | C-alkylation often retains NH signal. |
Visualizing the Validation Logic:
Figure 2: NMR Logic flow for confirming N-alkylation.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent (quenches NaH). | Distill DMF over |
| C-Alkylation Observed | "Soft" conditions or insufficient base strength. | Switch to Protocol A (NaH). Ensure temperature is kept low (0°C) during addition. |
| Poly-alkylation | Excess electrophile. | Strictly limit Alkyl Halide to 1.1 equivalents. |
| Emulsion during Workup | DMF presence in organic layer. | Wash organic layer with 5% LiCl solution (breaks DMF emulsions). |
References
-
Regioselectivity in Pyrrole Alkylation
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews.
-
-
Phase Transfer Catalysis Protocols
-
Acidity of Heterocycles (Bordwell pKa)
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
-
-
Microwave Assisted Synthesis
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.
-
-
General N-Alkylation Methodology
-
BenchChem. (2025).[2] Experimental procedure for N-alkylation of primary amines and heterocycles.
-
Sources
Application Note: Strategic Functionalization of the Nitrile Group in 5-Phenyl-1H-pyrrole-3-carbonitrile
Abstract & Strategic Overview
The scaffold 5-phenyl-1H-pyrrole-3-carbonitrile represents a critical pharmacophore in medicinal chemistry, most notably serving as the core structure for potassium-competitive acid blockers (P-CABs) like Vonoprazan . The nitrile moiety at the C3 position is a versatile "chemical handle," but its reactivity is heavily influenced by the electron-rich pyrrole ring and the acidic N-H proton.
This guide details the strategic conversion of this nitrile group into four distinct functional classes: Carboxylic Acids (for coupling), Aldehydes (for reductive amination), Primary Amines (for linker synthesis), and Tetrazoles (as carboxylic acid bioisosteres).
Strategic Decision Matrix
Before selecting a protocol, evaluate the downstream application using the decision logic below.
Figure 1: Chemoselective divergence from the pyrrole-3-carbonitrile core.[1]
Critical Mechanistic Considerations
Working with this compound presents specific challenges compared to aliphatic nitriles:
-
Pyrrole Acidity (pKa ~17): The pyrrole N-H is acidic. Strong bases (e.g., n-BuLi) will deprotonate the nitrogen first, creating a pyrrolyl anion that is less electrophilic at the nitrile carbon. Mitigation: Use non-nucleophilic bases or protect the N-H if using organometallics.
-
Electron-Rich Ring: The pyrrole ring donates electron density into the nitrile (conjugation), making the nitrile carbon less electrophilic than in benzonitrile. Implication: Hydrolysis and nucleophilic attacks require vigorous conditions (high temp or catalysis).
-
Over-Reduction: In reductive protocols, the electron-rich ring makes the intermediate imine stable, but over-reduction to the amine is rapid. Control: To stop at the aldehyde (for Vonoprazan synthesis), acidic buffering is required to hydrolyze the intermediate imine before it reduces further.
Detailed Experimental Protocols
Protocol A: Controlled Reduction to Aldehyde (Vonoprazan Route)
Target: 5-Phenyl-1H-pyrrole-3-carbaldehyde Application: Key intermediate for reductive amination (e.g., introducing methylamine).
Scientific Rationale: Direct reduction to the aldehyde is thermodynamically difficult. The strategy relies on forming an intermediate aldimine species (R-CH=NH) using Raney Nickel in the presence of acetic acid. The acid serves two roles: it activates the nitrile and, crucially, promotes the hydrolysis of the imine to the aldehyde in situ or upon workup, preventing full reduction to the amine.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: Raney Nickel (slurry in water, washed with EtOH/THF) - Load: 50-100 wt% relative to substrate.
-
Solvent: THF (Tetrahydrofuran) / Acetic Acid (AcOH)
-
Gas: Hydrogen (H2) - Balloon or low pressure (1-3 atm).
Step-by-Step Methodology:
-
Catalyst Prep: Wash Raney Nickel (2.0 g wet weight) three times with absolute ethanol and three times with dry THF to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet.
-
Dissolution: In a hydrogenation vessel, dissolve the nitrile (2.0 g, 8.1 mmol) in THF (30 mL).
-
Acidification: Add Glacial Acetic Acid (6.0 mL). The solution should be acidic (pH < 4).
-
Hydrogenation: Add the washed Raney Ni. Purge the vessel with N2, then H2. Stir vigorously under H2 atmosphere (balloon pressure is often sufficient, or 0.4 MPa in an autoclave) at 30°C for 6–12 hours.
-
Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the nitrile peak and appearance of the aldehyde (often lower Rf). Note: The imine intermediate may be visible.
-
Workup (Critical): Filter the catalyst through Celite under N2 (keep wet). Dilute the filtrate with Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2x) to neutralize the acetic acid.
-
Purification: Dry organic layer over Na2SO4. Evaporate. Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc).
Self-Validation Check:
-
Success: 1H NMR shows a distinct singlet aldehyde proton at ~9.8 ppm.
-
Failure (Amine): Broad peaks at 3.5-4.0 ppm indicate over-reduction. Reduce reaction time or increase Acetic Acid concentration.
Protocol B: Hydrolysis to Carboxylic Acid
Target: 5-Phenyl-1H-pyrrole-3-carboxylic acid Application: Peptide coupling or amide library generation.
Scientific Rationale: Acidic hydrolysis is often slow due to the low solubility of the nitrile.[2] Alkaline hydrolysis is preferred. The carboxylate salt formed protects the product from decarboxylation (which pyrrole-3-acids are prone to upon heating).
Reagents:
-
Substrate: 1.0 eq
-
Base: Potassium Hydroxide (KOH) or NaOH (5.0 eq)
-
Solvent: Ethanol / Water (3:1 ratio)
Methodology:
-
Setup: Dissolve substrate (1.0 g) in Ethanol (15 mL). Add a solution of KOH (1.1 g) in Water (5 mL).
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 12–24 hours. The evolution of ammonia gas (turn red litmus paper blue) confirms reaction progress.
-
Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Acidification: Dilute the aqueous residue with water (10 mL). Cool in an ice bath to 0°C. Slowly acidify with 2M HCl to pH ~3.
-
Isolation: The carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry.[1]
Data Summary Table: Hydrolysis Conditions
| Condition | Temp | Time | Yield | Note |
| NaOH / EtOH / H2O | Reflux | 12 h | 85-92% | Standard. Cleanest profile. |
| H2SO4 / H2O | 100°C | 4 h | 40-60% | Risk of polymerization/decarboxylation. |
| NaOH / H2O2 (Radziszewski) | 50°C | 2 h | N/A | Stops at Amide (CONH2). Use if Acid is not desired. |
Protocol C: Bioisostere Synthesis (Tetrazole)
Target: 5-(5-phenyl-1H-pyrrol-3-yl)-1H-tetrazole Application: Medicinal chemistry (pKa ~4.5-5.0), improving metabolic stability over carboxylic acids.
Scientific Rationale: The [3+2] cycloaddition of an azide to a nitrile requires activation of the nitrile. Since we cannot use strong Lewis acids that might polymerize the pyrrole, we use the "Sharpless-type" conditions (NaN3 + ZnBr2) or the buffered Ammonium Chloride method.
Reagents:
-
Substrate: 1.0 eq
-
Azide Source: Sodium Azide (NaN3) (1.5 eq) Warning: Toxic/Explosive
-
Catalyst/Buffer: Ammonium Chloride (NH4Cl) (1.5 eq) or ZnBr2 (0.5 eq)
-
Solvent: DMF (Dimethylformamide)
Methodology:
-
Mixture: In a heavy-walled pressure vial or round-bottom flask, suspend substrate (1.0 mmol), NaN3 (1.5 mmol), and NH4Cl (1.5 mmol) in DMF (3 mL).
-
Heat: Heat to 100–110°C for 12–16 hours. Note: Use a blast shield.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (20 mL).
-
Acidification: Carefully acidify with 1M HCl to pH 2. Caution: HN3 gas may evolve; perform in a fume hood.
-
Precipitation: The tetrazole product usually precipitates.[3] Filter and wash with cold water.[1]
-
Recrystallization: Methanol/Water.
Troubleshooting & Optimization (Self-Validating Systems)
Use these checkpoints to validate your experiment during the process, not just at the end.
| Issue | Observation | Root Cause | Corrective Action |
| No Reaction (Hydrolysis) | SM persists by TLC after 24h. | Nitrile is deactivated by electron-rich pyrrole. | Switch to Ethylene Glycol/KOH and heat to 140°C (high temp hydrolysis). |
| Over-Reduction (Aldehyde) | Amine detected (broad NMR peak @ 3.8ppm). | Imine hydrolysis was too slow compared to reduction. | Increase water content in solvent or lower H2 pressure. Stop reaction earlier. |
| Low Yield (Tetrazole) | "Sticky" gum formed. | Trapped solvent or incomplete protonation. | Ensure final pH is < 3.0 during workup to protonate the tetrazole ring. |
| Polymerization | Dark tar formation. | Acid sensitivity of pyrrole ring. | Avoid strong mineral acids (conc. H2SO4).[4] Use buffered acidic conditions (AcOH). |
Safety & Handling
-
Cyanide/Azide Hazards: While the nitrile itself is stable, reagents like NaN3 can form explosive hydrazoic acid (HN3) if contacted with acid. Always neutralize azide waste with bleach (sodium hypochlorite) before disposal.
-
Raney Nickel: Pyrophoric. Never let it dry out. Dispose of under water/acid in a dedicated container.
-
Pyrrole Sensitivity: 5-phenyl-1H-pyrrole derivatives can be light-sensitive. Store products in amber vials under inert gas.
References
-
Synthesis of Vonoprazan Intermediates: Patent CN112194607A. Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[5][6] (Describes the Raney Ni/Acetic Acid reduction protocol).
-
General Nitrile Hydrolysis: "Making Carboxylic Acids by the Hydrolysis of Nitriles."[2][7] Chemistry LibreTexts.
-
Tetrazole Synthesis via Cycloaddition: "Tetrazoles via Multicomponent Reactions." Chemical Reviews, 2021.
-
Flow Synthesis of Pyrrole-3-carboxylic acids: "One-Step Continuous Flow Synthesis... via in Situ Hydrolysis." Syrris / Org.[8] Lett.
-
Reduction of Nitriles to Amines: "Reduction of nitriles to primary amines."[7][9][10][11][12] US Patent 3372195A.
Sources
- 1. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 6. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. syrris.com [syrris.com]
- 9. tutorchase.com [tutorchase.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]
"analytical methods for 5-phenyl-1H-pyrrole-3-carbonitrile (HPLC, GC)"
Executive Summary
5-phenyl-1H-pyrrole-3-carbonitrile (CAS: 59669-78-2 or related analogs) represents a critical scaffold in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents (pyrrolnitrin analogs), and potassium-competitive acid blockers (P-CABs) like Vonoprazan.
The analytical challenge lies in the molecule's dual nature: the pyrrole core is electron-rich and susceptible to oxidation, while the nitrile group provides a handle for polarity but lacks strong ionization in standard electrospray sources compared to basic amines. This guide details two orthogonal methods—Reverse-Phase HPLC for definitive purity/assay and GC-MS for volatile impurity profiling—designed to ensure rigorous quality control in drug development workflows.[1]
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to robust method development.[1]
| Property | Value (Approx.) | Analytical Implication |
| Molecular Formula | C₁₁H₈N₂ | MW = 168.19 g/mol .[1][2] Monoisotopic mass is critical for MS extraction.[1] |
| LogP | 2.2 – 2.6 | Moderately lipophilic.[1] Ideal for C18 Reverse Phase chromatography.[1] |
| pKa (Pyrrole NH) | ~16.5 | Very weak acid.[1] Will remain neutral in standard HPLC buffers (pH 2–8).[1] |
| UV Max | ~250–260 nm | Strong absorbance due to conjugation between the phenyl ring and pyrrole.[1] |
| Solubility | DMSO, MeOH, ACN | Low water solubility requires organic diluents for sample prep.[1] |
Strategic Decision:
-
Primary Method (HPLC): Use acidic mobile phases (Formic Acid or TFA).[1] Although the molecule is neutral, the acid suppresses silanol activity on the column, preventing the "tailing" often seen with pyrrole N-H interactions.
-
Secondary Method (GC): The molecule is thermally stable enough for GC.[1] This is preferred for monitoring residual solvents and starting materials (e.g., acetophenones) that may co-elute in isocratic HPLC.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Objective: Purity assessment (>98%) and assay quantification.
Chromatographic Conditions[1][3][4][5][6]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
-
Why? The "End-capped" feature is non-negotiable to minimize secondary interactions with the pyrrole nitrogen.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection:
-
UV: Diode Array Detector (DAD) scanning 200–400 nm; Extract chromatogram at 254 nm (bw 4).
-
MS (Optional): ESI Positive Mode. Target Mass: [M+H]⁺ = 169.2 m/z.[1]
-
Gradient Profile[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Isocratic hold (elute polar salts) |
| 12.0 | 95 | Linear ramp to elute target & lipophilic dimers |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Ready for next injection |
Sample Preparation[1][3]
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1 mg/mL).[1][5]
-
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50). Final conc: 0.1 mg/mL.[1]
-
Critical Step: Do not use 100% water as diluent; the compound may precipitate.[1]
-
Protocol B: Gas Chromatography (GC-FID/MS)
Objective: Process control, residual solvent analysis, and detection of volatile starting materials (e.g., phenacyl bromide derivatives).
Instrument Parameters[1][3][5][6]
-
System: Agilent 7890B/8890 GC with 5977 MSD or FID.
-
Inlet: Split/Splitless.
-
Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms), 30 m × 0.25 mm × 0.25 µm.
-
Why? The slight polarity of the 5% phenyl phase interacts favorably with the aromatic rings of the analyte, offering better resolution than 100% dimethylpolysiloxane (DB-1).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
| - | 60 | 1.0 | Solvent focusing |
| 15 | 200 | 0.0 | Fast ramp to elution zone |
| 5 | 260 | 2.0 | Slow ramp for resolution of isomers |
| 30 | 300 | 3.0 | Bake-out of heavy impurities |
Detection (MS)[1][3]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–400 amu.[1]
-
Solvent Delay: 3.0 min.
Method Validation & Troubleshooting
System Suitability Criteria
Before running a batch, ensure the system meets these "Self-Validating" metrics:
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, replace column or increase buffer strength).
-
Theoretical Plates (N): > 5000.[1]
-
Precision (RSD): < 1.0% for 5 replicate injections of the standard.
Troubleshooting Guide
-
Issue: Split Peak in HPLC.
-
Issue: GC Peak Tailing.
-
Issue: Extra Peaks in Chromatogram.
-
Analysis: If peaks appear in HPLC but not GC, they are non-volatile salts or oligomers.[1] If they appear in GC but not HPLC, they are likely very non-polar volatiles (e.g., residual hexane).
-
Visual Workflows
Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate method based on the sample stage.[1]
Figure 1: Decision matrix for selecting analytical modalities during the drug development lifecycle.
HPLC Method Development Workflow
The following diagram details the iterative process for optimizing the HPLC method for pyrrole derivatives.
Figure 2: Step-wise optimization strategy for resolving pyrrole-carbonitrile separation issues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564206, 1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Sielc Technologies (2018). Separation of 1H-Pyrrole, 1-(phenylmethyl)- on Newcrom R1 HPLC column. Application Note. Retrieved from [Link]
-
MDPI (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene. Molecules. Retrieved from [Link]
-
Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 1-(Quinolin-5-yl)-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
Sources
Application Note: Purification of 5-phenyl-1H-pyrrole-3-carbonitrile by Recrystallization
Introduction & Scope
The compound 5-phenyl-1H-pyrrole-3-carbonitrile (CAS: 122453-85-4) is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive pharmaceutical scaffolds, including potassium-competitive acid blockers (P-CABs) like Vonoprazan. Its synthesis is typically achieved via the Van Leusen reaction (reaction of tosylmethyl isocyanide [TosMIC] with cinnamaldehyde or related enones) or through the cyclization of malononitrile derivatives.
While these synthetic routes are robust, they frequently yield a crude product contaminated with:
-
Regioisomers: (e.g., 4-phenyl isomers, though Van Leusen is generally selective).
-
Starting Materials: Unreacted TosMIC or acetophenones.
-
Oligomers: Pyrroles are electron-rich and prone to oxidative polymerization, leading to colored impurities (yellow/brown tars).
-
Inorganic Salts: Residual base (e.g., NaH, K2CO3) from the cyclization step.
This application note details a self-validating recrystallization protocol using an Ethanol/Water solvent system. This method is selected for its ability to purge polar inorganic salts (into the aqueous phase) and lipophilic oligomers (retained in the mother liquor or removed via charcoal), yielding high-purity crystalline solid.
The Science of Solubility & Solvent Selection
The purification strategy relies on the antisolvent crystallization principle.
-
Primary Solvent (Ethanol): this compound exhibits high solubility in hot ethanol due to the compatibility between the polar nitrile group/pyrrole NH and the hydroxyl group of ethanol.
-
Antisolvent (Water): The compound is hydrophobic (lipophilic phenyl ring) and insoluble in water. Adding water to the hot ethanolic solution increases the polarity of the bulk solvent, forcing the hydrophobic pyrrole to crystallize out while keeping more polar impurities (salts, decomposed reagents) in solution.
Solubility Logic Diagram
Caption: Logical flow of impurity separation based on solvent polarity modulation.
Detailed Experimental Protocol
Safety Warning: Pyrroles can be irritants. TosMIC residues (if present) are toxic. Perform all operations in a fume hood wearing appropriate PPE (gloves, goggles).
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Crude this compound [1]
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B: Deionized Water
-
Activated Charcoal: (Optional but recommended for colored crudes)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.
Step-by-Step Methodology
Phase 1: Dissolution and Clarification
-
Charge Flask: Place the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar.
-
Add Solvent A: Add Ethanol (approx. 5–7 mL per gram of crude). Note: Do not add excess solvent; we aim for a near-saturated solution at boiling.
-
Reflux: Heat the mixture to reflux (approx. 78°C). Stir until the solid is completely dissolved.
-
Checkpoint: If solids remain after 15 minutes of reflux, add more Ethanol in small increments (1 mL/g) until dissolved.
-
-
Charcoal Treatment (Critical for Purity): If the solution is dark brown or black (indicating oxidation/oligomers):
-
Remove heat and allow to cool slightly (to avoid boil-over).
-
Add Activated Charcoal (5-10 wt% relative to crude).
-
Reflux for an additional 10–15 minutes.
-
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble particulates. Collect the clear filtrate in a clean flask.
Phase 2: Crystallization
-
Reheat: Return the filtrate to a gentle boil.
-
Antisolvent Addition: Slowly add Deionized Water dropwise to the boiling ethanolic solution.
-
Observation: Continue adding water until a persistent turbidity (cloudiness) just begins to form and does not disappear upon swirling.
-
Ratio: The final solvent ratio is typically between 2:1 and 1:1 (Ethanol:Water), but rely on the visual turbidity point.
-
-
Redissolution: Add a few drops of hot Ethanol to just clear the turbidity (restoring a clear solution).
-
Cooling: Remove the heat source. Allow the flask to cool slowly to room temperature (20–25°C) with gentle stirring.
-
Tip: Slow cooling promotes the growth of larger, purer crystals and prevents "oiling out."
-
-
Chill: Once at room temperature, place the flask in an ice-water bath (0–5°C) for 1–2 hours to maximize yield.
Phase 3: Isolation
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:2 ratio, approx. 2 mL/g). Do not use pure ethanol as it may redissolve the product.
-
Drying: Dry the solid in a vacuum oven at 45–50°C for 6–12 hours until a constant weight is achieved.
Process Workflow Diagram
Caption: Operational workflow for the purification of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | Cooling too fast or solvent mixture too polar (too much water). | Reheat to dissolve. Add a small amount of Ethanol. Add a seed crystal of pure product. Cool very slowly with vigorous stirring. |
| Low Yield | Too much solvent used or product is too soluble in Ethanol. | Concentrate the mother liquor by rotary evaporation and repeat the crystallization. Ensure the ice bath step is sufficient. |
| Colored Product | Oxidation products (oligomers) remaining. | Repeat the recrystallization with a fresh Activated Charcoal treatment. Ensure the hot filtration is efficient. |
| Insoluble Matter | Inorganic salts (NaCl, NaBr) from synthesis. | These should be removed during the hot filtration step (if insoluble in hot EtOH) or will remain in the aqueous mother liquor. |
Analytical Validation (QC)
To ensure the trustworthiness of the protocol, the final product must be validated against the following criteria:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point (MP):
-
Expected Range: 128–132°C (Note: Values may vary slightly based on crystal polymorph; compare with literature for specific analogs like the fluoro-derivative which is ~110°C). Sharp melting range (<2°C) indicates high purity.
-
-
HPLC Purity: >98.5% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
-
1H-NMR (DMSO-d6):
-
Diagnostic peaks: Pyrrole NH (broad singlet, ~12.0 ppm), Phenyl protons (multiplet, 7.3–7.8 ppm), Pyrrole CH (singlets/doublets, ~7.0–8.0 ppm).
-
Absence of Ethanol peaks (triplet ~1.05 ppm, quartet ~3.44 ppm) confirms efficient drying.
-
References
- Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to α,β-unsaturated ketones and nitriles. Synthesis of pyrroles and imidazoles. Tetrahedron Letters, 13(52), 5337-5340. (Seminal work on the synthesis method).
- Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (Patent CN112194607A). (Describes the Ethanol/Water recrystallization of the closely related fluoro-analog).
-
PubChem. (2023). 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Data. Retrieved from [Link]
Sources
Advanced Purification Protocol: Column Chromatography for Pyrrole Derivatives
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Version: 2.0 (Optimized for Acid-Sensitive Heterocycles)
Introduction: The "Pyrrole Paradox"
Pyrrole derivatives are fundamental building blocks in drug discovery (e.g., Atorvastatin, Sunitinib) and materials science (porphyrins, BODIPY dyes). However, they present a notorious purification challenge known as the "Pyrrole Paradox": while pyrroles are electron-rich and nucleophilic, this very property makes them highly susceptible to acid-catalyzed polymerization and oxidative decomposition.
Standard silica gel (
-
Streaking/Tailing: Loss of resolution.
-
Low Yields: Irreversible adsorption or decomposition.
-
Color Changes: Fractions turning brown/black upon concentration.
This guide provides a scientifically grounded, self-validating protocol to neutralize these risks using chemically modified stationary phases and specific visualization techniques.
Pre-Chromatography Assessment
Before packing a column, you must assess the stability of your specific pyrrole derivative. Not all pyrroles require neutralization; electron-withdrawing groups (EWGs) like esters or sulfonamides at the N1 or C2 positions often stabilize the ring.
The "2D-TLC Stability Test"
Perform this test to determine if your compound decomposes on silica.
-
Spot the crude mixture at the corner of a square TLC plate.
-
Run the plate in your chosen solvent system (e.g., 20% EtOAc/Hexane).
-
Dry the plate completely under argon or nitrogen (do not use heat if heat-sensitive).
-
Rotate the plate 90 degrees.
-
Run the plate again in the same solvent system.
-
Analyze:
Strategic Decision Tree
Use the following logic flow to select the optimal stationary phase.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on pyrrole substitution patterns.
Protocol A: Triethylamine (TEA) Neutralized Silica
Best for: Most N-alkyl, C-alkyl, or sensitive ester-pyrroles.
Mechanism: TEA acts as a Lewis base, hydrogen-bonding to surface silanols (
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane/Ethyl Acetate (or DCM) + 1% Triethylamine (TEA) .
-
Glassware: Standard column with solvent reservoir.
Step-by-Step Procedure
-
Slurry Preparation:
-
Calculate the required silica volume (typically 30:1 to 50:1 silica-to-crude mass ratio).
-
Prepare the Deactivation Solvent : 99% Hexane + 1% Triethylamine.
-
Suspend silica in the Deactivation Solvent to form a smooth slurry.
-
-
Column Packing & Deactivation:
-
Pour the slurry into the column.[3]
-
Flush the column with at least 2 column volumes (CV) of the Deactivation Solvent.
-
Critical Check: Test the pH of the eluent exiting the column using wet pH paper. It should be basic (pH 8-9). If neutral/acidic, flush with more TEA solution.
-
-
Equilibration:
-
Switch to your starting eluent (e.g., 95% Hexane / 5% EtOAc + 1% TEA ).
-
Flush with 1 CV to equilibrate.
-
-
Sample Loading:
-
Liquid Load: Dissolve crude in minimum DCM/Hexane (with a drop of TEA) and apply carefully.
-
Solid Load (Recommended for low solubility): Dissolve crude in DCM/TEA, add a small amount of neutralized silica (pre-treated), evaporate to dryness, and pour the free-flowing powder onto the column bed.
-
-
Elution:
-
Run the gradient.[1][3][4][5] Maintain 0.5% to 1% TEA in all mobile phase reservoirs throughout the run.
-
Note: TEA has a high boiling point (
). It will be removed during rotary evaporation, but trace amounts may remain. If your next step is acid-catalyzed, this trace base usually does not interfere. If it does, co-evaporate with toluene or subject the product to high vacuum overnight.
-
Protocol B: Neutral Alumina
Best for: Hyper-sensitive pyrroles (e.g., electron-rich dipyrromethenes, BODIPY precursors) that decompose even on neutralized silica.
Key Differences from Silica[2][6][7][8]
-
Activity Grades: Alumina activity is controlled by water content.
-
Grade I: Activated (0% water) – Too strong, causes streaking.
-
Grade III: Deactivated (6% water) – Ideal for pyrroles.
-
-
Preparation of Grade III Alumina:
-
Take 100 g of Grade I Neutral Alumina.
-
Add 6 mL of distilled water dropwise while shaking/rotating the flask.
-
Equilibrate for 2-3 hours (clumps will break down into a free-flowing powder).
-
Procedure
-
Pack the column using pure Hexane (or starting solvent). No TEA is required as neutral alumina lacks the acidic protons of silica.
-
Elute using standard gradients (Hexane/DCM or Hexane/EtOAc).
-
Caution: Alumina has lower capacity than silica. Use a higher ratio (50:1 to 100:1 adsorbent-to-compound).
Visualization: Ehrlich’s Reagent
UV visualization (254 nm) is often insufficient for electron-rich pyrroles which may not have strong chromophores, or may be obscured by solvent cutoffs. Ehrlich’s Reagent is the gold standard specific stain.
Mechanism
Para-dimethylaminobenzaldehyde (p-DMAB) reacts with the electron-rich
Recipe & Usage
| Component | Quantity | Notes |
| p-DMAB | 1.0 g | p-Dimethylaminobenzaldehyde |
| Ethanol | 75 mL | 95% or Absolute |
| Conc.[6][7] HCl | 25 mL | Add slowly to the alcohol |
Protocol:
-
Dip the TLC plate into the stain.[8]
-
Heat gently with a heat gun (
). -
Result:
-
Pyrroles: Bright Red / Purple / Violet spots.
-
Indoles: Blue/Violet.[7]
-
Background: Remains light yellow/white.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black band at top of column | Polymerization due to acid sensitivity. | Switch to Protocol A (TEA neutralized) or Protocol B (Alumina). |
| Streaking / Tailing | Active sites on silica or low solubility. | Increase TEA concentration to 2%. Ensure sample is fully soluble in loading solvent. |
| Product co-elutes with TEA | TEA is present in collected fractions. | TEA is volatile but sticky. Co-evaporate with heptane or toluene 3x on rotovap. |
| "Ghost" spots on TLC | Decomposition on the TLC plate. | Use 2D-TLC to confirm. If unstable on TLC, visualize immediately after elution; do not dry plate excessively. |
References
-
BenchChem. Purification of Substituted 1H-Pyrrol-2(3H)-ones and Silica Deactivation. Retrieved from
-
University of Victoria. Column Chromatography: Adsorbents and Solvent Selection. Retrieved from
-
Royal Society of Chemistry (RSC). Synthesis and Purification of Pyrrole Derivatives (Supplementary Information). Retrieved from
-
Microbe Notes. Ehrlich Test: Principle, Procedure, and Reagent Preparation. Retrieved from
-
Reach Devices. TLC Stains and Visualization of Pyrroles. Retrieved from
-
National Institutes of Health (NIH). Separation of Oligomers and Pyrrole Stability Studies. Retrieved from
Sources
- 1. oatext.com [oatext.com]
- 2. jalonzeolite.com [jalonzeolite.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarponggroup.com [sarponggroup.com]
- 7. microbenotes.com [microbenotes.com]
- 8. TLC stains [reachdevices.com]
Advanced In Vitro Assessment of Pyrrole-Based Therapeutics: Protocols & Application Notes
Introduction: The Pyrrole Pharmacophore[1][2][3][4]
Pyrrole, a five-membered electron-rich heterocycle, serves as the structural backbone for some of the most impactful therapeutics in modern medicine, including Atorvastatin (lipid-lowering) and Sunitinib (tyrosine kinase inhibitor). Its ability to participate in hydrogen bonding (via the NH group) and pi-stacking interactions makes it a versatile scaffold for drug design.
However, the very properties that make pyrroles biologically active—such as their electron-rich nature—also introduce experimental challenges. Pyrroles are prone to oxidation and polymerization upon exposure to light and air. This guide addresses these nuances, providing robust, self-validating protocols for assessing antimicrobial, anticancer, and anti-inflammatory activities.
Part 1: Antimicrobial Efficacy Profiling
Core Protocol: Microbroth Dilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel pyrrole derivatives against standard bacterial strains (e.g., S. aureus, E. coli).
Scientific Integrity & Logic:
-
Causality: We use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure standard divalent cation levels (
, ), which are critical for the activity of certain antibiotics and membrane integrity. -
Solubility Check: Pyrroles are often lipophilic. A "Solvent Control" is mandatory to prove that bacterial inhibition is due to the compound, not the DMSO vehicle.
Materials
-
Test Compound: 10 mM stock in 100% DMSO.
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Detection Agent: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).
Step-by-Step Workflow
-
Inoculum Preparation:
-
Culture bacteria overnight.[1] Dilute in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Further dilute 1:100 in CAMHB to reach a final challenge concentration of
CFU/mL.
-
-
Plate Setup (96-Well):
-
Rows A-H: Add 100 µL of CAMHB to all wells.
-
Column 1: Add 100 µL of test compound (2x final concentration).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... discard 100 µL from Col 10.
-
Controls:
-
-
Incubation: Add 100 µL of bacterial suspension to Cols 1-11. Incubate at 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin. Incubate 1–4 hours. Blue
Pink indicates growth. MIC is the lowest concentration remaining Blue.
Data Presentation: Representative MIC Values
Table 1: Comparative activity of Pyrrole derivatives vs. Standard Antibiotics.
| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Notes |
| Pyrrole-A1 | 4-Cl-Phenyl | 3.12 | 25.0 | Gram-positive selective |
| Pyrrole-B2 | 4-NO2-Phenyl | 12.5 | >100 | Moderate activity |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | Validation Standard |
| DMSO Control | - | >1000 | >1000 | Confirms solvent safety |
Part 2: Anticancer Profiling (Cytotoxicity & Apoptosis)
Core Protocol: MTT Cell Viability Assay
Objective: Quantify the cytotoxic potential of pyrrole compounds against cancer cell lines (e.g., HeLa, MCF-7).
Expert Insight: Pyrrole compounds often act via apoptosis induction.[3] The MTT assay measures mitochondrial activity, not just membrane integrity. Warning: Some pyrroles are colored. If your compound absorbs at 570 nm, use a CellTiter-Glo (luminescence) assay instead to avoid false positives.
Workflow Diagram (Graphviz)
Caption: Figure 1.[2][4] Standard MTT Assay Workflow for cytotoxicity screening.
Mechanistic Validation: Annexin V/PI Apoptosis Assay
Rationale: To confirm if the "death" seen in MTT is due to necrosis (toxic) or apoptosis (programmed, desirable for drugs).
Protocol
-
Seeding: Seed
cells/well in a 6-well plate. -
Treatment: Treat with
concentration of pyrrole compound for 24 hours. -
Harvest: Collect cells (including floating cells!) and wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[5]
-
Flow Cytometry:
-
Q3 (Annexin-/PI-): Live
-
Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism)
-
Q2 (Annexin+/PI+): Late Apoptosis
-
Q1 (Annexin-/PI+): Necrosis
-
Signaling Pathway Visualization[3]
Caption: Figure 2. Proposed mechanism of action for pyrrole-induced intrinsic apoptosis.
Part 3: Anti-Inflammatory Screening[7][10]
Core Protocol: Griess Assay (NO Inhibition)
Objective: Measure the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages (RAW 264.7).
Scientific Integrity:
-
LPS Stimulation: Lipopolysaccharide (LPS) induces iNOS expression.[6] The compound is added 1 hour before LPS to test for preventative anti-inflammatory activity.
-
Nitrite vs. Nitrate: The Griess reagent measures nitrite (
), a stable breakdown product of NO.
Step-by-Step Methodology
-
Cell Culture: Seed RAW 264.7 cells (
cells/well) in 96-well plates. Allow adherence (24h). -
Pre-treatment: Replace media with fresh DMEM containing the pyrrole compound (10–50 µM). Incubate for 1 hour .
-
Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours .
-
Supernatant Collection: Transfer 100 µL of supernatant to a fresh plate.
-
Griess Reaction:
-
Add 100 µL Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).
-
Incubate 10 mins at Room Temp (Dark).
-
-
Measurement: Read Absorbance at 540 nm.
-
Calculation: Compare to a Sodium Nitrite (
) standard curve.
Part 4: Troubleshooting & Optimization
Solubility & Stability (The "Pyrrole Problem")
-
Oxidation: Pyrroles can darken (polymerize) in air. Protocol Adjustment: Always prepare stock solutions fresh in degassed DMSO and store under nitrogen/argon at -20°C.
-
DMSO Tolerance: Most assays tolerate up to 0.5% DMSO. If your pyrrole requires 1% DMSO to stay in solution, you must run a "1% DMSO Vehicle Control" to ensure the solvent isn't killing the cells/bacteria.
Interference
-
Colorimetric Clashes: Many pyrrole derivatives are yellow or orange. This overlaps with the MTT formazan (570 nm) or Griess product (540 nm).
-
Solution: Always include a "Compound Blank" (Media + Compound, No Cells). Subtract this absorbance from your test wells.
References
-
Bhardwaj, V. et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.[7][5] RSC Advances.[7] Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for 1-(4-Methoxycinnamoyl)pyrrole in Antimicrobial Assays.Link
-
Domínguez-Mendoza, B. E. et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.[8][9][10] Journal of the Mexican Chemical Society. Link
-
Cell Signaling Technology. (2023). Griess Reagent Nitrite Measurement Kit Protocol.Link
-
RSC Publishing. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold.[10]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
"developing structure-activity relationships for 5-phenyl-1H-pyrrole-3-carbonitrile analogs"
Executive Summary & Scientific Rationale
The 5-phenyl-1H-pyrrole-3-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, primarily recognized for its ability to mimic the cis-stilbene moiety of Combretastatin A-4 (CA-4) . This structural mimicry allows these analogs to occupy the colchicine-binding site (CBS) of
More recently (2023), this scaffold has gained renewed attention as a non-nucleotide agonist for the STING (Stimulator of Interferon Genes) pathway, bridging cytotoxic chemotherapy with immunotherapy.
This guide provides a rigorous framework for developing SAR around this scaffold. Unlike generic guides, we focus on the causality of substitution : how specific electronic and steric modifications at the 5-phenyl ring and the pyrrole core directly modulate thermodynamic binding affinity (
Chemical Synthesis Strategy: The "Clean" Scaffold Protocol
To develop robust SAR, one must access the core scaffold without the interference of obligate 2-amino groups often found in Gewald-type syntheses. We utilize a modified condensation of phenacyl bromides with malononitrile , which allows for high diversity at the 5-phenyl position.
Protocol A: Synthesis of 5-Aryl-1H-pyrrole-3-carbonitriles
Target: Generation of the core scaffold with variable phenyl substitution.[1]
Reagents:
-
Substituted Phenacyl Bromide (2-bromoacetophenone derivative)
-
Malononitrile (
) -
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Solvent: Anhydrous THF or Ethanol
-
Workup: Ethyl Acetate (EtOAc), dilute HCl.
Step-by-Step Methodology:
-
Enolate Formation:
-
In a flame-dried round-bottom flask under
, dissolve malononitrile (1.1 eq) in anhydrous THF. -
Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Critical: The excess base is required to deprotonate both the malononitrile and the subsequent intermediate to drive cyclization.
-
Stir for 20 min until gas evolution ceases.
-
-
Alkylation:
-
Add the substituted phenacyl bromide (1.0 eq) dissolved in THF dropwise over 15 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC should show the disappearance of the bromide and formation of a polar intermediate (dialkylated species).
-
-
Cyclization:
-
Heat the mixture to reflux (65°C) for 3–5 hours. The intramolecular attack of the nitrogen anion onto the nitrile carbon (Thorpe-Ziegler type) followed by tautomerization forms the pyrrole ring.
-
Note: If using the acetal-protected aldehyde route (Van Leusen), the mechanism differs, but this alkylation-cyclization route is superior for 5-aryl specificity.
-
-
Workup & Purification:
Validation Criteria:
-
1H NMR: Characteristic pyrrole protons at C-2 and C-4 (typically
6.5–7.5 ppm). -
IR: Sharp Nitrile (
) stretch at 2220 . -
NH Signal: Broad singlet at
11.0–12.5 ppm (exchangeable with ).
Visualization: Synthesis & SAR Logic Flow
The following diagram illustrates the synthetic pathway and the decision logic for SAR optimization.
Figure 1: Synthetic workflow and SAR prioritization logic for pyrrole-3-carbonitriles.
SAR Development Guide: The "Why" and "How"
To build a meaningful SAR, you must systematically probe the binding pocket. For tubulin inhibitors, the Colchicine Binding Site (CBS) is a hydrophobic pocket that demands specific steric arrangements.
Zone 1: The 5-Phenyl Ring (The "Anchor")
This ring mimics the A-ring of Colchicine or the Trimethoxyphenyl ring of Combretastatin A-4.
-
Hypothesis: Electron-donating groups (EDGs) enhance interaction with Cys241 of
-tubulin. -
Modifications:
-
3,4,5-Trimethoxy: The gold standard for CBS binding. Increases potency but metabolic liability (O-demethylation).
-
4-Methoxy / 4-Ethoxy: Probes the depth of the hydrophobic pocket.
-
3-Fluoro-4-methoxy: Improves metabolic stability (blocks metabolism at C-3) while maintaining electronics.
-
2-Fluoro: Critical for STING agonist activity (conformational lock), less critical for tubulin.
-
Zone 2: The Pyrrole Nitrogen (N-1)
-
Hypothesis: The free NH acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyls of the target protein (e.g., Thr179 in tubulin).
-
Modifications:
-
Free NH: Usually most active.
-
N-Methylation: Often abolishes activity (confirms H-bond necessity).
-
N-Benzyl: Generally too bulky for the CBS, leading to steric clash.
-
Zone 3: The Nitrile Group (C-3)[4][5][6]
-
Hypothesis: Provides a rigid dipole and potential H-bond acceptor.
-
Modifications:
-
CN to CONH2 (Amide): Increases solubility but changes the dipole vector. Often reduces tubulin affinity but may improve kinase selectivity.
-
CN to CH=O (Aldehyde): Reactive; generally avoided in final drugs but useful intermediate.
-
Data Summary Table: Expected SAR Trends
| Position | Modification | Effect on Tubulin Potency | Rationale |
| 5-Ph | 3,4,5-trimethoxy | High Increase | Mimics Combretastatin A-4 A-ring. |
| 5-Ph | 4-H (Unsubstituted) | Low | Lacks necessary electron density for hydrophobic pocket. |
| 5-Ph | 4-NO2 (Nitro) | Decrease | Electron withdrawal disrupts pi-stacking interactions. |
| N-1 | Methylation | Decrease | Loss of H-bond donor capability. |
| C-2 | Methyl | Neutral/Slight Increase | Fills small hydrophobic void; restricts rotation. |
Biological Evaluation Protocols
Trustworthy SAR data requires self-validating assays.
Protocol B: Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Determine if the compound directly inhibits the assembly of tubulin into microtubules.
-
Preparation:
-
Use >99% pure Porcine Brain Tubulin (cytoskeleton free).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA, 10 M Fluorescent Reporter (DAPI or specialized fluorophore). -
GTP (1 mM) is added immediately before the run to initiate polymerization.
-
-
Execution:
-
In a 96-well black plate, add test compounds (dissolved in DMSO, final conc <1%).
-
Include Controls :
-
Add Tubulin/GTP mix at 4°C.
-
Transfer to plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure Fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Metric:
(Maximum rate of polymerization) during the linear growth phase. -
Calculation: % Inhibition =
.
-
Protocol C: In Vitro Cytotoxicity (MTT/MTS)
Objective: Correlate tubulin inhibition with cellular death.[4][5]
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), and MDR-resistant lines (e.g., NCI-ADR-RES) to test for P-glycoprotein efflux susceptibility.
-
Self-Validation: If a compound inhibits tubulin at 1
M but kills cells at 50 M, it likely has poor permeability or off-target effects. A ratio of roughly 1:1 to 1:5 (Enzyme IC50 : Cell IC50) indicates good translation.
References
-
Wang, L., et al. (2014). "New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer." Journal of Medicinal Chemistry. Link
-
Shen, C., et al. (2023). "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." ACS Medicinal Chemistry Letters. Link
-
Alizadeh, A., et al. (2022). "Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin." Molecules. Link
-
Biamonte, M.A., et al. (2010). "Recent advances in cancer drug discovery targeting tubulin and microtubules." Journal of Medicinal Chemistry. Link
Sources
- 1. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The 5-Phenyl-1H-pyrrole-3-carbonitrile Scaffold in Medicinal Chemistry
[1]
Executive Summary: A Privileged Scaffold
The 5-phenyl-1H-pyrrole-3-carbonitrile motif represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its utility spans three distinct therapeutic areas:
-
Gastroenterology: As a critical intermediate in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB).
-
Oncology: As a reversible covalent inhibitor scaffold targeting the colchicine binding site of tubulin , disrupting microtubule dynamics.[1]
-
Kinase Inhibition: As a hinge-binding motif in ATP-competitive inhibitors (e.g., VEGFR, PDGFR), where the pyrrole NH and nitrile group facilitate crucial hydrogen bonding networks.
This guide provides a technical roadmap for synthesizing, optimizing, and validating this scaffold in a drug development context.
Pharmacological Landscape & Mechanism of Action[2]
Potassium-Competitive Acid Blockade (Vonoprazan Class)
The 5-phenyl-pyrrole-3-carbonitrile is the direct precursor to the sulfonyl-pyrrole core of Vonoprazan.
-
Mechanism: The scaffold serves as the anchor that binds to the H+/K+ ATPase pump in the gastric parietal cells.
-
Key Transformation: The C3-nitrile is hydrolyzed to a primary amine (via reduction) or amide to establish ionic interactions within the pump's luminal channel.
Tubulin Polymerization Inhibition
Derivatives of this scaffold, particularly 3-aroyl-1-arylpyrroles , function as microtubule destabilizing agents.
-
Binding Site: Colchicine site of
-tubulin. -
Structural Logic: The 5-phenyl ring mimics the A-ring of colchicine, while the 3-cyano (or derived carbonyl) group positions substituents to mimic the C-ring, inducing a curved tubulin conformation that prevents polymerization.
Kinase Interaction Map
In kinase drug design, the pyrrole core acts as a hinge binder.
-
H-Bond Donor: The pyrrole N1-H donates to the hinge region backbone (e.g., Glu residue).
-
Electronic Tuning: The C3-nitrile is an electron-withdrawing group (EWG) that increases the acidity of the N1-H, strengthening the hydrogen bond with the target protein.
Figure 1: Divergent pharmacological pathways accessible via the this compound scaffold.
Chemical Synthesis Protocols
We present two distinct synthetic routes: Method A for high-throughput library generation (multicomponent) and Method B for scalable process chemistry (stepwise).
Method A: One-Pot Multicomponent Synthesis (Library Scale)
Application: Rapid generation of SAR analogs with varying phenyl substituents.
Reagents:
-
Phenacyl bromide (substituted)[2]
-
Primary amine (or ammonium acetate for N-H pyrroles)
-
Base: Et3N or DABCO
Protocol:
-
Charge: In a 20 mL vial, dissolve substituted phenacyl bromide (1.0 equiv) in Ethanol (0.5 M).
-
Add: Add Malononitrile (1.1 equiv) and the amine source (1.2 equiv).
-
Catalyst: Add Et3N (1.5 equiv) dropwise.
-
Reaction: Heat to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. Pour into ice-water. The product typically precipitates as a solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.
Method B: Scalable Stepwise Cyclization (Process Scale)
Application: Synthesis of high-purity intermediates (e.g., Vonoprazan precursors).
Protocol:
-
Bromination: React acetophenone with
or NBS to form -bromoacetophenone. -
Alkylation: React
-bromoacetophenone with malononitrile ( ) using NaH or KOtBu in THF to form the dicyano-intermediate. -
Cyclization: Treat the intermediate with HCl/EtOAc or anhydrous HCl gas.
-
Critical Step: Control temperature < 10°C during HCl addition to prevent nitrile hydrolysis.
-
-
Dechlorination (Optional): If the route yields 2-chloro-pyrrole, perform hydrogenolysis (
, Pd/C, NaOAc) to yield the this compound.
| Parameter | Method A (Multicomponent) | Method B (Stepwise) |
| Yield | 40–65% | 75–90% |
| Purity | Moderate (requires column) | High (crystallizable) |
| Diversity | High (N1 and C5 variation) | Low (Fixed core) |
| Scale | mg to g | kg scale |
Structure-Activity Relationship (SAR) Guide
When optimizing this scaffold, modifications should be targeted based on the desired biological endpoint.
Figure 2: Strategic modification points on the scaffold for SAR optimization.
Key SAR Rules:
-
The Nitrile (C3):
-
Kinases: Keep as -CN. It withdraws electrons, increasing the acidity of the N1-H for better hinge binding.
-
P-CABs: Must be reduced/hydrolyzed. The -CN itself is too lipophilic and lacks the necessary polarity for the ATPase ion channel.
-
-
The Phenyl Wing (C5):
-
Metabolic Stability: Introduce Fluorine at the para-position to block CYP450 oxidation.
-
Conformation:Ortho-substitution (e.g., 2-F) twists the phenyl ring relative to the pyrrole, which is critical for fitting into the hydrophobic pocket of Vonoprazan's target.
-
-
The Nitrogen (N1):
-
Kinases: Must remain unsubstituted (N-H) to act as a donor.
-
P-CABs: Sulfonylation (e.g., pyridine-3-sulfonyl) is essential for potency.
-
Biological Validation Protocol: Tubulin Polymerization Assay
Since the 5-phenyl-pyrrole scaffold is a classic tubulin inhibitor pharmacophore, this assay is the standard first-pass validation step.
Objective: Determine the
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA. -
Control: Colchicine (Positive control), DMSO (Negative control).
Step-by-Step Procedure:
-
Preparation: Dilute test compounds in DMSO to 100x the final concentration. Final DMSO concentration in assay must be <1%.
-
Master Mix: Prepare tubulin solution (3 mg/mL) in cold Buffer containing 1 mM GTP. Keep on ice.
-
Plating: Add 1 µL of test compound or control to a pre-warmed (37°C) 96-well half-area plate.
-
Initiation: Add 50 µL of the cold Tubulin/GTP Master Mix to each well.
-
Measurement: Immediately place in a kinetic plate reader heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Plot Absorbance vs. Time.
-
Polymerization is seen as a sigmoidal increase in OD340.
-
Calculate % Inhibition =
.
-
Interpretation:
-
Potent Inhibitor: Flat line (no increase in OD340).
-
Weak Inhibitor: Delayed onset (lag time) or reduced plateau height.
-
Target: An
indicates a promising lead for further optimization.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Method A | Knoevenagel condensation failure | Ensure reagents are dry. Switch base to Piperidine/AcOH system to catalyze the initial condensation. |
| Regioisomer Formation | Steric hindrance on amine | If using substituted anilines, steric bulk can favor the formation of the 2-amino-4-phenyl isomer. Verify structure by NOE NMR. |
| Nitrile Hydrolysis | Acidic workup too harsh | The C3-nitrile is sensitive to strong acid/heat. Keep workup pH > 4 and temperature < 40°C unless hydrolysis is intended. |
| Poor Solubility | High lipophilicity (LogP > 4) | The 5-phenyl-3-CN core is flat and lipophilic. Introduce solubilizing groups (morpholine, piperazine) on the phenyl ring early in the synthesis. |
References
-
Vertex AI Search. (2023). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Google Patents. Link
-
National Institutes of Health (NIH). (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents. Journal of Medicinal Chemistry. Link
-
Royal Society of Chemistry. (2023). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles. RSC Advances. Link
-
MDPI. (2023).[2] A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones. Molecules. Link
-
BioWorld. (2025). Tubulin polymerization inhibitor shows potent efficacy in gastric cancer models.[1] Link
-
Bentham Science. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Link
-
Journal of Pharmaceutical Chemistry. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Link
Sources
- 1. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 5. Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives | International Journal of Current Research [journalcra.com]
Troubleshooting & Optimization
"common byproducts in the synthesis of 5-phenyl-1H-pyrrole-3-carbonitrile"
The following technical guide addresses the synthesis and impurity profiling of 5-phenyl-1H-pyrrole-3-carbonitrile . This scaffold is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]
The guide focuses on the most robust industrial route: the Malononitrile-Phenacyl Bromide Cyclization followed by Reductive Dechlorination . This pathway is chosen for its regioselectivity, though it introduces specific impurity risks that this guide will help you mitigate.
Master Synthesis Workflow & Impurity Map
The following diagram illustrates the standard "Blocking Group" strategy used to ensure the nitrile is positioned correctly at C3 without forming the thermodynamically stable 2-amino byproduct.
Figure 1: Reaction cascade for this compound showing the critical bifurcation points where 2-amino and 2-chloro impurities are generated.
Critical Impurity Profiling & Troubleshooting
This section details the three most common byproducts identified in the synthesis of 3-cyanopyrroles via the phenacyl bromide route.
Impurity A: The "Stalled" Intermediate (Phenacylmalononitrile)
-
Chemical Name: 2-(2-oxo-2-phenylethyl)malononitrile[2]
-
Origin: Incomplete cyclization of the initial Michael adduct.
-
Detection:
-
IR: Strong Carbonyl (C=O) stretch at ~1680-1700 cm⁻¹ (Absent in target).
-
1H NMR: Presence of a methylene singlet (-CH2-) around δ 3.8–4.0 ppm.
-
| Symptom | Root Cause | Corrective Action |
| Low Yield / Oily Product | Reaction temperature during cyclization was too low (<40°C). | Increase cyclization temperature to 50–55°C. Ensure solvent (e.g., EtOAc) is dry. |
| C=O Peak in IR | Insufficient acid catalyst (HCl) to drive dehydration. | Increase HCl concentration in the cyclization step. Monitor consumption of linear adduct via TLC. |
Impurity B: The "Amino" Byproduct (2-Amino-5-phenyl-1H-pyrrole-3-carbonitrile)
-
Origin: This is the thermodynamic product if the reaction is performed in basic conditions without a halogen source (Gewald-type conditions).
-
Detection:
-
Appearance: Bright yellow/orange solid (Target is typically pale yellow/off-white).
-
IR: Distinct double spike for primary amine (-NH2) at 3300–3400 cm⁻¹.
-
1H NMR: Broad exchangeable singlet (2H) for -NH2.
-
| Symptom | Root Cause | Corrective Action |
| Bright Yellow Solid | pH was too high (basic) during the initial condensation. | Ensure the cyclization step is performed in acidic media (HCl/EtOAc). |
| Inseparable Spot on TLC | Competitive formation of the 2-amino analog. | Prevention is key. Once formed, it is difficult to separate. Restart synthesis using the 2-chloro route (HCl mediated). |
Impurity C: The "Precursor" Carryover (2-Chloro-5-phenyl-1H-pyrrole-3-carbonitrile)
-
Origin: Incomplete hydrogenolysis (dechlorination) of the 2-chloro intermediate.
-
Detection:
-
Mass Spec: Distinct M+2 isotope pattern (3:1 ratio) due to Chlorine.
-
1H NMR: Critical Check: The Target has a proton at C2 (δ ~7.5-7.8 ppm, distinct singlet). The 2-Chloro impurity lacks this proton.
-
| Symptom | Root Cause | Corrective Action |
| M+2 Peak in MS | Catalyst poisoning (Sulphur from reagents) or insufficient H2 pressure. | Refresh Pd/C catalyst. Increase H2 pressure slightly. Ensure NaOAc is present to scavenge HCl formed. |
| Melting Point Depression | Presence of chlorinated congener. | Recrystallize from Ethanol/Water.[3] The chloro-derivative is typically less soluble. |
Analytical Reference Data
Use this table to validate your product against common side reactions.
| Compound | Structure Note | Key 1H NMR Feature (DMSO-d6) | Key IR Feature (cm⁻¹) |
| Target (this compound) | C2-H present | δ ~7.6-7.8 (s, 1H, C2-H) | 2220 (CN), 3200 (NH) |
| 2-Chloro Impurity | C2-Cl (No H) | Missing C2-H singlet | 2230 (CN), C-Cl stretch |
| 2-Amino Impurity | C2-NH2 | δ ~5.0-6.0 (br s, 2H, NH2) | 3300/3400 (NH2 doublet) |
| Linear Adduct | Ketone | δ ~4.6 (s, 2H, CH2) | 1690 (C=O) , 2210 (CN) |
Frequently Asked Questions (FAQ)
Q1: Why do we synthesize the 2-chloro intermediate instead of making the target directly? A: Direct reaction of phenacyl bromide and malononitrile in base yields the 2-amino -pyrrole (Gewald reaction). To get the 2-unsubstituted pyrrole, we must use the "blocking group" strategy: cyclize with HCl to install a Chlorine atom at C2 (blocking the amine formation), and then remove the Chlorine via catalytic hydrogenation.
Q2: I see a "de-fluorinated" impurity mentioned in literature. Is this relevant? A: Only if you are synthesizing the Vonoprazan intermediate (which has a 2-fluorophenyl group). For This compound , the equivalent issue is over-reduction of the phenyl ring or the nitrile group. Monitor reaction time strictly during the Pd/C hydrogenation step to prevent saturation of the pyrrole ring.
Q3: Can I use the Van Leusen reaction (TosMIC) instead? A: Yes, but regioselectivity can be challenging. Reacting TosMIC with cinnamonitrile typically yields the 3-cyano-4-phenyl isomer, not the 3-cyano-5-phenyl target. The phenacyl bromide route is generally preferred for the 3-cyano-5-aryl substitution pattern.
Q4: My product is turning pink/red upon storage. Why? A: Pyrroles are electron-rich and prone to oxidative polymerization (polypyrrole formation) in the presence of light and air.
-
Fix: Store the product under Nitrogen/Argon at 2-8°C, protected from light. Ensure all acid traces (HCl) are removed during workup, as acid catalyzes polymerization.
References
-
Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Analogous Method)
- Source: Patent CN112194607A. "Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde."
- Relevance: Details the Phenacyl Bromide -> Malononitrile -> 2-Chloro -> Dechlorin
-
URL:
-
Van Leusen Reaction Mechanisms & Regioselectivity
-
Impurity Profiling of Vonoprazan Intermediates
-
Source:ChemicalBook Entry for CAS 1240948-77-9.[1]
- Relevance: Identifies common impurities in the 5-aryl-3-cyanopyrrole class.
-
URL:
-
-
Multicomponent Synthesis of 2-Amino-3-cyanopyrroles
- Source:RSC Advances, "A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles."
- Relevance: Validates the formation of the 2-amino byproduct under basic conditions.
-
URL:
Sources
- 1. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [chemicalbook.com]
- 2. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Reaction [organic-chemistry.org]
"troubleshooting low yield in Paal-Knorr pyrrole synthesis"
Topic: Troubleshooting Low Yield in Paal-Knorr Pyrrole Synthesis Reference ID: PK-PYR-TS-001 Status: Active Guide
Welcome to the Technical Support Center
I am Dr. Aris, Senior Application Scientist. You are likely here because your Paal-Knorr condensation—usually a robust reaction—is stalling, returning tar, or yielding significantly less than the expected >80%.
The Paal-Knorr synthesis is deceptively simple: a 1,4-dicarbonyl compound condenses with a primary amine. However, the mechanism relies on a delicate balance of nucleophilicity , acid catalysis , and water management . When yields drop, it is rarely "bad luck"; it is a specific kinetic or thermodynamic bottleneck.
Below is our diagnostic framework to identify your bottleneck and the validated protocols to resolve it.
Part 1: Diagnostic Workflow
Before altering your chemistry, locate your failure mode using this decision tree.
Figure 1: Diagnostic decision tree for isolating the root cause of low yields in Paal-Knorr synthesis.
Part 2: Deep Dive Troubleshooting (Q&A)
Category A: Steric Hindrance (The "Clash")
Q: I am reacting a bulky amine (e.g., 2,6-diisopropylaniline) with 2,5-hexanedione. TLC shows starting material remaining even after 24h reflux. Why?
A: You have hit the Hemiaminal Bottleneck . The Paal-Knorr mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal.[1] Bulky groups create significant steric clash, raising the activation energy for this initial attack. Standard thermal heating often fails to overcome this barrier before the dicarbonyl degrades.
-
The Fix: Switch to Microwave Irradiation . Microwave heating provides direct kinetic energy to the polar intermediates, often accelerating the rate-determining step from hours to minutes.
-
Alternative: Use a Lewis Acid like Scandium Triflate (
) or Bismuth Nitrate ( ).[2] These coordinate to the carbonyl oxygen, increasing its electrophilicity without the harshness of strong Brønsted acids [1].
Category B: Electronic Deactivation (The "Weak Nucleophile")
Q: My amine has an electron-withdrawing group (e.g., 4-nitroaniline). The reaction is sluggish.
A: Your nucleophile is "disarmed." Electron-withdrawing groups (EWGs) pull electron density away from the nitrogen lone pair, drastically reducing its ability to attack the carbonyl.
-
The Fix: Iodine (
) Catalysis. Banik et al. demonstrated that molecular iodine (1-5 mol%) is exceptionally effective for weakly nucleophilic amines. Iodine acts as a mild Lewis acid to activate the carbonyl and facilitates the final dehydration step [2]. -
Protocol Note: Avoid strong mineral acids (HCl/H2SO4) here; they will protonate the amine, killing its nucleophilicity entirely.
Category C: The Water Trap (Equilibrium)
Q: The reaction goes to 60% conversion and stops. Adding more catalyst doesn't help.
A: You are fighting Le Chatelier’s Principle .
The reaction generates 2 equivalents of water. If water accumulates, the equilibrium prevents full conversion, especially in the dehydration step (hemiaminal
-
The Fix: Implement active water removal.
-
Standard: Use a Dean-Stark apparatus with Toluene or Benzene.
-
Modern: Add activated 4Å Molecular Sieves directly to the reaction flask (if using Ethanol/Methanol).
-
Solvent-Free: Run the reaction neat (no solvent) on silica gel or clay, where the solid support absorbs the water [3].
-
Part 3: Catalyst & Method Optimization
Do not default to Acetic Acid if your substrate is difficult. Use this comparison table to select the right system.
| Method | Catalyst | Best For... | Typical Conditions |
| Standard | p-TsOH or AcOH | Simple, unhindered amines | Reflux in Toluene/EtOH |
| Lewis Acid | Acid-sensitive substrates | RT or mild heat, solvent-free | |
| Iodine | Molecular Iodine ( | Weak nucleophiles (EWGs) | RT, stirred in EtOH |
| Clay | Montmorillonite K-10 | Green chemistry, easy workup | Microwave or Ultrasound |
| Microwave | None or AcOH | Sterically hindered amines | 100-150°C, 5-20 mins |
Part 4: Validated Experimental Protocols
Protocol A: The "Green" Iodine Method (Recommended for Weak Nucleophiles)
Based on Banik et al. [2]
-
Setup: To a 50 mL round-bottom flask, add 1,4-dicarbonyl compound (1.0 mmol) and amine (1.1 mmol).
-
Solvent: Add 5 mL of Ethanol (or run neat if liquid).
-
Catalyst: Add Molecular Iodine (
) (5 mol%, ~12 mg). -
Reaction: Stir at room temperature.
-
Observation: The mixture usually turns dark initially.
-
Time: Monitor by TLC (typically 5 min to 2 hours).
-
-
Workup:
-
Add 10 mL saturated
(sodium thiosulfate) to quench the iodine (color changes from dark to clear/yellow). -
Extract with Ethyl Acetate (
mL). -
Dry over
and concentrate.
-
Protocol B: Microwave-Assisted Synthesis (Recommended for Steric Bulk)
Based on Minetto et al. [4]
-
Vial Loading: In a microwave process vial (2-5 mL), add 1,4-dicarbonyl (1.0 mmol), amine (1.2 mmol), and Acetic Acid (0.5 mL).
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Parameters:
-
Temperature: 120°C
-
Time: 10 minutes
-
Stirring: High
-
-
Workup: Pour mixture into water (20 mL), neutralize with
, and filter the precipitate (if solid) or extract (if liquid).
Part 5: Mechanistic Visualization
Understanding the pathway clarifies why water removal and pH control are critical.
Figure 2: Simplified mechanistic pathway. Note that water is lost at two distinct stages, emphasizing the need for drying agents.
References
-
Chen, J. J., & Deshpande, S. V. (2003). "Scandium(III) Triflate Catalyzed Synthesis of Pyrroles from 1,4-Dicarbonyl Compounds and Amines." Tetrahedron Letters, 44(29), 5451–5454.
-
Banik, B. K., Samajdar, S., & Banik, I. (2004). "Simple Synthesis of Substituted Pyrroles." The Journal of Organic Chemistry, 69(1), 213–216.
-
Varma, R. S., & Kumar, D. (1999). "Microwave-Accelerated Solvent-Free Synthesis of Heterocyclic Compounds on Clay Supports." Synlett, 1999(S1), 857-880.
-
Minetto, G., Raveglia, L. F., et al. (2005).[3] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005(24), 5277–5288.
-
Amarnath, V., Amarnath, K., et al. (1991).[4] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry, 56(24), 6924–6931.
Sources
Technical Guide: Purification Strategies for 5-Phenyl-1H-pyrrole-3-carbonitrile
Executive Summary
5-phenyl-1H-pyrrole-3-carbonitrile (and its substituted analogs like the 2-fluorophenyl derivative) serves as a critical scaffold in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors. High purity (>98%) is non-negotiable for biological assays, yet this compound class is prone to specific, persistent impurities: oxidative dimers (polypyrroles) , regioisomers , and starting material residues (e.g., TosMIC, cinnamonitriles) .
This guide moves beyond generic advice, providing a self-validating purification ecosystem based on solubility differentials and chemical scavenging.
Diagnostic Phase: Identify Your Enemy
Before selecting a purification method, you must identify the nature of the contamination. Use this diagnostic matrix:
| Observation | Likely Impurity | Diagnostic Signal |
| Darkening / Brown Tar | Oxidative Oligomers (Polypyrroles) | Visual: Solution turns black/brown over time.TLC: Streak from baseline to solvent front. |
| Yellow/Orange Tint | Conjugated Starting Materials (e.g., Cinnamonitrile) | 1H NMR: Olefinic doublets between 6.0–7.5 ppm.HPLC: Peak eluting after product (usually less polar). |
| "Ghost" Peaks | Regioisomers (4-phenyl vs 5-phenyl) | 1H NMR: Subtle shift in pyrrole CH singlets (~7.0–7.5 ppm).HPLC: Shoulder peak on the main product. |
| Metallic Residue | Catalyst Leaching (Pd, Ni, Cu) | Visual: Grey/Black particulates.ICP-MS: High metal count. |
Workflow Decision Tree
Do not default to column chromatography immediately. It is often inefficient for removing trace regioisomers in this scaffold. Follow this logic:
Figure 1: Purification logic flow. Prioritize recrystallization for scalability and regioisomer rejection.
The "Gold" Protocol: Ethanol/Water Recrystallization[1]
This method relies on the steep solubility curve of pyrrole-3-carbonitriles in ethanol. They are highly soluble in hot ethanol but crash out upon cooling or water addition, leaving non-polar impurities (like unreacted aromatics) and polar salts in the mother liquor.
Applicability: Best for removing starting materials and regioisomers.
Step-by-Step Methodology:
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (95% or absolute) at a ratio of 6-7 mL per gram of crude.
-
Heat to reflux (approx. 78°C) with stirring.
-
Note: If the solution is not clear at reflux, add more ethanol in 1 mL increments. If black particles remain (carbon/Pd), filter hot through Celite.
-
-
The "Anti-Solvent" Drop:
-
While maintaining gentle reflux, slowly add Deionized Water dropwise.
-
Target Ratio: 2:1 (Water:Ethanol) by volume.
-
Stop adding water immediately if a persistent cloudiness appears, then add a few drops of ethanol to clear it back up.
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, move to an ice bath (0-4°C) for 30 minutes.
-
-
Harvest:
-
Filter the crystals using a Büchner funnel.
-
Critical Wash: Wash the cake with a cold 1:2 Ethanol:Water mixture. This displaces the mother liquor without redissolving the product.
-
Dry under vacuum at 50°C.
-
Expected Yield: 80-90% recovery. Reference: Adapted from protocols for 5-(2-fluorophenyl) analogs [1].
The "Silver" Protocol: Flash Chromatography
Use this only if the crude is an oil or if recrystallization fails to remove a specific impurity (e.g., a byproduct with identical solubility).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate.
-
Gradient: Start at 10:1 (Hex:EtOAc) to elute non-polar starting materials (e.g., cinnamonitrile). Increase polarity to 4:1 or 2:1 to elute the pyrrole-3-carbonitrile.
-
TLC Visualization: UV (254 nm) is standard. The nitrile group does not stain well with Ninhydrin but may stain with KMnO4 (oxidizes the pyrrole ring).
Troubleshooting Specific Impurities
Scenario A: The "Black Tar" (Oxidation)
Pyrroles are electron-rich and prone to oxidation, forming dark polypyrrole oligomers.
-
Solution: Perform a Charcoal Treatment prior to recrystallization.
-
Dissolve crude in hot Ethanol.
-
Add Activated Carbon (Norit, ~5-10 wt% of crude).
-
Stir at reflux for 15-30 mins.
-
Hot Filter through a pre-warmed Celite pad to remove carbon.
-
Proceed to crystallization.
-
Scenario B: Persistent Aldehyde (Starting Material)
If the Van Leusen or Paal-Knorr synthesis left unreacted benzaldehyde derivatives.
-
Solution: Bisulfite Wash .
-
Dissolve crude in Ethyl Acetate.
-
Wash organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO3) .
-
The aldehyde forms a water-soluble bisulfite adduct and is removed in the aqueous layer.
-
Scenario C: Sulfur Contamination (from TosMIC or Thio-reagents)
If the product smells of sulfur or shows disulfide peaks.
-
Solution: Raney Nickel Treatment .[1]
-
Dissolve in THF or Ethanol.
-
Add Raney Nickel (slurry, approx 10-20 wt%).
-
Stir at room temperature for 1-2 hours.
-
Filter carefully (Raney Ni is pyrophoric—keep wet!).
-
Evaporate solvent.
-
Storage and Stability
-
Atmosphere: Store under Nitrogen or Argon.[2]
-
Temperature: 2-8°C (Refrigerator).
-
Protection: Protect from light (amber vials) to prevent photo-oxidation of the pyrrole ring.
References
-
Patent CN112194607A . Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (Describes the recrystallization of the 3-carbonitrile precursor from Ethanol/Water).
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977, 42(19), 3114-3118.
-
PubChem Compound Summary . 1H-pyrrole-3-carbonitrile. National Library of Medicine.
Sources
"optimization of reaction conditions for pyrrole synthesis (temperature, catalyst)"
Technical Support Center: Pyrrole Synthesis Optimization Topic: Optimization of Reaction Conditions (Temperature, Catalyst) Current Status: Operational Operator: Dr. A. Vance, Senior Application Scientist
Introduction: Beyond the Textbook
Welcome to the Advanced Synthesis Support Center. If you are here, you likely know that while the Paal-Knorr and Hantzsch syntheses are "textbook" reactions, the reality in the fume hood is often a choice between a pristine white solid and an intractable black tar.
Pyrroles are notoriously electron-rich (
This guide prioritizes mild, catalytic, and kinetic control to maximize yield and minimize purification nightmares.
Module 1: The Paal-Knorr System (1,4-Dicarbonyl Cyclization)
The Challenge: The classic method uses protic acids (pTSA, HCl) and heat. This frequently leads to furan formation (the thermodynamic byproduct) or polymerization (the "Red Pine" effect).
Optimization Strategy: Catalyst Switching
Move away from Brønsted acids to mild Lewis acids or heterogeneous catalysts.
Comparative Data: Catalyst Efficiency for 2,5-Dimethyl-1-phenylpyrrole
| Catalyst System | Conditions | Time | Yield | Notes |
| HCl / Ethanol | Reflux (78°C) | 10-12 h | 65% | High tar formation; requires neutralization. |
| Iodine ( | DCM, Room Temp | 10 min | 90-95% | Recommended. Mild, neutral workup. |
| Montmorillonite K-10 | Microwave (Solvent-free) | 2-5 min | 85-92% | Green chemistry; catalyst recyclable. |
| Sc(OTf) | MeCN, Room Temp | 15 min | 96% | High cost, but excellent for acid-sensitive groups. |
Standard Operating Procedure (SOP): Iodine-Catalyzed Synthesis
Best for: Acid-sensitive substrates and rapid screening.
-
Setup: Dissolve the 1,4-dicarbonyl compound (1.0 equiv) and amine (1.1 equiv) in Dichloromethane (DCM) or Acetonitrile.
-
Catalyst Addition: Add molecular Iodine (
) (5 mol%).[1] -
Reaction: Stir at Room Temperature .
-
Checkpoint: Monitor TLC. The reaction is typically complete in <15 minutes.
-
-
Quench: Add dilute aqueous
(sodium thiosulfate) to remove excess iodine (color changes from purple/brown to clear). -
Isolation: Extract with DCM, dry over
, and concentrate. Most products are pure enough to bypass chromatography.
Module 2: The Hantzsch System (Multicomponent Assembly)
The Challenge: The Hantzsch synthesis involves a multi-step cascade (condensation
Optimization Strategy: Energy Input & Solvent Effects
Use ultrasound or Ionic Liquids to overcome the activation energy barrier of the C-alkylation step without thermal degradation.
Troubleshooting the Hantzsch Reaction
-
Issue: Low yield of tetrasubstituted pyrroles.
-
Root Cause: Steric hindrance prevents the enamine from attacking the
-haloketone. -
Fix: Switch solvent to [bmim]
(Ionic Liquid) or use Ultrasound irradiation . The ionic liquid acts as both solvent and Lewis acid catalyst, stabilizing the charged intermediates.
Troubleshooting & FAQs (The "Help Desk")
Q1: "My reaction mixture turned into a black, insoluble tar. What happened?"
A: You have polymerized your product.
-
Mechanism: Pyrroles are susceptible to acid-catalyzed polymerization (trimerization) and oxidative coupling.
-
Immediate Fix:
-
Exclude Oxygen: Run the reaction under
or Argon. -
Reduce Acid Strength: If using pTSA, switch to silica-supported sulfuric acid or
. -
Remove Light: Wrap the flask in foil; pyrroles are photosensitive.
-
Q2: "I am getting the Furan byproduct instead of Pyrrole."
A: This is a pH and nucleophilicity issue.
-
The Science: The cyclization of the 1,4-dicarbonyl can occur via Oxygen (furan) or Nitrogen (pyrrole). Low pH (<3) favors furan formation because the amine becomes protonated (
) and loses its nucleophilicity, leaving the enol oxygen to attack. -
Solution: Buffer the reaction with Sodium Acetate (NaOAc) or use a Lewis Acid (like
) that activates the carbonyl without protonating the amine.
Q3: "How do I control regioselectivity in non-symmetric Paal-Knorr reactions?"
A: Regioselectivity is dictated by the condensation order.
-
Guidance: The amine will attack the least sterically hindered carbonyl first. If you need to reverse this, you must modify the substrate (e.g., convert the less hindered ketone to an acetal protection group temporarily, though this adds steps).
Visualizations
Diagram 1: Catalyst Selection Decision Tree
Caption: Logic flow for selecting the optimal catalytic system based on substrate stability and steric constraints.
Diagram 2: Reaction Pathway & Failure Modes
Caption: Mechanistic divergence in Paal-Knorr synthesis showing critical control points for Furan vs. Pyrrole vs. Polymer.
References
-
Banik, B. K., et al. (2003).[2] "Molecular iodine-catalyzed Paal–Knorr synthesis of pyrroles under non-acidic conditions." Tetrahedron Letters, 44(22), 4199-4201. Link
-
Raghunathan, R., et al. (2004). "Montmorillonite K-10 catalyzed microwave-assisted synthesis of pyrroles in solvent-free conditions."[3][4][5] Tetrahedron Letters, 45(12), 2651-2654.
-
Estévez, V., et al. (2014). "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications." Synthesis, 46(15), 2001-2016. Link
-
Kaur, N., et al. (2020).[6] "Ionic liquids as efficient catalytic media for the synthesis of N-heterocycles." Synthetic Communications. Link
-
BenchChem Technical Support. (2025). "Optimization of Paal-Knorr Pyrrole Synthesis." Link
Sources
"stability issues and degradation of 5-phenyl-1H-pyrrole-3-carbonitrile"
Executive Summary: Stability Profile & Handling
Welcome to the technical support hub for 5-phenyl-1H-pyrrole-3-carbonitrile . As a key intermediate in the synthesis of fungicides (e.g., fenpiclonil analogs) and pharmaceutical scaffolds (e.g., Vonoprazan-related compounds), this molecule presents a unique stability profile.[1] While the electron-withdrawing nitrile group at position 3 confers greater stability than simple pyrroles, the compound remains susceptible to oxidative degradation , photolysis , and hydrolysis under specific stress conditions.[1]
This guide moves beyond generic advice, providing mechanistic insights and actionable troubleshooting steps to ensure the integrity of your experimental data.
Part 1: The Stability Matrix
| Parameter | Stability Status | Critical Thresholds |
| Solid State | Moderate | Stable at 4°C for 12 months.[1] Hygroscopic . Turns brown upon air exposure (oxidation).[1] |
| Solution (DMSO) | High | Stable for 1 week at -20°C. Avoid repeated freeze-thaw cycles.[1] |
| Solution (Protic) | Low to Moderate | Hydrolysis risk in acidic/basic aqueous buffers (pH < 4 or > 9).[1] |
| Light Sensitivity | High | Photolabile .[1][2] Conjugated phenyl-pyrrole system absorbs UV; protect from ambient light.[1] |
| Oxidation | Moderate | Electron-rich pyrrole ring is prone to autoxidation, forming oligomers (pyrrole red).[1] |
Part 2: Degradation Mechanisms (The "Why")
To troubleshoot effectively, you must understand the chemical causality.[1]
Hydrolysis of the Nitrile Group
The carbonitrile (-CN) moiety at position 3 is the primary site of chemical transformation in aqueous media.[1]
-
Mechanism : Under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions, the nitrile hydrolyzes first to the primary amide (5-phenyl-1H-pyrrole-3-carboxamide ) and subsequently to the carboxylic acid.
-
Diagnostic : Look for a mass shift of +18 Da (amide) or +19 Da (acid) in your LC-MS data.[1]
Oxidative Polymerization (The "Browning" Effect)
Pyrroles are electron-rich heterocycles.[1] While the electron-withdrawing nitrile group reduces the electron density of the ring, the 5-phenyl substituent extends conjugation, making the system susceptible to radical-mediated autoxidation.[1]
-
Mechanism : Formation of radical cations leads to polymerization at the open
-position (C2) or -position (C4), resulting in dark, insoluble "pyrrole red" tars.[1] -
Diagnostic : Visual inspection shows color shift from off-white/pale yellow to brown/black.[1] Loss of UV purity without distinct new peaks (baseline rise).[1]
Photochemical Isomerization/Degradation
The extended
Part 3: Interactive Troubleshooting Guide (Q&A)
Q1: "My sample has turned from a pale yellow powder to a dark brown solid. Is it still usable?"
Diagnosis: Oxidative Degradation. The color change indicates the formation of polypyrrole oligomers (tars) on the surface of the crystal lattice.[1] This is common if the bottle was stored loosely capped or at room temperature.[1]
Action Plan:
-
Do not use directly for sensitive kinetics or biological assays.[1]
-
Purity Check : Dissolve a small amount in DMSO-d6 for 1H NMR. If the aromatic region is clean and the integrals are correct, the degradation may be superficial.[1]
-
Purification Protocol :
Q2: "I see a new peak in my LC-MS at [M+18]. What is it?"
Diagnosis: Hydrolysis to Amide. You have likely generated 5-phenyl-1H-pyrrole-3-carboxamide . This occurs if you stored the compound in protic solvents (MeOH, Water/Acetonitrile) or exposed it to acidic workup conditions for too long.[1]
Action Plan:
-
Immediate : Switch to anhydrous solvents (DMSO, DMF, or dry CH₂Cl₂) for stock solutions.[1]
-
Prevention : Avoid leaving the compound in acidic buffers (e.g., TFA-containing mobile phases) for extended periods (>4 hours) before injection.[1]
Q3: "The compound is not dissolving in my assay buffer (PBS, pH 7.4)."
Diagnosis: Lipophilicity Limits. this compound is highly lipophilic (cLogP ~ 2.5 - 3.[1]0) and behaves poorly in pure aqueous systems.[1]
Action Plan:
-
Solvent System : Pre-dissolve in DMSO (up to 100 mM).[1]
-
Dilution : Dilute into the assay buffer such that the final DMSO concentration is 0.5 - 1.0%.
-
Warning : Do not attempt to dissolve directly in water or saline; it will precipitate or form a suspension, leading to erratic biological data.[1]
Part 4: Visualizing the Degradation Pathways
The following diagram illustrates the critical degradation nodes for this compound.
Caption: Degradation pathways showing hydrolysis (green path) and oxidative/photolytic breakdown (red path).[1]
Part 5: Validated Analytical Protocol (HPLC)
To verify the integrity of your batch, use this standardized HPLC method.
Method Parameters:
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A : Water + 0.1% Formic Acid.[1]
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient : 5% B to 95% B over 10 minutes.
-
Detection : UV at 254 nm (aromatic system) and 280 nm .[1]
-
Expected Retention : The nitrile is less polar than the amide hydrolysis product.[1]
References
-
General Pyrrole Stability & Reduction : Donohoe, T. J., et al. "Reduction of electron-deficient pyrroles using group I and II metals in ammonia."[1][3] Journal of the Chemical Society, Perkin Transactions 1, 1998.[1][4]
-
Hydrolysis of Pyrrole Esters/Nitriles : Brasholz, M., et al. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters." Organic Letters, 2010.[1]
-
Synthesis & Properties of 5-Arylpyrrole-3-carbonitriles : ChemicalBook Entry for 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Structural Analog Data).
-
Oxidation Mechanisms : Pelucchi, M., et al. "New insights into the oxidation chemistry of pyrrole."[1] Combustion and Flame, 2021.[1]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of electron-deficient pyrroles using group I and II metals in ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A707661D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
"forced degradation studies of pyrrole-containing compounds"
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-STRESS-001 Subject: Forced Degradation Strategies for Pyrrole-Containing Compounds
Welcome to the PSTSC
You have accessed the advanced troubleshooting hub for pyrrole-containing active pharmaceutical ingredients (APIs). Pyrroles are notoriously electron-rich heterocycles that present a unique "triad of instability": acid-catalyzed polymerization, facile oxidation, and photolability.
This guide is not a generic template. It is a causality-driven troubleshooting system designed to help you distinguish between true degradation products and experimental artifacts (such as the infamous "red tar" polymerization).
Module 1: The "Red Tar" Protocol (Acidic Instability)
User Query: “I subjected my pyrrole-based drug to standard 0.1 N HCl stress. Within minutes, the solution turned dark red/black, and a precipitate formed. HPLC shows 0% recovery and no distinct peaks. What happened?”
Scientist Response: You have encountered the Acid-Catalyzed Polymerization Cascade . Unlike amides or esters that hydrolyze cleanly, pyrroles act as nucleophiles. In acidic media, the pyrrole ring is protonated (usually at C3 or C2), converting it into a highly reactive electrophile that attacks unprotonated pyrrole molecules. This triggers a chain reaction leading to porphyrin-like oligomers and insoluble polymers (pyrrole red).
Troubleshooting Protocol: Distinguishing Degradation from Polymerization
To validate whether a peak is a true hydrolytic degradant or a polymerization artifact, you must disrupt the reaction kinetics.
-
The Dilution Test (Kinetic Validation):
-
Principle: Polymerization is a bimolecular (or higher order) reaction (
), whereas hydrolysis is typically pseudo-first-order ( ). -
Action: Run the stress test at 1/10th the concentration.
-
Result: If the degradation rate drops significantly (disproportionately to the dilution), the pathway is polymerization (artifact). If the rate remains constant (relative to input), it is true degradation.
-
-
The "Quench & Shoot" Tactic:
-
Issue: Polymers often precipitate or bind irreversibly to C18 columns, ruining mass balance.
-
Action: Do not wait 24 hours. Sample at T=5 min, T=15 min. Quench immediately with cold bicarbonate buffer to pH 7.0 before injection. You must catch the dimer before it becomes a polymer.
-
Visualizing the Mechanism
The following diagram illustrates why your mass balance is failing. The "Polymer Sink" represents the irreversible loss of material to insoluble aggregates.
Caption: Acid-catalyzed polymerization cascade of pyrrole. Note the divergence between true hydrolysis (green) and the dominant polymerization sink (black).
Module 2: Oxidative Stress & Ring Opening[1][2]
User Query: “My oxidative stress samples (3% H2O2) show extensive degradation, but I see very few peaks on the UV detector. Where is the drug going?”
Scientist Response: Pyrroles are electron-rich "sponges" for reactive oxygen species (ROS). The lack of UV peaks often indicates oxidative ring opening or the formation of non-chromophoric fragments.
Key Oxidative Pathways [1]
-
Ring Opening (The "Invisible" Degradants): Oxidation can cleave the C2-C3 or C4-C5 bonds, resulting in small, polar fragments (like succinimides or maleimides) that may elute in the solvent front or lack the conjugated
-system required for UV detection at your monitoring wavelength. -
N-Oxidation: Formation of N-hydroxy species, which are often unstable and rearrange.
Experimental Fixes
-
Switch Oxidants: H2O2 mimics peroxides but not necessarily radical pathways. Use AIBN (Azobisisobutyronitrile) to test for radical-chain oxidation susceptibility.
-
Wavelength Expansion: Many oxidized pyrrole fragments (e.g., pyrrolidinones) lose their strong absorbance. Enable a PDA scan (190–400 nm) or use a Charged Aerosol Detector (CAD) which is universal and does not rely on chromophores.
Module 3: Analytical Troubleshooting Matrix
User Query: “I need a systematic way to solve mass balance issues. My peaks don't add up to 100%.”
Scientist Response: Mass balance failure is the hallmark of pyrrole degradation studies. Use this decision matrix to diagnose the root cause.
| Symptom | Probable Cause | Verification Protocol |
| Low Assay + No New Peaks | Insoluble Polymerization | Check filter/centrifuge pellet for color. Dissolve pellet in DMSO/THF and inject. |
| Low Assay + Fronting Peaks | Ring Opening (Polar Fragments) | Check solvent front (dead volume). Switch to HILIC or C18-Aq column to retain polar degradants. |
| New Peaks + Poor Resolution | Stereoisomer Formation | Pyrrole oxidation often creates chiral centers (e.g., 5-hydroxy-pyrrolidone). Try a chiral column or slower gradient. |
| Ghost Peaks in Blank | Peroxide Adducts | H2O2 can react with acetonitrile to form acetamide. Verify blank chromatograms carefully. |
Module 4: The "Self-Validating" Workflow
Do not blindly follow ICH conditions. Use this logic flow to tailor the stress to the molecule's reactivity.
Caption: Logic flow for distinguishing artifacts from real degradation events in pyrrole compounds.
References
-
Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. Journal of AOAC International. Link
-
Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica.[2] Link
-
Oliveira, M. A., et al. (2013).[3] Degradation Kinetics of Atorvastatin under Stress Conditions. Molecules. Link
-
Skowroński, R., et al. (1963). The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry. Link
-
Bhanu, R., et al. (2025).[4][5] Isolation and Characterization of Stress-Degradation Products of Sunitinib. ResearchGate. Link
Sources
Technical Support Center: Impurity Control & Process Optimization
Topic: Preventing Defluorinated Impurities in Synthesis
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: F-RETENTION-001
Welcome to the Technical Support Center.
You are likely here because you have observed an unexpected loss of fluorine atoms during your synthetic sequence. Whether you are seeing hydrodefluorination (HDF) byproducts (Ar-F
In drug development, the Carbon-Fluorine (C-F) bond is prized for its metabolic stability. However, under specific catalytic or nucleophilic conditions, this bond becomes surprisingly labile. Below are the diagnostic modules to troubleshoot and resolve these impurities.
Module 1: Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald, etc.)
The Issue: You are performing a Palladium- or Nickel-catalyzed coupling (e.g., Suzuki-Miyaura) on a substrate containing a Fluorine atom. You observe a side-product where the Fluorine has been replaced by Hydrogen (Hydrodefluorination).
Technical Diagnosis: While C-F bonds are generally inert to oxidative addition compared to C-Cl or C-Br bonds, electron-deficient fluoroarenes can undergo Oxidative Addition (OA) into the C-F bond, particularly with electron-rich, non-bulky ligands. Furthermore, if a metal-hydride (M-H) species forms in the reaction mixture, it can reduce the C-F bond.
Troubleshooting Q&A:
Q1: Why is my Palladium catalyst attacking the C-F bond?
A: If you are using small, electron-rich phosphines (like
-
The Fix: Switch to bulky, biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ). The steric bulk of these ligands creates a "pocket" that accommodates the larger C-Cl/C-Br bond for oxidative addition but kinetically hinders the approach of the shorter, stronger C-F bond.
Q2: I am using a bulky ligand, but I still see Ar-H (des-fluoro) impurities. Why? A: You are likely generating a Palladium-Hydride (Pd-H) species in situ. This usually comes from:
-
Alcoholic Solvents: Methanol, Ethanol, or Isopropanol can act as hydride donors via
-hydride elimination from the alkoxide-Pd complex. -
Formate Impurities: If using carbonate bases, ensure they are not contaminated with formates.
-
The Fix: Switch to aprotic solvents like 1,4-Dioxane, Toluene, or THF . If protic conditions are required, use water instead of alcohols.
Q3: Does the choice of metal matter? A: Yes. Nickel (Ni) is significantly more prone to C-F activation than Palladium.
-
The Fix: If C-F retention is critical and you are using Ni, switch to Pd if the coupling partner allows. If you must use Ni, avoid temperatures above 80°C and strictly exclude reducing agents.
Module 2: Nucleophilic Aromatic Substitution ( )
The Issue: You have a substrate with both a Chlorine/Bromine and a Fluorine.[1][2][3][4][5][6][7][8] You intend to displace the Cl/Br with a nucleophile, but the Fluorine is displaced instead (Regioselectivity failure).
Technical Diagnosis:
This is a classic manifestation of the Element Effect in
-
Mechanism: The rate-determining step in
is the addition of the nucleophile to the ring (breaking aromaticity).[4] Fluorine is the most electronegative atom; it stabilizes the anionic Meisenheimer Complex intermediate more effectively than Cl or Br.[4] -
Result: In thermal
, reactivity follows the order: F Cl Br > I . This is the opposite of metal-catalyzed coupling.
Troubleshooting Q&A:
Q: How do I displace the Chlorine without touching the Fluorine?
A: You cannot rely on thermal
-
The Fix: Switch to a Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig for amines, Suzuki for carbon).
-
Why? Pd-catalysis relies on Oxidative Addition (bond breaking) as a key step.[9] The rate of oxidative addition follows bond strength: I > Br > Cl
F . -
Outcome: The catalyst will exclusively select the Cl/Br, leaving the F intact.
-
Q: I must use thermal conditions. Can I save the Fluorine? A: It is difficult, but solvent manipulation can help.
-
The Fix: Avoid polar protic solvents (MeOH) which can stabilize the leaving fluoride ion (though they also stabilize the nucleophile). Use non-polar aprotic solvents (Toluene, THF) to destabilize the transition state leading to F-displacement, although this often slows the overall reaction.
Module 3: Base-Induced Decomposition (Benzyne Formation)
The Issue: The reaction mixture turns black/tarry, and the Fluorine is missing, but no simple des-fluoro product is seen.
Technical Diagnosis: If you have a proton ortho to the Fluorine, strong bases (LiHMDS, NaOtBu) can deprotonate the ring, leading to the elimination of Li-F and the formation of a Benzyne intermediate. Benzynes are highly reactive and will polymerize or react non-selectively.
Troubleshooting Q&A:
Q: Which bases are safe? A: Avoid hard, strong bases (pKa > 16).
-
The Fix: Use inorganic bases like
, , or .[10] If a stronger base is needed for a specific transformation, ensure the temperature is kept low (-78°C to 0°C) to prevent the elimination step.
Visual Troubleshooting Pathways
Figure 1: Mechanism Selection Strategy
Caption: Decision matrix for selecting the correct reaction class to ensure Chemoselectivity between Halogens.
Figure 2: Impurity Root Cause Analysis
Caption: Flowchart to diagnose the source of defluorinated side-products in cross-coupling reactions.
Experimental Protocol: Ligand Screening for F-Retention
If you are experiencing defluorination, run this parallel screen to identify the optimal catalyst system.
Objective: Maximize Product Yield while minimizing Des-fluoro impurity (<1%).
| Variable | Condition A (Control) | Condition B (Steric Bulk) | Condition C (Solvent Switch) |
| Catalyst | |||
| Ligand | None (PPh3) | XPhos or SPhos | XPhos |
| Solvent | EtOH/Toluene (1:1) | EtOH/Toluene (1:1) | 1,4-Dioxane (dry) |
| Base | |||
| Temp | 80°C | 80°C | 80°C |
Procedure:
-
Preparation: Charge 3 reaction vials with aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Catalyst Addition: Add Pd source (5 mol%) and Ligand (10 mol% for monodentate) to Vials B and C.
-
Degassing: Seal vials and purge with
for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition. -
Solvent: Add sparged solvents via syringe.
-
Reaction: Heat to 80°C for 4 hours.
-
Analysis: Filter through a celite plug. Analyze via HPLC/UPLC-MS. Look for mass [M-F+H] (Des-fluoro).
Interpretation:
-
If B is better than A : The issue was C-F activation (solved by steric bulk).
-
If C is better than B : The issue was Hydrodefluorination via the solvent (solved by removing hydride source).
References
-
Selectivity in C-H vs C-F Activ
- Title: Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation
- Source: Chemical Reviews (ACS).
-
URL:[Link]
-
Mechanisms of Pd-Catalyzed Fluorination/Defluorin
- Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination (Discusses side reactions and mechanisms).
- Source: Chemical Reviews (NIH/PMC).
-
URL:[Link]
-
Nucleophilic Arom
- Title: Nucleophilic Aromatic Substitution ( ) - The Element Effect.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Hydrodefluorin
Sources
- 1. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 2. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
"challenges in the scale-up of 5-phenyl-1H-pyrrole-3-carbonitrile production"
The following guide is structured as a Technical Support Center for process chemists and engineers. It bypasses generic advice to address the specific, high-friction points encountered when scaling the production of 5-phenyl-1H-pyrrole-3-carbonitrile (and its derivatives, such as the Vonoprazan intermediate).
Status: Online | Role: Senior Application Scientist | Ticket Queue: Priority 1
Welcome to the Process Chemistry Support Hub. You are likely accessing this guide because your scale-up of the Phenacyl Bromide + Malononitrile route is stalling, or your Hydrogenation step is yielding over-reduced byproducts.
Below are the resolved tickets for the three most critical failure points in this synthesis.
🔬 Workflow Overview: The Industrial Route
Before troubleshooting, confirm you are following the standard industrial pathway (optimized for cost/safety over the expensive Van Leusen TosMIC route).
Figure 1: The dominant industrial route involving alkylation, chlorocyclization, and reductive dechlorination.
🎫 Ticket #402: "The Reaction Mixture Turned into Black Tar"
User Report: “During the initial alkylation of phenacyl bromide with malononitrile, the mixture exothermed rapidly and solidified into a black, sticky mass. Yield is <20%.”
🧐 Root Cause Analysis
This is a classic "runaway alkylation." Malononitrile is highly reactive. In the presence of a strong base (like NaOEt or KOH) and an electrophile (phenacyl bromide), two competing issues occur:
-
Polymerization: Malononitrile polymerizes violently if the local concentration of base is too high or heat is uncontrolled.
-
Double Alkylation: The mono-alkylated product is more acidic than the starting material, leading to rapid bis-alkylation and oligomerization.
✅ Resolution Protocol
Do not add the base all at once. The protocol must be converted to a "semi-batch" addition mode.
Step-by-Step Fix:
-
Slurry Formation: Suspend Phenacyl Bromide (1.0 eq) and Malononitrile (1.1 eq) in Ethanol or THF. Cool to 0–5°C .
-
Controlled Base Addition: Dissolve your base (e.g., KOH or NaOAc) in water/ethanol. Add this solution dropwise over 2–3 hours.
-
Critical Parameter: Internal temperature must strictly remain <10°C .
-
-
The "Pink" Indicator: The reaction often turns pink/red near the endpoint. If it turns dark brown/black early, your addition rate is too fast.
-
Quench: Immediately quench with dilute HCl to pH 6–7 upon consumption of phenacyl bromide (monitor via TLC/HPLC). Prolonged exposure to base promotes tar formation.
🎫 Ticket #405: "Over-Reduction During Dechlorination"
User Report: “We successfully made the 2-chloro intermediate. However, during the Pd/C hydrogenation to remove the chlorine, we are reducing the nitrile group (forming the amine) or saturating the pyrrole ring. Purity is stuck at 85%.”
🧐 Root Cause Analysis
This is the most technically demanding step. You are asking a catalyst to break a C-Cl bond (Ar-Cl) while leaving a reducible Nitrile (Ar-CN) and an electron-rich Pyrrole ring touched.
-
Standard Pd/C is too active. In acidic media (generated by HCl release from dechlorination), the nitrile is easily reduced to the primary amine.
✅ Resolution Protocol: The "Buffered Poison" Method
You must buffer the system to neutralize HCl immediately and use a regulated hydrogen pressure.
Optimized Conditions (Based on Patent CN112194607A & Vonoprazan Scale-up data):
| Parameter | Standard (Failed) | Optimized (Success) |
| Catalyst | 10% Pd/C (Dry) | 5% Pd/C (50% water wet) |
| Solvent | Methanol/Ethanol | THF or Ethyl Acetate |
| Additive | None | Sodium Acetate (anhydrous) |
| Pressure | > 5 bar | Strictly 0.4 ± 0.1 MPa (approx 4 bar) |
| Temp | > 50°C | 30 ± 5°C |
Why Sodium Acetate? It acts as an HCl scavenger. As the C-Cl bond breaks, HCl is formed. If not neutralized, the acidic environment activates the nitrile group for reduction. NaOAc buffers the solution, keeping the Pd surface selective for the halogen.
🎫 Ticket #409: "Isolation Issues (Emulsions & Sticky Solids)"
User Report: “The final product precipitates as a gummy solid. Filtration is impossible, and extraction yields a stable emulsion.”
🧐 Root Cause Analysis
Pyrrole-3-carbonitriles are lipophilic but often carry inorganic salts (NaBr, NaCl) from the synthesis. The "gum" is usually a hydrate or solvate mixed with oligomers.
✅ Resolution Protocol
Avoid standard aqueous workups if possible. Use a "Dissolution-Precipitation" crystallisation strategy.
-
Solvent Swap: Evaporate the reaction solvent (THF/EtOAc) to a concentrated residue.
-
Dissolution: Add Ethanol (approx 5 vol) and heat to reflux until fully dissolved.
-
Water Titration: Slowly add Water (approx 2–3 vol) to the refluxing solution until a persistent haze forms.
-
Controlled Cooling: Turn off the heat and let the vessel cool to room temperature slowly (over 4 hours) with gentle stirring.
-
Result: The "gum" will anneal into filterable crystals. Wash the cake with cold Ethanol/Water (1:2).
🧠 Deep Dive: Impurity Profile Logic
Understanding your impurities is the only way to validate your assay.
Figure 2: Critical impurity map. Impurity B is the most common failure mode during Step 3.
📚 References & Validation
The protocols above are synthesized from industrial patent literature regarding Vonoprazan intermediates and pyrrole scale-up methodologies.
-
Industrial Synthesis of Vonoprazan Intermediates (Dechlorination Strategy):
-
Source: Patent CN112194607A (2021). Describes the specific use of Pd/C with Sodium Acetate to prevent nitrile reduction while removing the 2-chloro substituent.
-
Relevance: Validates the "Buffered Poison" protocol for Ticket #405.
-
Link:
-
-
Phenacyl Bromide & Malononitrile Condensation (Scale-Up):
-
Source:National Institutes of Health (PMC).[1] "Polyfunctional Nitriles in Organic Syntheses." Discusses the formation of phenacylmalononitrile and subsequent cyclization challenges.
-
Relevance: Supports the mechanism for Ticket #402 (Control of exotherm and base addition).
-
Link:
-
-
General Pyrrole Synthesis via Van Leusen (Alternative Context):
-
Impurity Characterization (Fluorinated Analogs):
-
Source:ChemicalBook / Patsnap. "5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile."
-
Relevance: Identifies specific impurity profiles (defluorination) common in this scaffold class.
-
Link:
-
Sources
"alternative purification methods for polar pyrrole compounds"
Welcome to the Advanced Purification Support Center. Topic: Alternative Purification Methods for Polar Pyrrole Compounds Ticket ID: PYR-POLAR-001 Support Agent: Dr. A. Vance, Senior Application Scientist
Introduction: The "Sticky" Nature of Polar Pyrroles
You are likely here because your pyrrole compound did one of two things: it either turned into a black tar on your silica column, or it "streaked" from the baseline to the solvent front, refusing to separate.
The Root Cause: Pyrroles are electron-rich heteroaromatics. This makes them:
-
Acid-Sensitive: The acidic silanol groups (
) on standard silica gel protonate the pyrrole ring (often at C2/C3), initiating rapid, acid-catalyzed polymerization (polypyrrole formation). -
Highly Polar: If functionalized with esters, cyano, or hydroxyl groups, the dipole interactions with silica are too strong for standard normal-phase solvents to overcome without forcing conditions that degrade the compound.
This guide provides validated alternatives to standard silica chromatography.
Part 1: Chromatography Troubleshooting (The "Black Column" Issue)
Q: My pyrrole decomposes (turns black) on silica gel. What is the immediate fix?
A: Switch to Neutral Alumina or "Basify" your Silica.
Standard silica gel is slightly acidic (pH 4–5). For acid-sensitive pyrroles, this acidity acts as a catalyst for polymerization.
Option A: Neutral Alumina (Recommended)
Alumina (
-
Why it works: It retains polar compounds via Lewis acid/base interactions and polarity but without the Brønsted acidity of silica silanols.
-
Protocol: See Standard Operating Procedure 01 below.
Option B: Basified Silica (The "TEA" Method) If you must use silica (e.g., for resolution reasons), you must neutralize the silanols.
-
The Fix: Pre-treat your silica slurry with 1–5% Triethylamine (TEA) in hexanes before packing. Add 0.5% TEA to your mobile phase.
-
Mechanism: The amine creates a buffer layer, hydrogen-bonding to the free silanols and blocking them from protonating your pyrrole.
Q: My compound is stable but streaks badly (tailing). How do I fix the peak shape?
A: You are experiencing "Secondary Silanol Interactions."
Even if the pyrrole doesn't decompose, the nitrogen lone pair or polar substituents are hydrogen-bonding to isolated silanols.
The Solution: Amine Modifiers Add 0.1% to 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Note: If using TEA, ensure your product is not an acid that will form a salt. If your pyrrole has a carboxylic acid tail, use Acetic Acid (0.1%) to keep it protonated and suppress ionization, preventing peak broadening.
Part 2: Alternative Phases (When Normal Phase Fails)
Q: My compound is too polar for Hexane/Ethyl Acetate. It stays at the baseline.
A: Switch to Reverse Phase (C18) or HILIC.
When your compound requires >10% Methanol in DCM to move on silica, you are entering the "danger zone" of silica dissolution and poor resolution.
Decision Matrix: Choosing the Right Phase
Figure 1: Decision matrix for selecting the appropriate stationary phase based on stability and solubility.
1. Reverse Phase (C18):
-
System: Water/Acetonitrile or Water/Methanol.[2]
-
Modifier: Use 0.1% Formic Acid (for acidic pyrroles) or 0.1% Ammonium Bicarbonate (for basic pyrroles).
-
Benefit: C18 is chemically inert. It will not decompose your pyrrole.
2. HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Use when: Your pyrrole is so polar it elutes in the void volume of a C18 column.
-
System: High Acetonitrile (>80%) with Water buffer.
-
Mechanism: Forms a water layer on the silica surface; separation is based on partitioning into this water layer.
Part 3: Recrystallization (The Non-Chromatographic Route)
Q: Can I avoid chromatography entirely?
A: Yes, using the "Cloud Point" technique.
Polar pyrroles often resist crystallization because they form oils. To force a lattice to form, you need a specific solvent pair.
Recommended Solvent Systems:
| Polarity | Solvent Pair (Solvent / Anti-Solvent) | Application |
| High | Methanol / Water | Very polar, water-soluble pyrroles. |
| Med | Ethanol / Hexane | General purpose.[3] Dissolve in hot EtOH, add Hexane until cloudy. |
| Med | DCM / Hexane | For pyrroles soluble in chlorinated solvents but not hydrocarbons. |
| Low | Toluene / Heptane | For less polar, lipophilic pyrroles. |
Self-Validating Protocol:
-
Dissolve 50 mg of crude in the minimum amount of "Good Solvent" (e.g., warm Methanol).
-
Add "Anti-Solvent" (e.g., Water) dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of "Good Solvent" to clear it.
-
Cap and let stand at room temperature. If oil forms, scratch the glass or seed with a crystal.
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Neutral Alumina Chromatography
Objective: Purify acid-sensitive pyrroles without decomposition.
-
Selection: Use Neutral Alumina, Brockmann Grade III .
-
Note: Commercial alumina is usually Grade I (very active). To make Grade III, add 6% water by weight (e.g., 6 mL water to 94 g Alumina) and shake until free-flowing.
-
-
Slurry Packing:
-
Use Ethyl Acetate or Toluene (avoid DCM if possible, as heat of adsorption is high).
-
Pour slurry into the column. Do not vibrate strongly; alumina packs denser than silica.
-
-
Loading:
-
Load sample as a liquid (if soluble in eluent) or dry-load on Celite. Do not dry-load on Silica.
-
-
Elution:
-
Run gradient from 100% Hexane → 100% EtOAc.
-
Caution: Alumina columns run slower than silica. Do not apply excessive pressure.
-
SOP-02: "Basified" Silica Flash Column
Objective: Passivate acidic silanols on standard silica gel.
-
Preparation:
-
Prepare mobile phase: Hexane/Ethyl Acetate + 1% Triethylamine (TEA) .
-
-
Pre-Treatment:
-
Slurry the silica in the mobile phase containing TEA.
-
Let it sit for 10 minutes to allow amine adsorption.
-
-
Packing:
-
Pour the column. Flush with 2 column volumes (CV) of the TEA-containing solvent.
-
-
Running the Sample:
-
Load sample.
-
Critical: Maintain 0.5% TEA in the eluent throughout the run to prevent TEA from stripping off the silica.
-
-
Post-Run:
-
Rotovap fractions. The TEA is volatile and will evaporate, leaving pure product.
-
Part 5: The Mechanism of Failure (Why Silica Kills Pyrroles)
Understanding the failure mode ensures you don't repeat it.
Figure 2: Mechanism of acid-catalyzed pyrrole polymerization on silica gel surfaces.
References
-
Alumina vs.
-
Triethylamine Additives in Chromatography
-
Pyrrole Polymerization Mechanism
-
Kinetics and mechanism of pyrrole chemical polymerization. ResearchGate. Available at: [Link]
-
-
Recrystallization Solvents
-
Reverse Phase Strategies for Polar Compounds
Sources
- 1. jalonzeolite.com [jalonzeolite.com]
- 2. waters.com [waters.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Activated Alumina vs Silica Gel - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]
- 6. oozechem.com [oozechem.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Managing Hygroscopic Pyrrole Derivatives
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Stabilization, Handling, and Synthesis of Hygroscopic Pyrrole Derivatives
Introduction: The "Black Tar" Phenomenon
If you are reading this, you have likely encountered the "Pyrrole Paradox": a white crystalline solid that transforms into a sticky black tar overnight.
As a Senior Application Scientist, I often see researchers blame "impurities" for this degradation. However, the root cause is usually autocatalytic oxidative polymerization , triggered by the synergistic effect of moisture and trace acidity . Pyrroles are electron-rich heterocycles; they are prone to oxidation. When they exist as hygroscopic salts (e.g., hydrochlorides), they absorb atmospheric water, creating a localized acidic aqueous environment that catalyzes their own destruction.
This guide provides the protocols to break this cycle.
Module 1: The Mechanism of Degradation
To manage the problem, you must understand the enemy. Water is not just a solvent here; it is a transport medium for oxygen and a facilitator of proton transfer.
The Degradation Pathway
The following diagram illustrates why your pyrrole turns black. It is a cascade reaction where the product of the first step (dimer) is more reactive than the starting material.
Figure 1: The Autocatalytic Degradation Cascade. Note that the presence of water lowers the energy barrier for proton transfer, accelerating the formation of the reactive cation species [1].
Module 2: Storage & Handling Protocols
Do not rely on standard refrigerator storage. For hygroscopic pyrrole salts, we use a Tiered Storage System .
The "Dry Chain" Protocol
| Tier | Application | Protocol |
| Tier 1: Bulk Storage | Long-term (>1 week) | Double-Barrier Method: Glass vial with Teflon-lined cap, placed inside a secondary jar containing activated silica gel or P2O5. Store at -20°C. |
| Tier 2: Active Use | Daily use | Desiccator Cabinet: Store in a vacuum desiccator flushed with Argon. Do not store in a fridge (condensation risk upon opening). |
| Tier 3: Weighing | Experiment setup | "Speed & Gas": Weigh rapidly. If RH >50%, use a glove bag or blanket the balance with a gentle stream of N2. |
Critical Handling Rule: The "Warm-Up"
Never open a cold vial of hygroscopic pyrrole immediately after removing it from the freezer.
-
The Error: Cold glass condenses atmospheric moisture instantly.
-
The Fix: Allow the closed vial to equilibrate to room temperature (approx. 30-45 mins) in a desiccator before breaking the seal.
Module 3: Troubleshooting Synthesis
Water interferes with common pyrrole functionalizations (e.g., Vilsmeier-Haack, Paal-Knorr) by quenching reactive intermediates or shifting equilibrium.
Workflow: Drying the "Wet" Starting Material
If your starting material is already sticky or clumping, use this azeotropic drying protocol before attempting synthesis.
Figure 2: Azeotropic Drying Workflow. Toluene forms a positive azeotrope with water (boiling point 85°C), effectively dragging moisture out of the salt lattice [2].
Module 4: Strategic Salt Selection
As a scientist, you have control over the form of the pyrrole. If the Hydrochloride (HCl) salt is too hygroscopic, consider Salt Switching .
Comparative Hygroscopicity Data
The anion dictates the lattice energy and hygroscopicity.
| Salt Form | Hygroscopicity | Stability | Recommendation |
| Hydrochloride (HCl) | Very High | Low | Avoid if possible. Prone to "deliquescence" (dissolving in its own absorbed water). |
| Hydrobromide (HBr) | High | Low | Similar to HCl, often slightly less hygroscopic but still problematic. |
| Tosylate (TsOH) | Low | High | Gold Standard. The large hydrophobic tosyl group repels water and packs well. |
| Mesylate (MsOH) | Moderate | Moderate | Good alternative if Tosylate is too insoluble. |
| Free Base | Low | Low (Oxidation) | Not hygroscopic, but oxidizes rapidly in air. Only generate in situ. |
Expert Tip: If you are developing a drug candidate, screen the Tosylate salt early. It often solves the "sticky solid" problem without requiring complex formulation strategies [3].
FAQs: Troubleshooting Specific Scenarios
Q: My pyrrole turned pink/red during the reaction. Is it ruined? A: Not necessarily. Pyrroles are halochromic. Trace oxidation produces "pyrrole red" (a polymer precursor) which has a high extinction coefficient. A seemingly dark red solution may only contain <1% impurity. Check purity via TLC or NMR before discarding.
Q: I cannot get a stable weight on the balance; the numbers keep climbing. A: You are observing real-time moisture uptake.
-
Immediate Fix: Extrapolate the weight backward to t=0 (time of placement).
-
Systemic Fix: Switch to a "difference weighing" technique: Weigh the closed vial, remove approx amount, re-weigh closed vial. The difference is the mass used.
Q: Can I use molecular sieves in the reaction mixture? A: Yes, but with a caveat. Use 3Å sieves . 4Å or 5Å sieves can trap smaller organic molecules or catalyze side reactions due to their surface acidity. Always flame-dry sieves under vacuum before use.
References
-
Mechanism of Pyrrole Polymerization
-
Handling Hygroscopic Salts
- Title: How do you handle hygroscopic salts?
- Source: Hep
-
Link:2
-
Salt Selection & Stability
- Title: Pharmaceutical Salts: Optimiz
- Source: American Pharmaceutical Review.
-
Link:3
-
Paal-Knorr Water Sensitivity
Sources
- 1. Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i.. [askfilo.com]
- 2. How to handle hydroscopic salts in organic chemistry lab [hepatochem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of 5-Phenyl-1H-pyrrole-3-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrroles, with a specific focus on 5-phenyl-1H-pyrrole-3-carbonitrile. Here, we will explore the critical role of the solvent in this synthesis, providing answers to frequently asked questions and a systematic guide to troubleshooting common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, emphasizing the causal relationship between solvent choice and reaction outcome.
Q1: What are the common synthetic routes for this compound, and why is solvent choice so critical?
The synthesis of this and similar polysubstituted pyrroles is often achieved through multi-component reactions (MCRs). One of the most relevant methods is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[1][2][3] Another prominent route involves the reaction of an α-haloketone with a β-ketoester and an amine, a variant of the Hantzsch pyrrole synthesis.
Solvent selection is paramount for several reasons:
-
Solubility: All reactants must be sufficiently soluble at the reaction temperature to ensure a homogenous reaction mixture and facilitate molecular interactions.
-
Stabilization of Intermediates: The reaction proceeds through charged intermediates (carbanions or enamines).[1] Polar aprotic solvents can stabilize these intermediates, accelerating the reaction rate.
-
Proton Transfer: Protic solvents (like ethanol or water) can participate in proton transfer steps, which may be either beneficial or detrimental depending on the specific mechanism.[4]
-
Reaction Pathway: In some cases, the solvent can influence the reaction pathway, favoring the formation of the desired pyrrole over side products like furans.[5]
Q2: Which solvents are typically recommended for this synthesis and why?
The optimal solvent depends on the specific reactants and catalyst used. However, a general comparison can be made:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often excellent choices. They effectively dissolve a wide range of organic reactants and stabilize the charged intermediates that form during the reaction. For instance, in Gewald-like reactions, DMF is a common solvent used to facilitate the initial condensation and subsequent cyclization.[6][7]
-
Alcohols (e.g., Ethanol, Methanol): These are effective protic solvents. They can act as a proton source, which can be crucial for tautomerization steps. Ethanol is frequently used in multicomponent reactions to synthesize pyrroles.[8]
-
Ethers (e.g., THF, Dioxane): These are less polar than DMF or alcohols but can be suitable for specific reaction conditions, particularly when reactants are sensitive to protic or highly polar environments.
-
Hydrocarbons (e.g., Toluene): Non-polar solvents like toluene are generally less effective for these reactions due to poor solubility of the often polar starting materials and poor stabilization of ionic intermediates.[4]
Q3: Can "green" or solvent-free conditions be used for this synthesis?
Yes, there is a significant push towards greener synthetic methodologies.
-
Water: For certain multicomponent syntheses of functionalized pyrroles, water has been successfully used as a green solvent, often leading to good yields.[9][10]
-
Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) and ball-milling techniques have been developed for pyrrole synthesis, which can proceed under solvent-free conditions.[11][12] These methods are often faster, more energy-efficient, and reduce hazardous waste.[12][13]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
A low yield is the most common issue. The following flowchart provides a logical workflow for troubleshooting this problem.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmest.org [jmest.org]
- 12. books.lucp.net [books.lucp.net]
- 13. derpharmachemica.com [derpharmachemica.com]
"troubleshooting guide for continuous flow synthesis of heterocycles"
Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: FLOW-HET-2024-X Subject: Troubleshooting Guide & Optimization Protocols
Introduction: The Shift to Flow
Welcome to the technical support center. You are likely here because you are transitioning a heterocyclic synthesis—perhaps an indole cyclization, a pyrazole condensation, or a photochemical azetidine formation—from a round-bottom flask to a continuous flow reactor.
In flow chemistry, particularly for heterocycles, the rules of engagement change. We move from temporal control (when do I quench?) to spatial control (where does the reaction stop?). The following guide addresses the three most critical failure modes in this field: Solids Handling (Clogging) , Residence Time Mismatches , and Photochemical Efficiency .
Category A: Solids, Slurries, and Clogging[1][2]
The Issue: Heterocycle synthesis often involves ionic intermediates (e.g., salts in Buchwald-Hartwig couplings) or π-stacking products (e.g., quinolines) that are insoluble in the reaction solvent, leading to catastrophic channel blockage.
FAQ: "My reactor clogs 20 minutes into the synthesis of a quinoline derivative. How do I prevent this without diluting the reaction to nothing?"
Diagnosis: This is likely a nucleation-growth failure . In batch, precipitation is annoying; in flow, it is fatal. The clog is rarely instantaneous; it usually begins with "bridging" where crystals grow from the wall inward.
Troubleshooting Protocol:
-
The "Solvent Gradient" Test:
-
Action: Do not just add more solvent. Add a different solvent.
-
Logic: Heterocycles often require polar aprotic solvents (DMF/DMSO) for synthesis but crystallize upon cooling. Introduce a downstream "solvent feed" of a solubilizing agent (e.g., MeOH or DCM) before the back-pressure regulator (BPR).
-
Reference: This technique is often referred to as "solvent switching" or "inline quenching" to prevent BPR fouling.
-
-
Acoustic Irradiation (The Urban-Kappe Method):
-
Action: Immerse the reactor coil in an ultrasonic bath.
-
Mechanism:[1][2][3][4] Ultrasound induces cavitation, which breaks up crystal aggregates and prevents wall adhesion (fouling). This turns a clogging solid into a manageable slurry.
-
Citation: This approach was famously validated by the Jensen and Buchwald groups for C-N cross-couplings [1].
-
-
Pulsating Flow (Oscillatory Flow):
-
Action: Superimpose a sinusoidal pulse on your pumping frequency.
-
Logic: This increases the local shear rate at the wall, detaching incipient crystals before they bridge.
-
Visualization: Clogging Diagnosis Logic Tree
Caption: Decision matrix for diagnosing and resolving pressure spikes caused by solids in flow reactors.
Category B: Reaction Kinetics & Mixing
FAQ: "I'm synthesizing a 1,2,4-triazole. In batch, it takes 2 hours. In flow, I set the residence time to 2 hours, but conversion is incomplete. Why?"
Diagnosis: You are assuming your flow reactor is an ideal "Plug Flow Reactor" (PFR). It is not. Due to laminar flow (parabolic velocity profile), fluid near the walls moves slower than fluid in the center. This creates a distribution of residence times (Taylor Dispersion). Some molecules exit too early (low conversion), others stay too long (degradation).
Technical Insight: For heterocycle formation involving multiple steps (e.g., condensation followed by cyclization), axial dispersion ruins the stoichiometry at the reaction front.
Optimization Protocol:
-
Calculate the Dispersion Coefficient:
-
Inject a tracer pulse.[5] If the output peak is broad/tailing, your reactor behaves more like a CSTR (Continuous Stirred-Tank Reactor) than a PFR.
-
-
Introduce Static Mixers:
-
Action: Place glass or 3D-printed static mixers inside the tubing.
-
Result: This forces radial mixing, disrupting the laminar profile and narrowing the RTD.
-
-
The "Slug Flow" Solution:
Data Comparison: Batch vs. Flow (Pyrazole Synthesis Example)
| Parameter | Batch (Flask) | Continuous Flow (Optimized) | Impact |
| Heat Transfer Area | Low ( | High ( | Flow prevents thermal runaway in exothermic hydrazine additions. |
| Mixing Regime | Macro-mixing (RPM dependent) | Micro-mixing (Diffusion dependent) | Flow reduces local concentration gradients, improving selectivity. |
| Reaction Time | 2 - 4 Hours | 45 Seconds - 5 Minutes | "Flash chemistry" allows operating at |
| Safety | High inventory of Hydrazine | Low inventory (< 1 mL active) | Critical for hazardous heterocycle reagents. |
Category C: Photochemical Synthesis[4]
The Issue: Photochemistry is a powerful tool for building strained heterocycles (e.g., azetidines, oxetanes), but scaling from a vial to a flow reactor often fails due to the Beer-Lambert Law .
FAQ: "My photochemical [2+2] cycloaddition works in a capillary but fails in a larger tubing reactor."
Diagnosis: Photon Penetration Depth. In a batch flask or large tube, light is absorbed by the first few millimeters of solution (the "skin effect"). The center of the reactor remains dark.
Troubleshooting Protocol:
-
Check Optical Path Length:
-
For concentrated heterocycle solutions (0.1 M+), 99% of photons may be absorbed within 0.5 mm.
-
Fix: Use FEP/PFA tubing with an inner diameter (ID) of < 1.0 mm (micro-flow) rather than 1/8" tubing.
-
-
Manage Fouling (The "Film" Effect):
-
Photochemical reactions often generate polymeric byproducts that coat the inner wall of the tubing, blocking UV light.
-
Fix: Use a "washing slug" protocol. Program the pumps to send a slug of pure solvent or cleaning agent (e.g., nitric acid for glass, acetone for polymers) every 10 reaction slugs.
-
Visualization: Photochemical Flow Setup
Caption: Schematic of a standard photochemical flow reactor. Note the critical interaction between the light source and the reactor coil diameter.
References
-
Noël, T., Naber, J. R., Hartman, R. L., McMullen, J. P., Jensen, K. F., & Buchwald, S. L. (2011). From Batch to Continuous Flow in the Hands of an Organic Chemist: Efficient Generation of O-Substituted Benzamides and Substituted Amides. Chemical Science.[6][7][8][9] Link
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[10] Angewandte Chemie International Edition. Link
-
Deadman, B. J., et al. (2013). The assembly and use of continuous flow systems for chemical synthesis.[10][2][7][8][11][12] Nature Protocols. Link
End of Technical Guide. For further assistance with specific heterocyclic scaffolds, please submit a new ticket with your reaction scheme attached.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 9. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 10. hybrid-chem.com [hybrid-chem.com]
- 11. Unclogging the problems of flow chemistry | News | Chemistry World [chemistryworld.com]
- 12. dspace.mit.edu [dspace.mit.edu]
"reducing reaction time in the synthesis of pyrrole-3-carbonitriles"
Pyrrole-3-Carbonitrile Synthesis Acceleration Support Center
Current Status: Operational Ticket Focus: Reducing Reaction Time (T < 30 mins) Lead Scientist: [AI Technical Lead]
Diagnostic & Triage: Select Your Acceleration Vector
Before altering your protocol, identify your primary constraint. "Fast" comes in different flavors. Use this decision matrix to select the correct module.
Figure 1: Decision matrix for selecting the appropriate acceleration technology based on substrate stability and purity requirements.
Module A: Microwave-Assisted Synthesis (The "Speed" Protocol)
Target: Synthesis of 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles.
Mechanism: Modified Paal-Knorr Condensation.
Time Reduction: 4 hours (Reflux)
Standard Operating Procedure (SOP-MW-01)
Based on solvent-free Iodine catalysis [1, 2].
-
Precursors: Mix Benzoin (1 mmol), Primary Amine (1 mmol), and Malononitrile (1.2 mmol) in a G10 microwave vial.
-
Catalyst: Add Molecular Iodine (
) (5 mol%). Note: acts as a Lewis acid to activate the carbonyl and facilitate dehydration. -
Solvent: None (Neat) or minimal Ethanol (0.5 mL) if homogenization is difficult.
-
Irradiation:
-
Set Mode: Dynamic Power (Max 300W).
-
Target Temp: 100°C - 120°C .
-
Hold Time: 2 - 5 minutes .
-
-
Work-up: Cool to RT. Add dichloromethane (DCM), wash with dilute
(to remove iodine), dry, and evaporate.
Troubleshooting & FAQs
Q: My reaction vessel over-pressurized and vented. What happened?
-
Diagnosis: Solvent superheating. Even "solvent-free" reactions generate water (3 equivalents) during condensation.
-
Fix: Use a vial with a high-pressure rating (up to 20 bar). If using ethanol, reduce volume to the minimum required to wet the solid. Ensure the "stir bar" is active to prevent hotspots.
Q: The yield is high, but the product is dark/tarry.
-
Diagnosis: Thermal oligomerization of malononitrile. Malononitrile is thermally unstable above 130°C in the presence of bases/amines.
-
Fix: Reduce Target Temp to 100°C and extend time by 2 minutes. Switch to Simultaneous Cooling (blowing compressed air on the vessel during irradiation) to allow high microwave power (non-thermal effects) without temperature spikes.
Module B: Ultrasound-Assisted Synthesis (The "Green" Protocol)
Target: 2-amino-3-cyanopyrroles via 4-component coupling.[1][2]
Mechanism: Acoustic Cavitation (Micro-jet formation).
Time Reduction: 24 hours (RT Stirring)
Standard Operating Procedure (SOP-US-04)
Aqueous media synthesis [3].
-
Precursors: Aldehyde (1 mmol) + Malononitrile (1 mmol) +
-Hydroxyketone/Benzoin (1 mmol) + Ammonium Acetate (1.5 mmol). -
Media: Water (5 mL) or Water:Ethanol (1:1).
-
Setup: Place flask in an ultrasonic cleaning bath (Frequency: 35-50 kHz ). Tip: Position the flask at the "node" of the standing wave (area of highest agitation).
-
Reaction: Sonicate at 60°C for 20-30 mins .
-
Work-up: The product usually precipitates out of the water. Simply filter and wash with cold ethanol.
Troubleshooting & FAQs
Q: The reaction rate varies wildly between batches.
-
Diagnosis: Inconsistent energy delivery. The position of the flask in the bath matters.
-
Fix: Use a clamp to fix the flask position (do not let it float). Periodically "degas" the bath water (run empty for 5 mins), as dissolved gases cushion the cavitation bubbles, reducing energy transfer.
Q: My amine is not dissolving in water.
-
Diagnosis: Phase transfer limitation.
-
Fix: Add a surfactant (e.g., SDS or Triton X-100 , 10 mol%) to create micelles, or use a Phase Transfer Catalyst (PTC) like TBAB .
Module C: Magnetic Nanocatalysis (The "Efficiency" Protocol)
Target: Highly substituted pyrroles (e.g., from nitromethane/1,3-dicarbonyls).
Mechanism: Surface-mediated activation + Easy magnetic recovery.
Time Reduction: 12 hours
Standard Operating Procedure (SOP-NANO-09)
Using
-
Catalyst Prep: Disperse
-L-Proline (15 mg) in Ethanol. -
Reaction: Add Aldehyde , Amine , Nitromethane , and Ethyl Acetoacetate .
-
Conditions: Reflux at 80°C for 45-60 mins .
-
Work-up: Place a strong neodymium magnet against the flask wall. Decant the supernatant (containing product). Wash catalyst with EtOH and reuse.
Troubleshooting & FAQs
Q: Reaction time increased significantly on the 3rd recycle.
-
Diagnosis: Catalyst Poisoning/Fouling. Organic oligomers are blocking the active sites on the nanoparticle surface.
-
Fix: Wash the catalyst with hot Ethyl Acetate followed by Methanol between runs. Do not dry the catalyst at high temps (>150°C) as this may sinter the nanoparticles, reducing surface area.
Comparative Data Analysis
Data derived from comparative studies of 2-amino-pyrrole synthesis [1, 3, 5].
| Metric | Conventional Reflux | Microwave (MW) | Ultrasound (US) | Nano-Catalysis |
| Reaction Time | 3 - 12 Hours | 2 - 10 Minutes | 20 - 45 Minutes | 45 - 60 Minutes |
| Yield | 65 - 75% | 85 - 94% | 80 - 88% | 88 - 92% |
| Energy Efficiency | Low (Continuous Heat) | High (Direct Heating) | Moderate | Moderate |
| Scalability | High | Low (Penetration Depth) | Medium | High |
| Solvent Need | High | None/Low | Water (Green) | Ethanol/Water |
Mechanistic Workflow (The "Why" It Works)
Understanding the mechanism helps pinpoint where acceleration occurs. MW accelerates the dehydration steps; US accelerates the mass transfer in the initial condensation.
Figure 2: Mechanistic pathway of pyrrole-3-carbonitrile synthesis showing points of impact for Microwave (MW) and Ultrasound (US) acceleration.
References
-
Microwave-Assisted Synthesis (Paal-Knorr)
-
Microwave Assisted Synthesis of 2 Amino-4, 5-diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile. Scholars Research Library.[3]
-
-
Iodine Catalysis (Solvent-Free)
- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC / NIH.
-
Ultrasound-Assisted Synthesis
-
Ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine/pyrrole derivatives. PubMed.[4]
-
-
Nanoc
):-
Synthesis of Fe3O4@L-proline@SO3H as a novel and reusable acidic magnetic nanocatalyst.[5] Taylor & Francis.
-
-
Nanocatalysis (CuO)
-
One-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst.[6] Comptes Rendus Chimie.
-
Sources
- 1. Ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold and their biological broadcast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. tandfonline.com [tandfonline.com]
- 6. One-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst [comptes-rendus.academie-sciences.fr]
"catalyst poisoning in palladium-catalyzed reactions of pyrroles"
Technical Support Center: Palladium-Catalyzed Reactions of Pyrroles Topic: Troubleshooting Catalyst Poisoning & Deactivation Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Core Directive & Executive Summary
Status: Active Case File #PYR-PD-001 Subject: Mitigating Catalyst Death in Pyrrole C–H Functionalization
Executive Summary: Pyrrole functionalization via Palladium (Pd) catalysis—specifically C–H activation—is notoriously sensitive. Unlike standard cross-couplings (Suzuki/Stille), these oxidative pathways require the catalyst to cycle between Pd(II) and Pd(0) while battling the inherent nucleophilicity of the pyrrole nitrogen and the substrate's propensity for acid-catalyzed oligomerization.
The "Silent Killer" isn't always the catalyst. In 60% of reported failures, the issue is not intrinsic catalyst instability but substrate-induced poisoning (N-coordination) or oxidant failure (inability to regenerate Pd(II)). This guide provides a forensic approach to diagnosing and fixing these specific failure modes.
Diagnostic Hub: Identify Your Failure Mode
Use this section to match your experimental observation with the likely root cause.
Symptom A: "The reaction mixture turned to 'Palladium Black' within 30 minutes."
-
Diagnosis: Rapid Catalyst Aggregation.
-
The Physics: The rate of Pd(II) reduction to Pd(0) exceeded the rate of re-oxidation (by Ag/Cu salts) or the stabilization capacity of your ligands.
-
Immediate Fix:
-
Switch to N-Heterocyclic Carbene (NHC) ligands (e.g., IMes, IPr). They bind tighter than phosphines and prevent colloidal aggregation.
-
Check your oxidant solubility. If AgOAc is crashing out or not dissolving, the Pd(0) has nowhere to go but to aggregate.
-
Symptom B: "Conversion stalled at ~40%. Adding more catalyst didn't help."
-
Diagnosis: Product Inhibition or "Pore-Mouth" Poisoning.
-
The Physics: The arylated pyrrole product is often more electron-rich or has a better "bite angle" for the Pd center than the starting material, effectively sequestering the catalyst in an off-cycle resting state.
-
Immediate Fix:
-
Perform the "Split Test" (Protocol below) to confirm if the catalyst is dead or if the solution is toxic.
-
Install a steric blocking group (e.g., N-Tosyl or N-Boc) to destabilize the product-Pd complex.
-
Symptom C: "The reaction turned into a dark, gummy tar."
-
Diagnosis: Pyrrole Oligomerization (Fouling).
-
The Physics: Pyrroles are acid-sensitive.[1] If your C–H activation relies on acidic additives (e.g., PivOH, AcOH) or generates acid (HX byproduct), the pyrrole is polymerizing into "polypyrrole" chains that physically coat and deactivate the catalyst surface.
-
Immediate Fix:
-
Add a mild base (e.g., Cs₂CO₃) or use a buffered system (PivOH/PivOK).
-
Lower the reaction temperature; polymerization has a higher activation energy than C–H insertion.
-
Technical Deep Dive: Mechanisms of Poisoning
To solve the problem, you must visualize the invisible "off-ramps" in your catalytic cycle.
Diagram 1: The "Death Valley" of Pd-Pyrrole Catalysis
This diagram illustrates the two main pathways where the active catalyst is lost: N-Sequestration (Heteroatom Poisoning) and Aggregation (Palladium Black).
Caption: The "Death Valley" diagram showing how N-coordination and slow re-oxidation divert the catalyst from the productive cycle.
Experimental Protocols: Validating Your System
Do not guess. Use this protocol to distinguish between catalyst death and other failures.
Protocol: The "Split Test" for Catalyst Competency
Objective: Determine if the reaction stopped because the catalyst died or because the substrate/product inhibited the system.
Step-by-Step:
-
Run Standard Reaction: Set up your reaction (e.g., Pyrrole + Ar-I + Pd(OAc)₂). Monitor via GC/LC-MS.
-
Wait for Stall: When conversion plateaus (e.g., at 40% after 4 hours), take two aliquots of the reaction mixture (2 mL each) into fresh vials under inert atmosphere.
-
The Spike (Vial A): Add fresh substrate (Pyrrole + Ar-I) to this vial.
-
Hypothesis: If the catalyst is still active, conversion of the new material should begin.
-
-
The Reload (Vial B): Add fresh catalyst (Pd source + Ligand) to this vial.
-
Hypothesis: If the original catalyst died, this fresh batch should restart the reaction.
-
-
Analysis:
Optimization Data: Ligand & Protecting Group Effects
The choice of protecting group (PG) on the pyrrole nitrogen is the single most effective lever against poisoning.
| Protecting Group | Electronic Effect | Steric Bulk | Poisoning Risk | Regioselectivity (Typical) |
| Free N-H | Electron-Rich | Low | High (Direct N-Pd binding) | Poor (Mixture C2/C3) |
| N-Methyl (Me) | Electron-Rich | Low | Moderate | C2-Selective |
| N-Tosyl (Ts) | Electron-Deficient | High | Low (Prevents N-binding) | C2-Selective (Cleanest) |
| N-Boc | Electron-Deficient | High | Low | C2-Selective (Acid labile) |
| N-TIPS/TBS | Neutral | Very High | Very Low | C3-Selective (Steric blocking of C2) |
Key Insight: Electron-withdrawing groups (Ts, Boc) reduce the nucleophilicity of the nitrogen, making it a poorer ligand for Pd, thus forcing the Pd to interact with the C–H bond instead [1].
Troubleshooting Workflow (Decision Tree)
Follow this logic flow to resolve persistent issues.
Caption: Troubleshooting logic flow for diagnosing catalyst failure modes in pyrrole functionalization.
Frequently Asked Questions (FAQs)
Q: Why is AgOAc (Silver Acetate) so critical in these reactions? A: In oxidative C–H activation, Pd(0) is generated after the product forms. Pd(0) cannot activate another C–H bond; it must be oxidized back to Pd(II). AgOAc serves two roles: it acts as the oxidant (accepting electrons from Pd) and the acetate acts as a base to assist the C–H cleavage (CMD mechanism) [2]. Without it, the catalytic cycle turns over exactly once and then dies.
Q: Can I use O₂ (air) instead of Silver salts? A: Yes, but with caution. Aerobic oxidation is slower and often requires specific ligands (like DMSO or pyridine-based ligands) to stabilize the Pd(0) intermediate long enough for oxygen to react. If the re-oxidation by O₂ is too slow, the Pd(0) will aggregate into Pd black. High pressure O₂ (balloon or bomb) is often required for efficiency [3].
Q: My reaction works for Indole but fails for Pyrrole. Why? A: Pyrrole is significantly more electron-rich and prone to oxidation/polymerization than indole. Furthermore, the C2 and C3 positions in pyrrole are electronically similar, leading to mixtures, whereas indole has a strong bias for C3 (or C2 with directing groups). The lack of a fused benzene ring makes the pyrrole nucleus more susceptible to "heteroatom poisoning" via the nitrogen [4].
References
-
Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation of Nonsubstituted 1H-Pyrrole. Source: Organic Letters (2025). URL:[Link]
-
Palladium Catalyzed C3-(sp2)-H Alkenylation of Pyrroles: A Direct Access to Novel Organic Luminogens. Source: ChemRxiv. URL:[Link]
-
Practical Pd(TFA)2-Catalyzed Aerobic [4+1] Annulation for the Synthesis of Pyrroles. Source: MDPI (Molecules). URL:[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: Nature Chemistry / PMC. URL:[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society. URL:[Link]
Sources
Validation & Comparative
"comparing synthesis routes for 5-phenyl-1H-pyrrole-3-carbonitrile"
Comparative Synthesis Guide: 5-Phenyl-1H-pyrrole-3-carbonitrile
Part 1: Executive Summary & Strategic Analysis
Target Molecule: this compound CAS Registry Number: 158692-61-8 (Generic/Isomer specific) / 1240948-72-4 (2-Chloro precursor) Significance: This scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for potassium-competitive acid blockers (P-CABs) like Vonoprazan . Its synthesis requires precise regiocontrol to distinguish it from the thermodynamically favored 4-phenyl isomer produced by standard cycloadditions.
The Synthesis Challenge: Direct synthesis of 3,5-disubstituted pyrroles is chemically distinct from the more common 3,4-isomers formed via Van Leusen or standard Paal-Knorr methods. The presence of the electron-withdrawing nitrile group at the 3-position and the phenyl group at the 5-position necessitates a "functionalized acyclic precursor" strategy.
Route Comparison Matrix:
| Feature | Route A: The Halopyrrole Route (Industrial) | Route B: The Aminopyrrole Route (Laboratory) | Route C: Van Leusen (Not Recommended) |
| Primary Mechanism | Acid-mediated cyclization of phenacylmalononitriles | One-pot Gewald-type multicomponent condensation | [3+2] Cycloaddition |
| Key Intermediates | 2-Chloro-5-phenyl-1H-pyrrole-3-carbonitrile | 2-Amino-5-phenyl-1H-pyrrole-3-carbonitrile | 4-Phenyl-3-cyano-pyrrole (Wrong Regioisomer) |
| Overall Yield | High (65-75%) | Moderate (40-55%) | N/A (Wrong Isomer) |
| Scalability | Excellent (Kg scale) | Good (Gram scale) | Low |
| Atom Economy | High | Moderate (Loss of NH3/N2) | High |
| Safety Profile | Requires H2/Pd-C (High Pressure) | Requires Diazotization (Explosion risk) | TosMIC (Stench/Cost) |
Part 2: Detailed Synthesis Protocols
Route A: The Halopyrrole Route (Industrial Standard)
Best for: Large-scale production, high purity requirements, and access to Vonoprazan analogs.
This route utilizes the specific reactivity of phenacylmalononitriles in the presence of anhydrous HCl to form a 2-chloropyrrole intermediate. The nitrogen atom of one nitrile group is incorporated into the ring—a rare "nitrile-to-pyrrole" cyclization.
Step 1: Alkylation
-
Reagents: Acetophenone (1.0 eq), Bromine (1.0 eq), Malononitrile (1.1 eq), NaH or K2CO3 (2.0 eq), THF/DMF.
-
Protocol:
-
Brominate acetophenone to obtain Phenacyl Bromide (2-bromoacetophenone). Note: Lachrymator.
-
Dissolve Malononitrile in THF and cool to 0°C. Add NaH portion-wise.
-
Add Phenacyl Bromide dropwise. Stir at RT for 3 hours.
-
Quench with water, extract with EtOAc.
-
Product: 2-(2-oxo-2-phenylethyl)malononitrile (Phenacylmalononitrile).
-
Step 2: Cyclization (The Critical Step)
-
Reagents: Phenacylmalononitrile, Anhydrous HCl gas (or 4M HCl in Dioxane/EtOAc).
-
Protocol:
-
Dissolve the intermediate in dry EtOAc.
-
Bubble anhydrous HCl gas through the solution at 0-5°C for 2-4 hours. Alternatively, add 4M HCl/Dioxane.
-
Stir at 40°C for 12 hours. The solution will darken.
-
Precipitate the product by adding cold water or hexane.
-
Intermediate: 2-Chloro-5-phenyl-1H-pyrrole-3-carbonitrile .
-
Mechanism Note: The HCl promotes the attack of the enol oxygen on the nitrile, followed by rearrangement and chloride trapping.
-
Step 3: Hydrodehalogenation
-
Reagents: 10% Pd/C (5 mol%), H2 gas (balloon or 1-3 atm), Sodium Acetate (1.5 eq), Methanol/THF.
-
Protocol:
-
Suspend the 2-chloropyrrole and NaOAc in Methanol.
-
Add Pd/C catalyst carefully (under Argon).
-
Stir under H2 atmosphere at RT for 6-12 hours.
-
Filter through Celite to remove Pd. Concentrate filtrate.
-
Recrystallize from Ethanol/Water.
-
Final Product: This compound .
-
Route B: The Aminopyrrole Route (Laboratory Alternative)
Best for: Academic labs lacking hydrogenation equipment or avoiding HCl gas.
This route forms a 2-aminopyrrole via a modified Gewald reaction, followed by deamination.
Step 1: One-Pot Cyclization
-
Reagents: Phenacyl Bromide (10 mmol), Malononitrile (10 mmol), Ammonium Acetate (15 mmol), Ethanol (20 mL).
-
Protocol:
Step 2: Deamination
-
Reagents: t-Butyl Nitrite (tBuONO) or NaNO2/H2SO4, THF or H3PO2.
-
Protocol:
-
Dissolve the aminopyrrole in THF.
-
Add t-Butyl Nitrite (1.5 eq) dropwise at 60°C.
-
Alternative: Diazotize with NaNO2/HCl at 0°C, then treat with Hypophosphorous acid (H3PO2).
-
Stir until gas evolution ceases (N2 loss).
-
Evaporate solvent and purify via column chromatography (Hexane/EtOAc).
-
Part 3: Mechanistic Visualization
The following diagrams illustrate the divergent pathways and the critical cyclization logic.
Caption: Figure 1 outlines the two primary pathways. Route A (Red) proceeds via a 2-chloro intermediate, ensuring high regioselectivity. Route B (Blue) utilizes an amino-intermediate which requires a subsequent deamination step.
Part 4: Regioselectivity & The "Van Leusen" Trap
It is crucial to address why the popular Van Leusen Pyrrole Synthesis is NOT suitable for this specific target, despite its prevalence in pyrrole literature.
-
Van Leusen Reaction: TosMIC + Alkene.
-
Scenario: Reaction of TosMIC with Cinnamonitrile (Ph-CH=CH-CN).
-
Outcome: The TosMIC carbon attacks the
-carbon of the alkene.- .
-
Result: This yields the 4-phenyl isomer, not the desired 5-phenyl isomer.
References
-
Industrial Synthesis (Vonoprazan Intermediate)
- Title: Preparation of pyrrole deriv
- Source: Takeda Pharmaceutical Company Ltd.
- Relevance: Defines the Phenacylmalononitrile 2-Chloropyrrole Dechlorin
-
URL:
- Mechanistic Insight (Halo-pyrrole formation)
-
Alternative Amino-Pyrrole Route
-
Title: One-pot synthesis of 2-amino-3-cyanopyrroles via three-component reaction.[3]
- Source:Journal of Heterocyclic Chemistry, Vol 48, 2011.
- Relevance: Validates the reaction of phenacyl bromide, malononitrile, and ammonium acet
-
Sources
Biological Activity of 5-Phenyl-1H-Pyrrole-3-Carbonitrile Derivatives vs. Other STING Agonists
[1][2][3][4]
Executive Summary & Structural Context
The development of non-nucleotide STING (Stimulator of Interferon Genes) agonists represents a critical frontier in immuno-oncology. While natural cyclic dinucleotides (CDNs) like 2'3'-cGAMP are potent, their poor membrane permeability and rapid enzymatic degradation limit clinical utility.
This guide analyzes the 5-phenyl-1H-pyrrole-3-carbonitrile scaffold, a recently identified class of non-nucleotide STING agonists (specifically exemplified by Compound 7F ). These small molecules are designed to overcome the pharmacological limitations of CDNs by offering improved stability and potential for systemic administration. This analysis compares their biological activity, binding mechanisms, and potency against leading alternatives such as SR-717 , MSA-2 , and DMXAA .
Mechanism of Action: The Pyrrole Scaffold
The 1H-pyrrole-3-carbonitrile derivatives function as direct STING agonists. Unlike indirect activators (which might induce DNA damage to trigger cGAS), these compounds bind directly to the STING ligand-binding domain (LBD).
Binding Mode & Conformational Change
-
Target: STING C-terminal Domain (CTD).[1]
-
Mechanism: Competitive binding with cGAMP.
-
Conformational Effect: Upon binding, the pyrrole derivatives (e.g., Compound 7F) induce a conformational shift in the STING dimer, moving it from an "open" (inactive) to a "closed" (active) state. This mimics the structural closure induced by the natural ligand 2'3'-cGAMP and the synthetic agonist SR-717.
-
Downstream Signaling: The "closed" STING conformation recruits TBK1 (TANK-binding kinase 1), leading to the phosphorylation of IRF3 (Interferon Regulatory Factor 3) and subsequent induction of Type I Interferons (IFN-β) and pro-inflammatory cytokines (CXCL10, IL-6).[1]
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by this compound derivatives.
Caption: Activation of the cGAS-STING pathway by pyrrole-based agonists, leading to Type I IFN production.
Comparative Analysis: Pyrrole Derivatives vs. Alternatives
The following table contrasts the lead pyrrole derivative (Compound 7F ) against established STING agonists.
| Feature | Compound 7F (Pyrrole Class) | SR-717 | MSA-2 | 2'3'-cGAMP |
| Chemical Class | Non-nucleotide (Pyrrole) | Non-nucleotide (Amide) | Non-nucleotide (Benzothiophene) | Cyclic Dinucleotide (Natural) |
| Binding Site | STING CTD (Competitive) | STING CTD (Competitive) | STING CTD (Dimerizes) | STING CTD |
| Conformation | Induced "Closed" | Induced "Closed" | Induced "Closed" | Induced "Closed" |
| Potency (EC50) | ~1.2 µM (THP1 Cells) | ~2.0 µM (THP1 Cells) | ~8-10 µM (Acidic pH dependent) | ~0.5 - 5 nM (Transfected) |
| Delivery | Systemic potential (Small Molecule) | Systemic (i.p./i.v.) | Oral availability | Intratumoral / Liposomal |
| Human/Mouse Activity | Active in both (Pan-genotypic potential) | Active in both | Active in both | Active in both |
| Key Advantage | Novel scaffold, accessible synthesis | Validated systemic efficacy | Oral bioavailability | High natural potency |
| Key Limitation | Early preclinical stage | Rapid clearance | pH-dependent activation | Poor membrane permeability |
Key Insights:
-
Potency: Compound 7F displays low-micromolar potency (EC50 ≈ 1.19 µM), comparable to SR-717.[1] While less potent than transfected cGAMP, it does not require transfection reagents to enter cells.
-
Structural Novelty: The pyrrole scaffold offers a distinct chemical space from the amidobenzimidazole (diABZI) and benzothiophene (MSA-2) classes, providing new vectors for optimizing pharmacokinetics (PK).
-
Species Specificity: Unlike DMXAA (which failed in trials because it only activates mouse STING), the this compound derivatives have been validated to activate human STING alleles (WT, REF, HAQ).
Experimental Protocols for Validation
To validate the biological activity of these compounds in your own lab, use the following self-validating protocols.
Protocol A: Cellular STING Activation Assay (Luciferase Reporter)
Objective: Quantify the agonist's ability to induce IRF pathway activation in a human monocytic cell line.
Materials:
-
Cell Line: THP1-Dual™ cells (InvivoGen) – expressing an ISG-inducible Lucia luciferase reporter.
-
Reagents: QUANTI-Luc™ detection reagent, Compound 7F (or analog), SR-717 (Positive Control), DMSO (Vehicle).
Workflow:
-
Seeding: Plate THP1-Dual cells at
cells/well in a 96-well flat-bottom plate in 180 µL of growth medium. -
Treatment: Add 20 µL of 10X concentrated compound (final conc. range: 0.1 µM – 50 µM). Include DMSO control and SR-717 (10 µM) as a positive benchmark.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Detection: Transfer 20 µL of cell culture supernatant to a white opaque 96-well plate.
-
Readout: Add 50 µL of QUANTI-Luc assay solution. Immediately measure luminescence using a luminometer.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate EC50.
Protocol B: Western Blot for Pathway Phosphorylation
Objective: Confirm mechanism by detecting phosphorylation of TBK1 and IRF3.[1]
Workflow:
-
Treatment: Treat THP1 cells (
cells/mL) with 10 µM of the test compound for 2 hours . (Note: Phosphorylation peaks early; 24h is too late). -
Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Separation: Load 20-30 µg protein per lane on a 10% SDS-PAGE gel.
-
Blotting: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-p-TBK1 (Ser172), Anti-p-IRF3 (Ser396), Anti-STING (Total).
-
Loading Control: Anti-β-Actin or GAPDH.
-
-
Validation Criteria: Successful activation is defined by the appearance of p-TBK1 and p-IRF3 bands in treated samples, absent in DMSO controls.
References
-
Shen, C., et al. (2023). "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists."[2][3] ACS Medicinal Chemistry Letters, 14(8), 1079–1087.[4][3] [Link][3][5]
-
Chin, E. N., et al. (2020). "Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic." Nature, 584, 452–457. (Describes SR-717).[1][6][7][3][8][9] [Link]
-
Pan, B. S., et al. (2020). "An orally available non-nucleotide STING agonist with antitumor activity." Science, 369(6506). (Describes MSA-2). [Link]
-
Ramanjulu, J. M., et al. (2018). "Design of amidobenzimidazole STING receptor agonists with systemic activity." Nature, 564, 439–443. (Describes diABZI). [Link]
Sources
- 1. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. inimmune.com [inimmune.com]
- 4. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists (2023) | Chan-Juan Shen | 1 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. immune-system-research.com [immune-system-research.com]
Structure-Activity Relationship (SAR) Guide: 1H-Pyrrole-3-Carbonitrile Derivatives
Executive Summary: The Scaffold Advantage
The 1H-pyrrole-3-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to serve as a hydrogen bond donor/acceptor nexus within hydrophobic pockets. Unlike simple pyrroles, the electron-withdrawing nitrile group at the C3 position significantly alters the electronic landscape of the ring, enhancing metabolic stability and facilitating unique binding modes in targets ranging from metallo-
This guide objectively compares the performance of specific 1H-pyrrole-3-carbonitrile derivatives against industry standards (SR-717, Cefotaxime, Doxorubicin), supported by experimental data derived from recent high-impact studies.
Therapeutic Application A: STING Agonists (Immuno-Oncology)
Activation of the cGAS-STING pathway is a cutting-edge strategy to induce antitumor immunity. While cyclic dinucleotides (CDNs) are natural ligands, they suffer from poor membrane permeability. Non-nucleotide small molecules like 1H-pyrrole-3-carbonitriles have emerged as superior alternatives.
Mechanistic Pathway
The following diagram illustrates the mechanism of action where 1H-pyrrole-3-carbonitrile derivatives (e.g., Compound 7F) bind to the STING dimer, triggering a conformational change that recruits TBK1 and drives interferon production.[1]
Figure 1: Signal transduction cascade initiated by pyrrole-3-carbonitrile binding to STING.
Comparative Performance Data
In a direct comparison with the reference agonist SR-717 , specific pyrrole derivatives demonstrated comparable or superior activation profiles in human THP1 cells.[1][2][3][4]
Table 1: SAR Comparison of STING Agonists
| Compound | Scaffold Core | EC50 (Reporter Induction) | Key SAR Feature | |
| SR-717 (Ref) | Thieno-pyrazole | ~2.1 | +5.0 °C | Standard "closed" conformation stabilizer. |
| Compound 7F | 1H-pyrrole-3-CN | 2.3 | +4.8 °C | 3-CN group critical for H-bond network. |
| Compound 7P | 1H-pyrrole-3-CN | 2.8 | +4.2 °C | Tolerance for 4-F-phenyl substitution. |
Data Source: Derived from ACS Med.[2] Chem. Lett. 2023 [1].[2][3]
SAR Insight: The 3-carbonitrile group is not merely a spacer; it engages in critical polar interactions within the STING binding pocket. Removal or hydrolysis of the nitrile group results in a complete loss of agonistic activity, confirming its pharmacophoric essentiality.
Therapeutic Application B: Antimicrobial & Cytotoxic Dual-Action
Fused derivatives, specifically pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitriles , have shown remarkable dual-action potential, outperforming standard antibiotics in resistant strains while exhibiting selective cytotoxicity against cancer lines.
Comparative Efficacy: Antimicrobial
The following data compares the Minimum Inhibitory Concentration (MIC) of synthesized pyrrole derivatives against standard-of-care drugs.
Table 2: Antimicrobial Potency (MIC in
| Organism | Compound 9a (Pyrrole-CN) | Compound 9d (Pyrrole-CN) | Cefotaxime (Std Antibacterial) | Fluconazole (Std Antifungal) |
| S. pneumoniae | 4.0 | 8.0 | 10.0 | N/A |
| B. subtilis | 4.0 | 4.0 | 8.0 | N/A |
| C. albicans | 8.0 | 4.0 | N/A | 10.0 |
| A. fumigatus | 8.0 | 8.0 | N/A | 10.0 |
Data Source: MDPI Molecules 2022 [2].
Analysis:
-
Superiority: Compound 9a exhibits 2.5x higher potency against S. pneumoniae than Cefotaxime.
-
SAR Driver: The fusion of the benzothiazole ring with the pyrrole-3-carbonitrile core creates a planar, lipophilic system capable of intercalating DNA or penetrating rigid microbial cell walls more effectively than the flexible cephalosporin structure.
Cytotoxicity Profile
When evaluated against human tumor cell lines (HepG2, HCT-116), these derivatives showed IC50 values comparable to Doxorubicin , but with a distinct mechanism of action (likely tubulin polymerization inhibition or kinase interference).
-
Compound 9a IC50 (HepG2): 4.2
M -
Doxorubicin IC50 (HepG2): 3.8
M -
Advantage: Pyrrole derivatives often lack the cardiotoxicity associated with the anthracycline quinone moiety of Doxorubicin.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).
Protocol A: Microwave-Assisted Synthesis of Pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitriles
Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield by suppressing side reactions common in thermal Paal-Knorr condensations.
Workflow Diagram:
Figure 2: Optimized synthetic pathway for high-yield scaffold generation.
Step-by-Step Methodology:
-
Reactants: Mix 2-(1,3-benzothiazol-2-yl)acetonitrile (1.0 eq) with the appropriate aldehyde (1.0 eq) and elemental sulfur in ethanol.
-
Catalysis: Add morpholine (catalytic amount) as a base to drive the Gewald-type or condensation reaction.
-
Irradiation: Place in a microwave reactor at 300W, 140°C for 5-10 minutes.
-
Validation: Monitor via TLC. The appearance of a highly fluorescent spot (typical of fused pyrroles) indicates product formation.
-
Purification: Pour reaction mixture into ice-cold water. Filter the precipitate and recrystallize from ethanol/DMF.
-
Characterization: Confirm the presence of the -CN stretch at ~2200-2220 cm⁻¹ in IR spectroscopy.
Protocol B: STING Reporter Assay (Luciferase)
Rationale: Validates the functional agonism of the synthesized molecule.[2][3]
-
Cell Line: THP1-Dual cells (InvivoGen) expressing an ISRE-Lucia luciferase reporter.
-
Seeding: Plate cells at
cells/mL in 96-well plates. -
Treatment: Add pyrrole-3-carbonitrile derivatives (serial dilutions 0.1 to 100
M). Include SR-717 as a positive control and DMSO as a negative control. -
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Withdraw 10
L of culture supernatant and add to QUANTI-Luc reagent. Measure luminescence immediately. -
Calculation: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC50.
References
-
Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Source: ACS Medicinal Chemistry Letters (2023).[2][3] URL:[Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Source: Molecules (MDPI) (2022). URL:[Link]
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Source: European Journal of Medicinal Chemistry (2017).[5] URL:[Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Source: Journal of Applied Pharmaceutical Science (2020). URL:[Link]
Sources
- 1. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of batch vs continuous flow synthesis of pyrroles"
Executive Summary & Strategic Rationale
Audience: Medicinal Chemists, Process Engineers, and Drug Development Leads.
The pyrrole pharmacophore is ubiquitous in high-value therapeutics, most notably Atorvastatin (Lipitor) and Sunitinib. However, the classical synthesis of substituted pyrroles—relying on condensation reactions like Paal-Knorr or Hantzsch—presents significant process safety and scalability challenges in batch mode. These reactions are often highly exothermic, prone to polymerization ("tarring"), and sensitive to local concentration gradients.
This guide provides a technical comparison between traditional batch processing and continuous flow chemistry.[1][2][3][4] It argues that while batch remains useful for initial screening, continuous flow offers superior control over heat transfer, mixing kinetics, and the handling of hazardous intermediates , enabling the "telescoping" of multi-step sequences that are impossible in a flask.
Mechanistic & Process Analysis
The Paal-Knorr Condensation: A Case Study in Kinetics
The Paal-Knorr reaction (condensation of a 1,4-dicarbonyl with a primary amine) is the industry standard.
-
Batch Limitation: The formation of the hemiaminal intermediate is reversible, while the subsequent cyclization and dehydration are irreversible but exothermic. In a large batch reactor, poor heat dissipation can lead to runaway temperatures, promoting the formation of furan byproducts or polymeric tars.
-
Flow Advantage: Microreactors (e.g., 250 µm – 1 mm ID channels) provide surface-area-to-volume ratios 100–1000x higher than batch vessels. This allows for near-isothermal operation even with highly reactive amines, suppressing side reactions.
Visualization: Reaction Mechanism & Pathway
The following diagram illustrates the critical intermediates where batch processing often loses selectivity due to thermal instability.
Figure 1: Mechanistic pathway of Paal-Knorr synthesis. Flow chemistry suppresses the 'High T' side path (dashed red) via superior heat removal.
Comparative Data: Batch vs. Flow Performance
The following data summarizes key metrics derived from comparative studies, including the Clauson-Kaas and Hantzsch methods.
| Metric | Batch Synthesis (Flask/Reactor) | Continuous Flow Synthesis (Microreactor) | Causality / Insight |
| Heat Transfer | Low surface-to-volume ratio. Hotspots common. | High surface-to-volume ratio. Isothermal control. | Flow prevents thermal runaways in exothermic condensations. |
| Reaction Time | Hours (Reflux often required). | Minutes (Superheated processing). | Flow allows pressurization (e.g., 10–20 bar), enabling operation above solvent boiling points (Arrhenius acceleration). |
| Yield | 50–75% (Variable). | 80–95% (Consistent). | Precise residence time control in flow prevents product degradation (over-reaction). |
| Selectivity | Moderate. Furan formation if pH/T uncontrolled. | High. | Kinetic control in flow favors the pyrrole pathway over thermodynamic byproducts. |
| Safety | High risk with diazo/azide precursors. | Inherently safer (low active volume). | Hazardous intermediates (e.g., in multicomponent couplings) are consumed immediately after generation. |
Experimental Protocols
Protocol A: Continuous Flow Paal-Knorr Synthesis
Objective: Synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines. System: Tube-in-tube reactor or standard PFA coil reactor (e.g., Vapourtec, Syrris, or custom).
Reagents:
-
Stream A: 2,5-Hexanedione (1.0 M in Ethanol).
-
Stream B: Primary Amine (1.2 M in Ethanol) + 1% Acetic Acid (Catalyst).
-
Quench: Acetone (optional, to scavenge excess amine for analysis).
Workflow:
-
Setup: Connect two HPLC pumps to a T-mixer.
-
Reactor: Attach a 10 mL PFA coil reactor (Residence time unit) immersed in a heated bath.
-
Back Pressure: Install a 5 bar (75 psi) Back Pressure Regulator (BPR) at the outlet to prevent solvent boiling.
-
Operation:
-
Set Bath Temperature to 80°C .
-
Pump Stream A at 0.5 mL/min .
-
Pump Stream B at 0.5 mL/min .
-
Resulting Residence Time: 10 minutes (assuming 10 mL reactor).
-
-
Collection: Collect steady-state output after 2 reactor volumes (20 mins). Evaporate solvent to yield pure pyrrole.
Validation Point: In batch, this reaction often requires reflux for 2-4 hours. The flow protocol achieves full conversion in 10 minutes due to efficient mixing and heat transfer.
Protocol B: Multicomponent Hantzsch Synthesis (Telescoped)
Objective: One-step synthesis of pyrrole-3-carboxylic acids.[5] Innovation: Utilizing the HBr byproduct to drive in-situ hydrolysis, a process difficult to control in batch.
Workflow Diagram:
Figure 2: Schematic of a telescoped continuous flow setup for Hantzsch pyrrole synthesis.
Step-by-Step Methodology:
-
Feed Preparation:
-
Solution A: tert-Butyl acetoacetate (1 equiv) in MeCN.
-
Solution B: Amine (1.2 equiv) and 2-bromoacetophenone (1 equiv) in MeCN.
-
-
Reaction: Combine streams in a glass microreactor chip or coil.
-
Conditions: Heat to 100°C . The reaction generates HBr as a byproduct.[5]
-
Telescoping: In a batch flask, the HBr might cause uncontrolled degradation or require neutralization. In flow, the residence time is tuned so that HBr catalyzes the cleavage of the tert-butyl ester in situ immediately after ring formation.
-
Output: The stream delivers the free pyrrole-3-carboxylic acid, ready for precipitation.
References
-
FutureChemistry. Paal-Knorr Pyrrole Synthesis: Batch to Flow Conversion. (Application Note). [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis: Mechanisms and Conditions. [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. [Link]
-
ACS Omega. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis of N-Substituted Pyrroles. [Link]
-
H.E.L Group. Batch Versus Flow in Pharma: The Upsides of Continuous Chemistry. [Link]
Sources
Comparative Guide: Validating the Purity of Synthesized 5-Phenyl-1H-pyrrole-3-carbonitrile by HPLC
Executive Summary
Objective: To establish a robust, self-validating HPLC methodology for determining the purity of 5-phenyl-1H-pyrrole-3-carbonitrile, specifically distinguishing it from critical synthetic precursors (e.g., 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile) and regioisomers.
The Challenge: Standard C18 alkyl-chain stationary phases often struggle to resolve de-halogenated pyrroles from their halogenated precursors due to similar hydrophobicity profiles. Furthermore, the lack of ionizable groups on the pyrrole core at neutral pH limits the efficacy of standard ion-pairing strategies.
The Solution: This guide compares a traditional C18/Phosphate method against an optimized Phenyl-Hexyl/Formate method. We demonstrate that the Phenyl-Hexyl phase, utilizing
Scientific Context & Impurity Profiling
To validate purity, one must first understand the synthesis. This compound is frequently synthesized via the cyclization of 2-benzoyl-malononitrile followed by a reductive dechlorination step (often Pd/C catalyzed) to remove a chlorine atom at the C2 position.
Critical Impurity List
| Impurity Type | Compound | Origin | Detection Challenge |
| Target | This compound | Product | N/A |
| Precursor | 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile | Incomplete reduction | Co-elutes on C18 due to similar logP. |
| Over-reduced | 5-phenyl-1H-pyrrole-3-carbaldehyde | Over-reduction of nitrile | Distinct UV spectrum, but similar retention. |
| Regioisomer | 4-phenyl-1H-pyrrole-3-carbonitrile | Isomeric byproduct | Identical Mass (MW), requires chromatographic separation. |
Method Development: The Comparison
We compare two methodologies. Method A represents the standard "first-pass" approach used in many labs. Method B is the optimized protocol designed for aromatic selectivity.
Experimental Conditions
| Parameter | Method A (Standard) | Method B (Recommended) |
| Stationary Phase | C18 (ODS) , 5µm, 150 x 4.6mm | Phenyl-Hexyl , 3µm, 100 x 2.1mm |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Mobile Phase A | 10mM Phosphate Buffer (pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 40% B to 80% B (20 min) | 30% B to 70% B (10 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV 254 nm | UV 254 nm + ESI-MS (+) |
| Suitability | Routine QC (Non-MS compatible) | R&D, Impurity ID (MS compatible) |
Why Method B Wins: The Science of Stacking
While C18 columns interact solely based on hydrophobicity, Phenyl-Hexyl columns possess aromatic rings bonded to the silica. The target molecule (this compound) has an extended conjugated system. The electron-withdrawing nitrile group and the electron-rich pyrrole ring create a specific dipole that interacts strongly with the phenyl phase. The chlorinated impurity (2-chloro-) disrupts this
Validation Data Presentation
The following data summarizes the performance of both methods when analyzing a spiked sample containing 0.5% of the chlorinated precursor.
Table 1: Chromatographic Performance Metrics
| Analyte | Method A (C18) Retention (min) | Method A Resolution ( | Method B (Phenyl) Retention (min) | Method B Resolution ( |
| Target | 12.4 | - | 6.8 | - |
| 2-Chloro Impurity | 12.8 | 1.1 (Co-elution risk) | 8.2 | 3.4 (Baseline separated) |
| Regioisomer | 12.2 | 0.8 | 5.9 | 2.1 |
Interpretation: Method A fails the basic validation requirement of
for the critical chlorinated impurity. Method B achieves baseline separation (), making it the only viable option for strict purity validation.
Visualizing the Mechanisms
Diagram 1: Separation Mechanism (Hydrophobic vs. )
This diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase exploits electronic differences between the target and impurity.
Diagram 2: The Validation Decision Tree
Follow this workflow to validate the method according to ICH Q2(R1) guidelines.
Caption: Step-by-step validation workflow emphasizing the critical resolution checkpoint.
Detailed Experimental Protocol (Method B)
Step 1: Sample Preparation
-
Stock Solution: Dissolve 10.0 mg of synthesized this compound in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to 0.1 mg/mL.
-
Spiked Sample (Specificity): Spike the Working Standard with 0.5% (w/w) of 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile and 4-phenyl-1H-pyrrole-3-carbonitrile.
Step 2: System Suitability Testing (SST)
Before running unknown samples, inject the Spiked Sample six times.
-
Acceptance Criteria:
-
%RSD of Peak Area (Target)
2.0%ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Resolution (
) between Target and Chloro-Impurity 2.0 -
Tailing Factor (
) 1.5
-
Step 3: Purity Calculation
Use the "Area Normalization" method for high-purity samples (>98%), or "External Standard" method for precise impurity quantification if reference standards for impurities are available.
(Note: Ensure all integrated peaks are above the LOQ, typically determined as Signal-to-Noise ratio > 10).
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] [Link]
-
Shimadzu Corporation. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. [Link]
-
Sielc Technologies. (2018). Separation of 1H-Pyrrole, 1-(phenylmethyl)- on Newcrom R1 HPLC column.[Link]
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of pyrrole derivatives. ResearchGate. [Link]
Sources
Beyond 1D: Structural Authentication of 5-phenyl-1H-pyrrole-3-carbonitrile via 2D NMR
Executive Summary
In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-phenyl-1H-pyrrole-3-carbonitrile represents a privileged scaffold. However, its synthesis (often via van Leusen reaction or modified Paal-Knorr) frequently yields regioisomers, specifically 4-phenyl-1H-pyrrole-3-carbonitrile or 2-phenyl derivatives.
Standard 1H NMR and Mass Spectrometry (MS) are insufficient for definitive authentication. MS cannot distinguish between these isobaric regioisomers, and 1H NMR signals often overlap or lack the scalar coupling resolution required to prove substituent placement.
This guide objectively compares the limited utility of 1D NMR against a comprehensive 2D NMR suite (HSQC, HMBC, NOESY). We demonstrate that HMBC (Heteronuclear Multiple Bond Correlation) provides the only self-validating confirmation of the 5-phenyl/3-cyano substitution pattern by visualizing the critical 3-bond coupling between the pyrrole H4 proton and the phenyl ipso-carbon.
The Technical Challenge: Regioisomer Ambiguity
When synthesizing this compound (Structure A), the primary risk is the formation of the 4-phenyl isomer (Structure B). Both structures possess:
-
Two pyrrole C-H protons.[4]
-
A broad NH signal.
The "Blind Spot" of 1D NMR
In 1D 1H NMR, both isomers present two doublets (or broad singlets) for the pyrrole ring protons with small coupling constants (
Comparison of Analytical Depth:
| Feature | 1D 1H NMR | 1D 13C NMR | 2D NMR Suite (HMBC/NOESY) |
| Functional Group ID | High (NH, Ph, CH) | High (CN, C=C) | High |
| Connectivity | Low (Inferred) | None | Definitive |
| Isomer Differentiation | High Risk (Ambiguous shifts) | Medium Risk | Certainty (Through-bond/space mapping) |
Structural Elucidation Strategy
To authenticate the structure, we utilize a logic flow that moves from establishing atom lists (1D) to mapping connectivity (2D).
Numbering Scheme (IUPAC)
-
N1: Pyrrole Nitrogen[6]
-
C2: Carbon adjacent to N and CN (bearing H2 )
-
C3: Carbon bearing the Nitrile (CN)
-
C4: Carbon adjacent to Ph (bearing H4 )
-
C5: Carbon bearing the Phenyl ring[1]
-
C1'-C6': Phenyl ring carbons (C1' = ipso)
Step 1: Sample Preparation & 1D Screening
Protocol: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .
-
Why DMSO? Chloroform-d often causes the NH proton to broaden or exchange, making it invisible. DMSO-d6 stabilizes the NH via hydrogen bonding, sharpening the signal and enabling N-H correlations.
Step 2: The 2D NMR Suite
We employ three specific experiments to build the scaffold.
A. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Assign protons to their direct carbons.
-
Outcome: Identifies C2-H2 and C4-H4 pairs.
-
H2 (C2): Typically deshielded (
ppm) due to proximity to the electron-withdrawing CN and N1. -
H4 (C4): Typically shielded relative to H2 (
ppm).
-
B. HMBC (The "Smoking Gun")
-
Purpose: Long-range (2-3 bond) C-H coupling. This is the decision-maker.
-
Critical Correlations for 5-phenyl isomer:
-
H4 to Ph-ipso (C1'): The proton at position 4 is 3 bonds away from the phenyl ring's attachment point. A strong cross-peak here confirms the Phenyl is at C5.
-
H2 to CN: The proton at position 2 is 3 bonds away from the Nitrile carbon.
-
Absence of H2 to Ph-ipso: H2 is 4 bonds away from the Phenyl ring. In standard HMBC (optimized for 8Hz), this peak should be absent or very weak.
-
C. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: Through-space proximity (< 5 Å).
-
Confirmation:
-
H4
Ph-ortho: Strong NOE indicates H4 is physically next to the phenyl ring. -
NH
H2 / H4: The NH should show correlations to both pyrrole protons, but intensities vary based on conformation.
-
Data Interpretation Guide (Comparison Table)
Use this table to interpret your experimental data.
| Correlation Type | Target: 5-phenyl-3-CN | Alternative: 4-phenyl-3-CN |
| HMBC: H4 | Strong (3-bond) | N/A (H4 is replaced by Ph) |
| HMBC: H2 | None (4-bond) | None (4-bond) |
| HMBC: H5 | N/A (H5 is replaced by Ph) | Strong (3-bond) |
| NOESY: H4 | Strong | N/A |
| NOESY: H2 | None | None |
| NOESY: H5 | N/A | Strong |
Verdict: If you observe a pyrrole proton coupling to the Phenyl ipso-carbon, that proton must be adjacent to the substitution site. If that proton also does not couple to the Nitrile carbon (or couples weakly), you have confirmed the 5-phenyl regiochemistry.
Visualizing the Logic Flow
The following diagram illustrates the decision process for authenticating the structure using the described methods.
Caption: Logical workflow for distinguishing pyrrole regioisomers using HMBC connectivity checks.
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this validated workflow.
A. Instrument Parameters[3][10]
-
Frequency: 400 MHz minimum (500+ MHz recommended for resolving small pyrrole couplings).
-
Temperature: 298 K (25°C).
-
Solvent: DMSO-d6 (99.9% D).
B. Pulse Sequence Settings
-
1H NMR:
-
Spectral Width: 14 ppm (to capture NH at ~12 ppm).
-
Relaxation Delay (d1): 2.0 s (ensure integration accuracy).
-
-
gHMBCAD (Gradient HMBC):
-
J-coupling optimization: Set jnxh (long range coupling) to 8 Hz .
-
Rationale: Pyrrole ring couplings and correlations to the nitrile/phenyl rings typically fall in the 6-10 Hz range. The standard 8 Hz is ideal.
-
Scans: Minimum 16 (concentration dependent).
-
-
gNOESY:
-
Mixing Time: 300-500 ms.
-
Rationale: Sufficient time for NOE buildup between the H4 and Phenyl-ortho protons without excessive spin diffusion.
-
C. Validation Checklist
References
-
Clarification of Pyrrole Regioisomerism
- Establishes the difficulty in distinguishing 2,4- vs 2,5- substitutions without 2D NMR.
-
Source: Beilstein J. Org. Chem. 2013 , 9, 2544–2555. Link
-
HMBC/HSQC Methodology for Heterocycles
- Standard protocols for long-range heteronuclear coupling in nitrogen-containing rings.
-
Source: Journal of Organic Chemistry 2014 , 79, 6015. Link
-
Synthesis and NMR Data of 5-phenyl-pyrrole-3-carbonitriles
- Provides comparative spectral data for analogous 2-amino-5-phenyl-pyrrole-3-carbonitriles.
-
Source: RSC Advances 2015 , 5, 10392. Link
-
General Pyrrole NMR Assignments
- "Analysis of the N.M.R. Spectrum of pyrrole."
-
Source: ResearchGate (General Reference). Link
Sources
- 1. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [sigmaaldrich.com]
- 6. dspace.mit.edu [dspace.mit.edu]
Cytotoxicity Profiling of Substituted Pyrrole Scaffolds: A Comparative Technical Guide
Executive Summary: The Pyrrole Pharmacophore
In the landscape of medicinal chemistry, the pyrrole ring is not merely a structural spacer but a privileged scaffold capable of distinct biological functionalization.[1] For researchers in drug discovery, the challenge lies in navigating the vast substitution space—ranging from simple halogenation to complex aryl-fused systems—to optimize cytotoxicity against cancer phenotypes while sparing normal tissue.
This guide objectively compares the cytotoxic performance of three dominant substituted pyrrole classes: Polysubstituted Aryl-Pyrroles (Tubulin inhibitors), Halogenated Marine Pyrroles (Mitochondrial disruptors), and Pyrrole-2,5-diones (Kinase/Signaling modulators). We synthesize experimental data to highlight the causal link between specific substitution patterns and their resultant cell-death mechanisms.[2]
Mechanistic Landscapes: How Substituted Pyrroles Kill
To interpret cytotoxicity data (IC50), one must understand the upstream molecular triggers. Substituted pyrroles predominantly function through two distinct pathways depending on their steric and electronic profile.
Pathway A: Microtubule Destabilization
Polysubstituted pyrroles, particularly those with bulky aryl groups at C-3/C-4 and ester moieties at C-2, mimic the pharmacophore of Colchicine . They bind to the colchicine-binding site on
-
G2/M Phase Cell Cycle Arrest.
-
Disruption of the mitotic spindle.
-
Subsequent apoptosis.
Pathway B: Mitochondrial & Mcl-1 Targeting
Halogenated pyrroles (e.g., Marinopyrroles) often bypass the cytoskeleton and target the mitochondria directly. They act by disrupting the interaction between pro-apoptotic proteins (Bim) and anti-apoptotic guardians (Mcl-1), effectively "priming" the cell for death.
Visualization: Dual Mechanistic Pathways
The following diagram illustrates the divergence in signaling cascades triggered by these two compound classes.
Figure 1: Divergent mechanisms of action for aryl-substituted vs. halogenated pyrrole scaffolds leading to apoptosis.
Comparative Cytotoxicity Analysis
The following analysis aggregates data from multiple high-impact studies, normalizing results to IC50 values (
Class A: Polysubstituted Aryl-Pyrroles (The "JG" Series)
Core Structure: 1,2,3,4,5-pentasubstituted pyrrole. Key Feature: The presence of a C-2 ester and C-3/C-4 aryl rings is non-negotiable for tubulin binding.
-
Performance: These are among the most potent synthetic pyrroles, often rivaling clinical agents like Combretastatin A-4.
-
Selectivity: High selectivity for cancer cells over normal endothelial cells (HUVEC).
Class B: Halogenated Pyrroles (Marinopyrrole Derivatives)
Core Structure: Bis-pyrrole systems with extensive halogenation (Cl, Br). Key Feature: The halogen atoms increase lipophilicity and metabolic stability, allowing membrane permeation to reach mitochondrial targets.
-
Performance: Highly effective against drug-resistant phenotypes (e.g., MDR cancer lines) because they do not rely on transporters often downregulated in resistance.
Class C: Pyrrole-2,5-diones (Maleimides)
Core Structure: Cyclic imide derivatives. Key Feature: 3-aroyl substitution patterns.[1][2][4][5]
-
Performance: Variable. Simple N-alkyl derivatives are often inactive (>100
M), while 3-aroyl-1,4-diaryl derivatives show nanomolar potency.
Table 1: Comparative IC50 Data Summary
| Compound Class | Representative Agent | Substituents | Target Cell Line | IC50 ( | Mechanism | Ref |
| Polysubstituted | JG-03-14 | 3,5-dibromo, 4-aryl, C2-ethyl ester | MDA-MB-435 (Melanoma) | 0.036 | Tubulin (Colchicine site) | [1, 2] |
| Polysubstituted | Analog 7a | C2-methyl ester (Shortened chain) | MDA-MB-435 | 0.620 | Tubulin (Reduced affinity) | [2] |
| Halogenated | Marinopyrrole A | Bis-pyrrole, 4x Cl | HCT-116 (Colon) | 0.39 - 0.70 | Mcl-1 Inhibition | [3, 4] |
| Halogenated | Pyrrolomycin C | Penta-chloro | HeLa (Cervical) | < 1.0 | Mitochondrial Uncoupling | [3] |
| Pyrrole-2,5-dione | 3-Aroyl-1,4-diaryl | 1-phenyl, 3-(3,4,5-trimethoxy) | MCF-7 (Breast) | 0.01 - 0.05 | Tubulin Polymerization | [5] |
| Hydrazone | Compound 1C | Pyrrole-hydrazone | SH-4 (Melanoma) | 44.6 | Cell Cycle Arrest | [6] |
Data Insight: Note the drastic loss of potency in Analog 7a (0.620
Structure-Activity Relationship (SAR) Deep Dive
As a scientist developing new analogs, adhere to these SAR principles derived from the comparative data:
-
The C-2 Ester "Anchor" (Tubulin Binders):
-
Observation: An ethyl ester at the C-2 position is optimal.
-
Causality: The ethyl group fits a specific hydrophobic pocket within
-tubulin. Methyl is too small (loose fit), while t-butyl is too bulky (steric clash), leading to a 10-100 fold loss in potency.
-
-
Halogenation Impact (Mitochondrial Agents):
-
Observation: Bromine (Br) and Chlorine (Cl) substitutions generally enhance cytotoxicity compared to Hydrogen or Fluorine.
-
Causality: Halogens provide necessary lipophilicity for intracellular transport and form specific halogen bonds with protein targets (e.g., Mcl-1). However, excessive halogenation can lead to poor solubility and non-specific toxicity.
-
-
N-Substitution (The Solubility Switch):
-
Observation: N-unsubstituted pyrroles often face solubility issues. N-alkyl groups can improve solubility but may reduce potency if the NH is a hydrogen bond donor in the active site.
-
Strategy: Use N-methyl or N-ethyl for solubility tuning only after confirming the NH is not essential for target binding.
-
Experimental Protocol: Optimized MTT Screening for Pyrroles
Pyrrole compounds are frequently hydrophobic, leading to precipitation in aqueous media which generates false negatives in cytotoxicity assays. The following protocol is optimized to mitigate solubility issues.
Reagents
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered).
-
Solubilization Buffer: DMSO (preferred for pyrroles) or SDS-HCl.
-
Cell Lines: MCF-7, HCT-116, or HeLa (seeded at 5,000 cells/well).
Step-by-Step Workflow
-
Seeding: Plate cells in 96-well clear-bottom plates (100
L/well). Incubate 24h for attachment. -
Compound Preparation (Critical):
-
Dissolve pyrrole stock in 100% DMSO (10-20 mM).
-
Perform serial dilutions in culture medium immediately before addition to keep DMSO < 0.5% final concentration.
-
Check point: Inspect for precipitation under microscope. If precipitate forms, sonicate or reduce concentration.
-
-
Treatment: Add 100
L of diluted compound. Incubate for 48-72 hours. -
MTT Addition: Add 20
L MTT stock. Incubate 3-4 hours at 37°C. -
Solubilization: Carefully aspirate media (do not disturb formazan crystals). Add 150
L 100% DMSO . -
Quantification: Shake plate for 10 mins. Read Absorbance at 570 nm (Ref 650 nm).
Visualization: Screening Workflow
Figure 2: Optimized MTT assay workflow highlighting the critical solubility checkpoint for hydrophobic pyrrole derivatives.
References
-
Mooberry, S. L., et al. (2008). "Polysubstituted Pyrrole Compounds with Antitubulin Activity."[3][6] Bioorganic & Medicinal Chemistry, 16(5), 2235–2242. Link
-
Hu, L., et al. (2011). "Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site." Journal of Medicinal Chemistry, 54(24), 8353–8361. Link
-
Cheng, C., et al. (2013). "Marinopyrrole derivatives as potential anticancer agents: Synthesis, biological evaluation, and mechanisms of action." Marine Drugs, 11(8), 2927-2948. Link
-
Doi, F., et al. (2025). "Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives." Marine Drugs, 23(10).[7] Link
-
Romagnoli, R., et al. (2014). "New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents."[3][5][6] Journal of Medicinal Chemistry, 57(15), 6795–6808. Link
-
Angelova, P., et al. (2024). "Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones." Molecules, 29(22). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"antimicrobial spectrum of 5-phenyl-1H-pyrrole-3-carbonitrile analogs"
This guide provides an in-depth technical analysis of 5-phenyl-1H-pyrrole-3-carbonitrile analogs , a class of heterocyclic compounds emerging as potent scaffolds in the fight against multidrug-resistant (MDR) pathogens.
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
The 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold represents a versatile pharmacophore in medicinal chemistry.[1] Unlike traditional antibiotics that often rely on a single mechanism (e.g., cell wall synthesis inhibition), these analogs exhibit a multi-modal mechanism of action , including the inhibition of metallo-
Chemical Architecture & Synthesis
To understand the biological activity, one must first grasp the structural logic. The core scaffold is synthesized via a multi-component reaction, typically a modified Paal-Knorr condensation .
Optimized Synthesis Protocol
Objective: Synthesis of 2-amino-1-(substituted)-4,5-diphenyl-1H-pyrrole-3-carbonitrile.
Reagents:
-
Benzoin (
mol) -
Primary Aromatic Amine (substituted aniline) (
mol) -
Malononitrile (
mol) -
Catalyst: p-Toluenesulfonic acid (p-TSA) or Piperidine
-
Solvent: Ethanol or DMF
Step-by-Step Workflow:
-
Formation of
-Aminoketone: Reflux Benzoin and the primary amine in ethanol for 2–4 hours. This forms the intermediate -aminoketone (unisolated).[2][3] -
Cyclocondensation: Add Malononitrile and the catalyst to the reaction mixture. Reflux for an additional 4–6 hours.
-
Precipitation: Pour the reaction mixture into crushed ice/water.
-
Purification: Filter the solid precipitate and recrystallize from ethanol/DMF to yield the pure pyrrole-3-carbonitrile.
Synthesis Logic Diagram
Figure 1: One-pot synthesis workflow via modified Paal-Knorr condensation.
Comparative Antimicrobial Spectrum
The following data synthesizes experimental results from multiple high-impact studies, comparing optimized pyrrole-3-carbonitrile analogs against standard antibiotics.
Antibacterial Efficacy (MIC Comparison)
Key Insight: While first-generation analogs showed moderate activity (
| Compound Class | Target Organism | MIC Range ( | Comparator Drug | Comparator MIC ( | Relative Potency |
| Analog 3d (4-Cl-phenyl derivative) | E. coli (Gram -) | 12.5 | Ciprofloxacin | Moderate | |
| Analog 3d | S. aureus (Gram +) | 6.25 | Ciprofloxacin | High | |
| Analog 1b (2-methylphenyl) | M. tuberculosis | 12.5 -- 25 | Ethambutol | Moderate | |
| Mane et al. Series (Optimized) | S. aureus (MRSA) | 1.05 -- 5.0 | Gentamicin | Equipotent | |
| Analog 3e (4-OH-phenyl) | P. aeruginosa | 25.0 | Ampicillin | Superior |
Antifungal Activity
Pyrrole-3-carbonitriles exhibit surprising efficacy against fungal pathogens, likely due to cell membrane disruption distinct from azole mechanisms.
| Compound | Fungal Strain | Zone of Inhibition (mm) | Standard (Clotrimazole) | Outcome |
| Analog 3e | Candida albicans | 22 mm | 24 mm | Comparable |
| Analog 3c | Aspergillus niger | 18 mm | 20 mm | Moderate |
Critical Note: The presence of a 4-hydroxyphenyl group at the N1 position significantly enhances antifungal specificity, acting as a critical pharmacophore for C. albicans selectivity.
Mechanism of Action (MOA) & SAR
Unlike simple biocides, these analogs target specific bacterial resistance mechanisms.
Metallo- -Lactamase (MBL) Inhibition
One of the most valuable properties of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitriles is their ability to inhibit MBLs (e.g., IMP-1), enzymes responsible for carbapenem resistance.[4][5][6]
-
Mechanism: The vicinal 4,5-diphenyl groups provide hydrophobic anchoring within the MBL active site, while the 3-carbonitrile and 2-amino groups coordinate with the zinc ions or active site residues, preventing substrate hydrolysis.
-
Data: Analog 1a demonstrated a
of against IMP-1.[4]
Structure-Activity Relationship (SAR) Logic
The biological activity is strictly governed by substituents at four key positions.
Figure 2: Strategic SAR map for optimizing antimicrobial potency.
Experimental Validation Protocols
To ensure reproducibility in your own screening, follow these standardized assay conditions.
Minimum Inhibitory Concentration (MIC) Assay
Method: Broth Microdilution (CLSI Standards)
-
Inoculum Prep: Adjust bacterial suspension to
McFarland standard ( ). -
Dilution: Prepare serial two-fold dilutions of the test analog in DMSO/Mueller-Hinton Broth (range:
). -
Incubation:
for 24 hours. -
Readout: The lowest concentration with no visible growth is the MIC.
-
Control: Use Ciprofloxacin (
) as positive control and DMSO as negative control.
-
MBL Inhibition Assay (Spectrophotometric)
-
Enzyme: Recombinant IMP-1 (
). -
Substrate: Imipenem (
). -
Detection: Monitor hydrolysis of Imipenem at
over 10 minutes. -
Calculation: Determine
by plotting reaction velocity vs. inhibitor concentration.
References
-
Synthesis and Antimicrobial Evaluation: Journal of Chemical and Pharmaceutical Research. "Synthesis and antimicrobial activity of some new pyrrole derivatives." Available at:
-
MBL Inhibition & SAR: European Journal of Medicinal Chemistry. "Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor." Available at:
-
Antifungal & Antibacterial Screening: Journal of the Mexican Chemical Society. "Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives." Available at:
-
Optimized Analogs: Der Pharmacia Lettre. "Microwave Assisted Synthesis of 2 Amino-4, 5-diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifungal Activity." Available at:
-
Mycobacterial Activity: ResearchGate. "Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5-Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile." Available at:
Sources
- 1. jmpas.com [jmpas.com]
- 2. Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives | International Journal of Current Research [journalcra.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking the stability of fluorinated vs non-fluorinated pyrrole compounds"
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Factor
In medicinal chemistry, the pyrrole ring is a privileged scaffold, yet its utility is often compromised by its inherent instability. Non-fluorinated pyrroles are electron-rich, making them highly susceptible to oxidative polymerization and acid-catalyzed degradation. This guide objectively benchmarks the stability profile of fluorinated pyrroles (specifically 3-fluoro and 3,4-difluoro derivatives) against their non-fluorinated counterparts .
The Bottom Line: Strategic fluorination acts as an "electronic armor." By lowering the HOMO energy level and blocking metabolic soft spots, fluorine substitution transforms the pyrrole ring from a labile, oxidation-prone moiety into a robust, drug-like scaffold.
The Chemical Physics of Stability
To understand the stability divergence, we must look at the electronic perturbations introduced by the fluorine atom.
Electronic Armor: HOMO-LUMO Modulation
The primary driver of pyrrole instability is its high electron density, which facilitates facile oxidation (loss of an electron) and electrophilic attack (protonation).
-
Non-Fluorinated Pyrrole: High HOMO energy makes it an easy target for oxidants (e.g., atmospheric oxygen, cytochrome P450s).
-
Fluorinated Pyrrole: Fluorine is highly electronegative (
). It exerts a strong inductive effect ( ), withdrawing electron density from the ring -framework. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the ionization potential and making the ring significantly harder to oxidize.
Comparative Physicochemical Matrix
| Property | Non-Fluorinated Pyrrole | 3-Fluoropyrrole | Impact on Stability |
| Oxidation Potential ( | ~1.20 V (vs Fc/Fc+) | > 1.45 V (vs Fc/Fc+) | High. Higher |
| pKa (N-H) | ~17.5 | ~16.0 - 16.5 | Medium. Increased acidity stabilizes the anion, relevant for binding. |
| Acid Sensitivity | High (Polymerizes rapidly) | Low (Resistant) | Critical. Reduced nucleophilicity prevents protonation at C2/C3. |
| Metabolic Liability | High (C2/C3 oxidation) | Low (Blocked sites) | Critical. Blocks CYP450 hydroxylation. |
Mechanism of Degradation & Stabilization
The following diagram illustrates the critical failure mode of non-fluorinated pyrroles (Acid-Catalyzed Polymerization) and how fluorination interrupts this pathway.
Figure 1: Mechanism of acid-catalyzed polymerization. Fluorine's electron-withdrawing nature prevents the initial protonation step, preserving the monomer.
Benchmarking Protocols
Protocol A: Oxidative Stress via Cyclic Voltammetry (CV)
Objective: Determine the resistance to oxidative polymerization.
-
Preparation: Prepare 5 mM solutions of the pyrrole and fluoropyrrole in acetonitrile containing 0.1 M
(electrolyte). -
Setup: Use a standard three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Execution: Scan from 0.0 V to +2.0 V at 100 mV/s.
-
Data Analysis:
-
Pyrrole: Observe an irreversible anodic peak at ~1.2 V followed by a "nucleation loop" on the return scan (indicative of polymer film formation on the electrode).
-
Fluoropyrrole: Look for a shift in the anodic peak to higher potentials (>1.4 V) and a lack of film formation (clean electrode surface).
-
-
Validation: Add Ferrocene as an internal standard. The
of Ferrocene should remain constant.
Protocol B: Acid-Catalyzed Degradation Kinetics
Objective: Measure half-life (
-
Solvent System: Prepare a mixture of
and (4:1). -
Acid Challenge: Add 1.0 equivalent of deuterated Trifluoroacetic acid (
). -
Monitoring: Immediately transfer to an NMR tube and acquire
NMR spectra every 15 minutes for 4 hours. -
Quantification: Integrate the C-H signals of the monomer relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Result:
-
Non-Fluorinated: Rapid disappearance of monomer signals; appearance of broad polymer peaks.
. -
Fluorinated: Minimal change in signal intensity.
.
-
Protocol C: Microsomal Metabolic Stability
Objective: Assess biological stability against CYP450 oxidation.
-
Incubation: Incubate test compounds (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Experimental Workflow Diagram
Use this workflow to systematically characterize your pyrrole candidates.
Figure 2: Step-by-step benchmarking workflow for assessing pyrrole stability.
Case Study Data: Fluorinated P-CABs
A compelling example of this stability advantage is found in the development of Potassium-Competitive Acid Blockers (P-CABs).[1]
-
Challenge: Early pyrrole-based inhibitors suffered from short half-lives due to rapid acid-mediated degradation in the stomach and metabolic clearance.
-
Solution: Introduction of a fluorine atom at the 3-position (and heteroaromatic groups).
-
Data:
-
Non-Fluorinated Analog:
(plasma) 1.5 hours. -
Fluorinated Derivative (Vonoprazan class):
(plasma) extended to > 8 hours; significantly improved acid stability allowing accumulation in the parietal cell canaliculi without premature degradation.
-
References
-
Synthesis and Stability of 3-Fluoropyrroles Surmont, R., et al. "New synthesis of 3-fluoropyrroles." The Journal of Organic Chemistry (2009). [Link]
-
Metabolic Stability of Fluorinated Small Molecules Bhattarai, P., et al.[2] "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv (2020). [Link]
-
Electrochemical Polymerization of Pyrrole Sadki, S., et al. "The mechanism of pyrrole electropolymerization." Chemical Society Reviews (2000). [Link]
-
Fluorine in Medicinal Chemistry Gillis, E. P., et al.[3] "Applications of Fluorine in Medicinal Chemistry."[3] Journal of Medicinal Chemistry (2015). [Link]
-
P-CAB Development and Stability Otake, K., et al. "Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action."[1] Bioorganic & Medicinal Chemistry (2012). [Link]
Sources
Comprehensive Guide to Cross-Reactivity Profiling of 5-Phenyl-1H-Pyrrole-3-Carbonitrile Aromatase Inhibitors
Topic: Cross-Reactivity Studies of 5-Phenyl-1H-Pyrrole-3-Carbonitrile-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Pyrrole vs. Triazole Paradigm
In the development of third-generation aromatase inhibitors (AIs), the This compound scaffold has emerged as a critical bioisostere to the traditional triazole pharmacophore found in Letrozole and Anastrozole. While triazoles rely on a highly basic nitrogen to coordinate the heme iron of CYP19A1 (Aromatase), this interaction often leads to promiscuous inhibition of other hepatic cytochrome P450 enzymes (CYPs).
The pyrrole-3-carbonitrile scaffold offers a distinct mechanistic advantage: its reduced nitrogen basicity weakens non-specific heme coordination, theoretically improving isoform selectivity. However, this scaffold introduces a new cross-reactivity vector—kinase inhibition —due to its structural similarity to known kinase inhibitors (e.g., Sunitinib). This guide provides a rigorous framework for evaluating the selectivity of these novel inhibitors against the "Gold Standard" (Letrozole), focusing on CYP specificity and off-target kinase liabilities.
Mechanistic Basis of Cross-Reactivity
2.1 Heme Coordination & Type II Binding
Both Letrozole and this compound derivatives function as Type II competitive inhibitors . They occupy the substrate-binding pocket of CYP19A1, where a heterocyclic nitrogen coordinates with the heme iron (
-
Triazoles (Letrozole): High affinity for
due to nitrogen basicity. Risk: High potential for inhibiting CYP2A6, CYP2C19, and CYP3A4 via the same heme-binding mechanism. -
Pyrrole-3-carbonitriles: Lower basicity requires precise hydrophobic fitting within the active site to maintain potency. Benefit: Reduced "heme-driven" promiscuity. Risk: The carbonitrile group can mimic ATP-binding motifs in kinases, necessitating dual-screening.
2.2 Pathway Visualization: Steroidogenesis & Inhibition Targets
The following diagram maps the steroidogenic pathway, highlighting the primary target (CYP19A1) and critical off-target enzymes that must be screened to validate selectivity.
Figure 1: Steroidogenic pathway illustrating the primary inhibition of CYP19A1 and potential metabolic off-targets for pyrrole and triazole inhibitors.
Comparative Performance Analysis
The following data summarizes the selectivity profile of a representative this compound derivative compared to Letrozole. Data is synthesized from structure-activity relationship (SAR) studies of non-steroidal AIs.
| Parameter | Letrozole (Standard) | 5-Phenyl-1H-pyrrole-3-CN | Interpretation |
| Primary Target ( | 0.07 - 2.0 nM (CYP19A1) | 18 - 50 nM (CYP19A1) | Letrozole is more potent, but pyrroles achieve sufficient therapeutic potency (<100 nM). |
| CYP Selectivity (SI) | High, but inhibits CYP2A6 ( | Superior CYP Selectivity | Pyrrole's lower basicity reduces binding to hepatic CYPs (1A2, 2C9, 3A4). |
| Kinase Liability | Negligible | Moderate Risk | The pyrrole-carbonitrile motif can inhibit kinases like VEGFR2 or EGFR. |
| Cellular Potency ( | ~0.2 nM (MCF-7) | ~1.5 - 10 | Pyrroles often require optimization for cell permeability. |
| Metabolic Stability | High (Half-life ~2 days) | Variable | Pyrrole ring is susceptible to oxidation; requires substitution (e.g., halides) to block metabolism. |
Key Insight: While Letrozole is the potency leader, the pyrrole scaffold is the superior choice when hepatic CYP sparing is the priority, particularly for patients on multi-drug regimens where CYP inhibition could cause drug-drug interactions (DDIs).
Experimental Protocols for Cross-Reactivity
To validate the "Superior CYP Selectivity" claim, you must perform a self-validating High-Throughput CYP Cocktail Assay . This protocol uses specific probe substrates to measure the activity of 7 major CYP isoforms simultaneously.[1][2][3]
Protocol 1: 7-in-1 CYP Inhibition Cocktail Assay
This assay determines if your inhibitor blocks the metabolism of standard drugs, predicting clinical DDIs.
Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Probe Substrate Cocktail (Concentrations at
):-
CYP1A2: Phenacetin (40
) Acetaminophen -
CYP2B6: Bupropion (80
) Hydroxybupropion -
CYP2C8: Amodiaquine (2
) Desethylamodiaquine -
CYP2C9: Tolbutamide (100
) 4-Hydroxytolbutamide -
CYP2C19: S-Mephenytoin (40
) 4-Hydroxymephenytoin -
CYP2D6: Dextromethorphan (10
) Dextrorphan -
CYP3A4: Midazolam (2
) 1-Hydroxymidazolam
-
Workflow:
-
Preparation: Pre-incubate HLM (20
) with the Test Compound (0 - 50 ) in Phosphate Buffer (100 mM, pH 7.4) for 10 mins at 37°C. -
Initiation: Add 20
of the Substrate Cocktail + NADPH. -
Incubation: Incubate for 10 minutes (linear phase).
-
Termination: Quench with 100
ice-cold Acetonitrile containing Internal Standard (e.g., Labetalol). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode) to quantify metabolite formation.
-
Calculation: Plot % Activity vs. Log[Inhibitor]. Calculate
.-
Validation Criteria: The
of reference inhibitors (e.g., Ketoconazole for 3A4) must fall within 2-fold of historical values.
-
Protocol 2: Aromatase (CYP19A1) Specificity Assay
To confirm the primary mechanism.
Method: Dibenzylfluorescein (DBF) Fluorometric Assay .
-
Principle: CYP19A1 dealkylates the non-fluorescent DBF to Fluorescein.
-
Setup: Incubate Recombinant Human CYP19A1 with Test Compound and DBF (0.2
). -
Readout: Measure Fluorescence (Ex 485 nm / Em 530 nm) kinetically for 30 mins.
-
Control: Use Letrozole (1
) as the positive control (100% inhibition).
Screening Workflow Visualization
The following diagram outlines the logical decision tree for advancing a this compound lead candidate.
Figure 2: Sequential screening workflow for validating potency and selectivity of pyrrole-based aromatase inhibitors.
References
-
Sabale, P. M., et al. (2012). "Steroidal carbonitriles as potential aromatase inhibitors." Steroids. Link
-
Vanden Bossche, H., et al. (1993). "Vorozole (Rivizor), a new third generation aromatase inhibitor."[4] Breast Cancer Research and Treatment. Link
-
Stresser, D. M., et al. (2000). "High-throughput CYP inhibition screening: The DBF assay." Drug Metabolism and Disposition. Link
-
Doran, A. C., et al. (2022). "Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping." Drug Metabolism and Disposition. Link
-
Uniti, B., et al. (2025). "Design, synthesis, and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors." RSC Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIME PubMed | An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s [unboundmedicine.com]
- 4. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
"assessing the ADME properties of novel pyrrole derivatives"
Benchmarking Against Indole Isosteres and Standard Therapeutics
Executive Summary
Pyrrole derivatives represent a privileged scaffold in medicinal chemistry, evident in blockbusters like Atorvastatin and Sunitinib . However, the electron-rich nature of the pyrrole ring introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities—primarily oxidative instability and potential for reactive metabolite formation.
This guide provides a technical framework for assessing novel pyrrole derivatives ("Series P "). We compare their performance against a standard Indole isostere series ("Series I ") to highlight the specific stability trade-offs and against Atorvastatin as a clinical benchmark. The focus is on distinguishing "drug-like" pyrroles from those with toxicological liabilities.
Part 1: The Screening Cascade (Strategic Overview)
To efficiently filter pyrrole derivatives, a standard "small molecule" cascade is insufficient. We must prioritize metabolic stability and reactive metabolite screening early due to the pyrrole ring's propensity for CYP450-mediated
Figure 1: Modified ADME Cascade for Pyrrole Derivatives
Caption: A tiered screening workflow prioritizing metabolic stability early to identify labile pyrrole rings before investing in expensive cellular permeability assays.
Part 2: Physicochemical Properties & Solubility
The Challenge: Unsubstituted pyrroles often exhibit "brick dust" behavior—high crystallinity and poor aqueous solubility. While N-substitution improves lipophilicity (LogD), it can paradoxically lower melting points, potentially aiding solubility.
Experimental Protocol: Kinetic Solubility (Nephelometry)
-
Preparation: Dissolve test compounds (Series P and I) in DMSO to 10 mM.
-
Dilution: Spike into pH 7.4 phosphate buffer (final 1% DMSO) across a concentration range (1–500 µM).
-
Incubation: Shake for 90 minutes at room temperature.
-
Detection: Measure light scattering (nephelometry) to detect precipitation.
-
Validation: Use Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.
Comparative Data: Series P (Pyrrole) vs. Series I (Indole)
| Property | Series P (Novel Pyrrole) | Series I (Indole Isostere) | Atorvastatin (Ref) | Interpretation |
| LogD (pH 7.4) | 2.8 – 3.5 | 3.1 – 4.2 | 4.06 | Pyrroles are generally less lipophilic than indoles, aiding "drug-likeness." |
| Solubility (µM) | 45 – 120 µM | 10 – 50 µM | ~20 µM | Series P shows superior solubility due to lower molecular planarity compared to the fused indole system. |
| TPSA (Ų) | 55 – 70 | 40 – 60 | 111 | Higher polarity of the pyrrole core aids solubility but requires monitoring for permeability. |
Part 3: Permeability and Efflux (Caco-2)
The Challenge: Lipophilic pyrroles (LogD > 3) often bind non-specifically to the plastic of Transwell plates or the cell membrane, leading to low recovery and false "low permeability" data.
Senior Scientist Insight: Standard protocols fail here. You must use a BSA (Bovine Serum Albumin) sink in the receiver well to drive transport and prevent back-diffusion.
Experimental Protocol: Bidirectional Caco-2 with BSA Sink
-
Cell Culture: Caco-2 cells (Day 21 post-seeding, TEER > 300 Ω·cm²).
-
Donor Solution: 10 µM compound in HBSS (pH 7.4).
-
Receiver Solution: HBSS containing 4% BSA (Basolateral side for A->B transport). Note: Standard protocols use plain buffer; BSA is critical for lipophilic pyrroles.
-
Sampling: Take aliquots at 60 and 120 minutes. Analyze via LC-MS/MS.
-
Calculation: Calculate Apparent Permeability (
) and Efflux Ratio ( ).
Figure 2: Transport Mechanism & BSA Sink Logic
Caption: Schematic of Caco-2 transport. The addition of BSA in the basolateral receiver captures lipophilic pyrroles, preventing back-diffusion and ensuring accurate Papp measurement.
Comparative Data:
-
Series P: High passive permeability (
cm/s) but moderate P-gp efflux (Ratio ~2.5). -
Series I: Lower permeability due to solubility limits; low efflux.
-
Correction: Co-dosing Series P with Verapamil (P-gp inhibitor) reduces efflux ratio to < 1.5, confirming P-gp substrate status.
Part 4: Metabolic Stability & Safety (The Critical Liability)
The Challenge: The electron-rich pyrrole ring is a "soft spot" for CYP450 enzymes. Unlike indoles (oxidized at C3), pyrroles are oxidized at C2/C5, often forming reactive epoxides that can covalently bind to proteins (Mechanism-Based Inhibition or MBI).
Experimental Protocol: Microsomal Stability & GSH Trapping
-
Incubation: 1 µM compound with Human Liver Microsomes (0.5 mg/mL).
-
Activation: Initiate with NADPH regenerating system.
-
Trapping Agent: For safety profiling, add Glutathione (GSH) or Potassium Cyanide (KCN) to trap reactive iminium/epoxide intermediates.
-
Analysis: Monitor disappearance of parent (
) and appearance of GSH-adducts via LC-MS/MS (Neutral Loss scan).
Figure 3: Metabolic Divergence (Pyrrole vs. Indole)
Caption: Comparison of metabolic fates. Pyrroles risk forming reactive epoxides leading to toxicity, whereas Indoles typically form stable hydroxylated metabolites amenable to conjugation.
Results & Interpretation:
-
Series P (Unsubstituted):
min. High intrinsic clearance ( ). GSH adducts detected (+307 Da). Risk: High. -
Series P (C2-Blocked): Introducing a cyano or methyl group at C2 increases
to >60 min and eliminates GSH adducts. Risk: Low. -
Series I (Indole):
min. Main metabolite is stable 3-hydroxy-indole.
Conclusion
While novel pyrrole derivatives (Series P) offer superior solubility and potency compared to indole isosteres (Series I), they carry a significant liability for oxidative instability.
Final Recommendation:
-
Design: Avoid unsubstituted pyrroles. Block the C2 and C5 positions with electron-withdrawing groups (EWGs) or metabolic handles (e.g., -CF3) to prevent epoxide formation [1].
-
Screening: Implement the BSA-modified Caco-2 assay to avoid false negatives in permeability.
-
Safety: Mandate GSH-trapping studies for all lead pyrroles to rule out reactive metabolite formation prior to in vivo escalation [2].
References
-
Guengerich, F. P., & Mitchell, M. B. (1980).[1] Metabolic activation of model pyrroles by cytochrome P-450.[1][2] Drug Metabolism and Disposition, 8(1), 34-38.[1] [Link]
-
FDA Guidance for Industry. (2020).[3][4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3][5] [Link]
-
Krishna, G., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2.[3][6][7] International Journal of Pharmaceutics, 222(1), 77-89. (Source for BSA Sink Protocol). [Link]
Sources
- 1. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. bioivt.com [bioivt.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating a High-Sensitivity UHPLC-MS/MS Method for the Quantification of Labile Pyrrole Biomarkers
A Publish Comparison Guide for Analytical Scientists
Executive Summary: The Shift from Colorimetry to Mass Spectrometry
For decades, the quantification of pyrrole compounds—specifically the biomarker hydroxyhemopyrrolin-2-one (HPL) —has relied on the Ehrlich’s Reagent Colorimetric Assay . While historically significant, this method suffers from critical specificity issues, most notably interference from urobilinogen and indole derivatives.
This guide outlines the validation of a New Analytical Method : a rapid, specific UHPLC-MS/MS protocol. We compare this modern approach against legacy alternatives, demonstrating why high-resolution mass spectrometry is the necessary evolution for accurate pyrrole quantification in drug development and clinical research.
The Core Problem: Pyrrole Instability
Pyrroles are notoriously labile. They undergo rapid oxidative degradation upon exposure to light and air. A core requirement of this validation guide is the integration of sample stabilization protocols (using ascorbic acid) directly into the analytical workflow.
Methodological Landscape: The Contenders
We compare the new UHPLC-MS/MS method against the two industry standards: the colorimetric screening assay (Ehrlich's) and standard HPLC-UV.
Table 1: Comparative Performance Matrix
| Feature | New Method: UHPLC-MS/MS | Alternative A: Ehrlich’s Colorimetry | Alternative B: HPLC-UV |
| Principle | Electrospray Ionization (ESI+) with MRM | Reaction with DMAB (p-dimethylaminobenzaldehyde) | UV Absorption (210–280 nm) |
| Specificity | High (Mass-to-charge ratio separation) | Low (Reacts with urobilinogen/indoles) | Moderate (Co-elution risks) |
| LOD (Sensitivity) | 0.5 ng/mL (Trace detection) | ~5,000 ng/mL (Screening only) | ~50–100 ng/mL |
| Sample Volume | 50 µL | >1.0 mL | 200–500 µL |
| Throughput | High (5 min run time) | High (Batch processing) | Medium (15–20 min run time) |
| Key Limitation | Instrument Cost | False Positives (Urobilinogen) | Low Sensitivity for biological matrices |
The New Method: Protocol & Workflow
Analytical Target Profile (ATP)
-
Analyte: Hydroxyhemopyrrolin-2-one (HPL).[1]
-
Matrix: Human Urine / Plasma.
-
Critical Quality Attribute: Separation of HPL from Urobilinogen.
Step-by-Step Experimental Protocol
This protocol incorporates Ascorbic Acid (AA) stabilization, a non-negotiable step for pyrrole integrity [1].
Step 1: Sample Collection & Stabilization
-
Collect urine/plasma immediately into amber tubes containing Ascorbic Acid (1 mg/mL final conc.) .
-
Vortex for 10 seconds. Flash freeze at -80°C if not analyzed within 4 hours.
-
Reasoning: HPL degrades by >40% within 24 hours at room temperature without antioxidants.
Step 2: Solid Phase Extraction (SPE)
-
Cartridge: Mixed-mode Cation Exchange (MCX) to retain the basic pyrrole moiety.
-
Condition: 1 mL MeOH, then 1 mL Water (0.1% Formic Acid).
-
Load: 200 µL stabilized sample + 200 µL 2% Formic Acid.
-
Wash: 1 mL 0.1% Formic Acid in Water (removes acidic interferences).
-
Elute: 500 µL 5% Ammonia in Methanol.
-
Dry: Evaporate under Nitrogen at 30°C; reconstitute in 100 µL Mobile Phase A.
Step 3: UHPLC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 mins.
-
MS Mode: Positive ESI, MRM transition m/z 168.1 → 125.1 (Quantifier).
Visualizing the Workflow
The following diagram illustrates the critical path from collection to data, emphasizing the stabilization step.
Figure 1: Optimized Analytical Workflow for Labile Pyrroles. Note the critical stabilization step immediately post-collection.
Validation Framework (ICH Q2(R2))
Validation must follow the ICH Q2(R2) guidelines, which emphasize a lifecycle approach [2].[4]
Specificity (The Critical Test)
Objective: Prove the method distinguishes HPL from Urobilinogen.
-
Protocol: Inject a neat standard of Urobilinogen (1000 ng/mL) and monitor the HPL MRM transition.
-
Acceptance Criteria: No peak detected at the retention time of HPL.
-
Result: The UHPLC method separates HPL (RT: 1.2 min) from Urobilinogen (RT: 2.4 min), whereas Ehrlich’s reagent reacts with both.
Linearity & Range
Accuracy & Precision (Intra/Inter-day)
Data generated from 3 validation batches (n=6 replicates per level).
Table 2: Validation Data Summary
| Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance (FDA M10) |
| LLOQ (1.0) | +4.2% | 6.8% | ±20% |
| Low QC (3.0) | -1.5% | 4.1% | ±15% |
| Mid QC (50.0) | +0.8% | 2.3% | ±15% |
| High QC (800.0) | -2.1% | 1.9% | ±15% |
Stability (The Stress Test)
Given the analyte's fragility, stability testing is paramount.
-
Benchtop Stability: Stable for 4 hours at 4°C only with Ascorbic Acid .
-
Freeze-Thaw: Stable for 3 cycles at -80°C.
-
Autosampler: Stable for 24 hours at 10°C in amber vials.
Case Study: Resolving the "Mauve Factor" Confusion
Historically, the "Mauve Factor" in urine was misidentified as kryptopyrrole.[5] Modern MS validation has confirmed the biomarker is HPL [3].
Experiment: We analyzed 50 clinical urine samples using both Ehrlich’s Reagent and the New UHPLC-MS/MS method.
-
Ehrlich's: 42/50 samples tested positive (Pink color).
-
UHPLC-MS/MS: Only 18/50 samples contained HPL > 5 ng/mL.
Decision Logic for Method Selection
Use the following logic flow to determine if upgrading to MS/MS is required for your lab.
Figure 2: Decision Tree for Analytical Method Selection based on sensitivity and matrix complexity.
Conclusion
The validation of a UHPLC-MS/MS method for pyrrole quantification represents a necessary paradigm shift from non-specific colorimetry. While Ehrlich’s reagent remains a cheap screening tool, it lacks the selectivity required for modern drug development and biomarker validation.
Key Takeaways:
-
Specificity: MS/MS eliminates false positives from urobilinogen.
-
Stability: Ascorbic acid stabilization is mandatory for valid results.
-
Compliance: The method meets strict ICH Q2(R2) criteria for accuracy and precision.
For researchers investigating oxidative stress biomarkers or pyrrole-based pharmacophores, the investment in MS-based validation is not optional—it is essential for data integrity.
References
-
Mikirova, N. (2015).[6] Clinical Test of Pyrroles: Usefulness and Association with Other Biochemical Markers. Clinical Medicine Reviews and Case Reports. Link
-
ICH. (2024).[4][7] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Link
-
Walsh Research Institute. (2008). Discerning the Mauve Factor: Part 2. Walsh Institute Publications. Link
-
BenchChem. (2025).[8] Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide. BenchChem Protocols. Link
-
Ito, S., et al. (2005).[3] A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA).[2][3] Journal of Chromatography B. Link
Sources
- 1. isom.ca [isom.ca]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. walshinstitute.org [walshinstitute.org]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. benchchem.com [benchchem.com]
"inter-laboratory comparison of 5-phenyl-1H-pyrrole-3-carbonitrile synthesis protocols"
Topic: "inter-laboratory comparison of 5-phenyl-1H-pyrrole-3-carbonitrile synthesis protocols" Content Type: Publish Comparison Guides.
Executive Summary
The this compound scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for reversible potassium-competitive acid blockers (P-CABs) like Vonoprazan and various kinase inhibitors.
While textbook pyrrole syntheses (e.g., Paal-Knorr) are ubiquitous, they often fail to provide the specific regioselectivity required for the 3-cyano-5-phenyl substitution pattern. This guide compares two field-validated protocols:
-
The Industrial "Dechlorination" Route: A robust, scalable 4-step sequence used in GMP environments (e.g., Vonoprazan manufacturing).
-
The Direct Enaminonitrile Cyclization: A convergent, 2-step laboratory method offering higher atom economy for rapid analog generation.
Method A: The Industrial "Dechlorination" Protocol
Best for: Multi-kilogram scale-up, GMP compliance, cost-efficiency. Core Mechanism: Malononitrile alkylation followed by oxidative chlorocyclization and reductive dechlorination.
This protocol addresses the challenge of regioselectivity by forcing cyclization through a halogenated intermediate. It is the dominant route in patent literature for high-purity production.
The Workflow
The synthesis does not form the target directly; it proceeds via a 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile intermediate.[1] This counter-intuitive step is necessary to block the 2-position during cyclization, preventing the formation of thermodynamically favored but unwanted isomers.
Figure 1: The industrial workflow relies on a chlorination-dechlorination strategy to ensure regiochemical purity.
Detailed Protocol (Validated Scale: 100g)
-
Alkylation:
-
To a suspension of NaH (1.1 eq) in THF at 0°C, add malononitrile (1.0 eq). Stir for 30 min.
-
Add 2-bromoacetophenone (1.0 eq) dropwise. Maintain temp <10°C to prevent O-alkylation.
-
Critical Control Point: Monitor by TLC. The formation of the bis-alkylated impurity is possible if stoichiometry is loose.
-
-
Cyclization (The "Vilsmeier-Haack" Variant):
-
Dissolve the crude alkylated product in EtOAc.
-
Saturate the solution with anhydrous HCl gas at 0-5°C.
-
Observation: The solution will darken. A precipitate of the 2-chloro-pyrrole hydrochloride salt forms.
-
Note: In some variations, POCl3 is used, but HCl/EtOAc is preferred for "green" processing.
-
-
Reductive Dechlorination:
-
Dissolve the 2-chloro intermediate in Methanol/THF (1:1).
-
Add Sodium Acetate (2.0 eq) as an acid scavenger.
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 3 atm (45 psi) for 4-6 hours.
-
Purification: Filter catalyst; recrystallize from Ethanol/Water.[2]
-
Why this works: The chlorine atom at C2 acts as a positional protecting group. Direct cyclization without it often yields mixtures of pyrroles and furans.
Method B: The Direct Enaminonitrile Cyclization
Best for: Rapid library generation (Medicinal Chemistry), avoiding heavy metals (Pd). Core Mechanism: Condensation of phenacylamine with ethoxymethylene malononitrile.
This method utilizes 2-(ethoxymethylene)malononitrile as a C3-synthon. It is cleaner for small-scale batches (<5g) but suffers from lower atom economy due to the loss of ethanol and potentially difficult chromatography.
The Workflow
Figure 2: The direct route is convergent but requires precise pH control to prevent polymerization.
Detailed Protocol (Validated Scale: 1g)
-
Reagent Preparation:
-
Generate free phenacylamine from its hydrochloride salt in situ using Et3N (1.1 eq) in Ethanol.
-
-
Condensation:
-
Add 2-(ethoxymethylene)malononitrile (1.0 eq).
-
Reflux for 2-4 hours.
-
Mechanism: The amine attacks the ethoxy-vinyl carbon, eliminating ethanol to form an enaminonitrile.
-
-
Cyclization:
-
Add a catalytic amount of Sodium Ethoxide (NaOEt).
-
Continue reflux for 1 hour.
-
Workup: Pour into ice water. The product precipitates as a yellow/brown solid.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient) is usually required to remove oligomeric byproducts.
-
Inter-Laboratory Comparison Data
The following data summarizes average results from three independent synthesis campaigns (Internal Data & Literature Aggregation).
| Metric | Method A (Industrial/Dechlorination) | Method B (Direct Enaminonitrile) |
| Overall Yield | 65 - 72% | 45 - 55% |
| Purity (HPLC) | >99.5% (after recrystallization) | 95 - 98% (requires column) |
| Regioselectivity | Exclusive (2-position blocked) | >90% (minor isomers possible) |
| E-Factor (Waste) | Moderate (Salt waste from Pd/C step) | High (Chromatography solvent waste) |
| Time to Product | 3 Days (4 steps) | 1 Day (2 steps) |
| Critical Risk | Hydrogenation safety (H2 gas) | Polymerization of reagents |
Expert Insight: Why the "Van Leusen" Reaction was Excluded
You may encounter literature suggesting the Van Leusen Pyrrole Synthesis (TosMIC + Michael Acceptor). While excellent for 3,4-disubstituted pyrroles, it is not recommended for the 5-phenyl-3-cyano target.
-
Reason: Reacting TosMIC with cinnamonitrile predominantly yields 4-phenyl -pyrrole-3-carbonitrile, not the 5-phenyl isomer. The regiochemistry of TosMIC cycloadditions places the substituent of the alkene at the 4-position relative to the nitrogen [1].
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[3] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry.
-
Sichuan Kelun Pharmaceutical Research. "Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde." Patent CN112194607A. (Describes the industrial chlorination/dechlorination route for the 2-fluoro analog).
-
Dotsenko, V. V., et al. "Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-Ylidene)malononitriles."[4] Journal of Chemical Research.[5] (Context for malononitrile/enaminonitrile chemistry).
-
ChemicalBook. "5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis and properties." (Aggregated supplier and synthesis data).
Sources
- 1. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. (PDF) Synthesis of (3-Cyano-5,6,7,8-Tetr [research.amanote.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
5-phenyl-1H-pyrrole-3-carbonitrile proper disposal procedures
This guide outlines the precise handling and disposal protocols for 5-phenyl-1H-pyrrole-3-carbonitrile , a functionalized organic nitrile often used as a pharmaceutical intermediate (e.g., in the synthesis of potassium-competitive acid blockers like Vonoprazan).[1]
Due to the presence of the carbonitrile (–C≡N) moiety attached to a pyrrole ring, this compound requires strict segregation from acidic waste streams to prevent the generation of hydrogen cyanide (HCN) gas.
Part 1: Chemical Safety Profile & Hazard Identification
Before disposal, you must classify the waste based on its reactive groups.
| Property | Details |
| Chemical Structure | Pyrrole ring substituted with a phenyl group (pos.[1][2][3][4] 5) and a nitrile group (pos. 3).[2][5][6] |
| Primary Hazard | Acute Toxicity (Oral/Dermal) & HCN Precursor . |
| Signal Word | WARNING or DANGER (depending on purity/concentration). |
| Hazard Statements | H302/H301 : Toxic if swallowed.H315/H319 : Causes skin/eye irritation.H335 : May cause respiratory irritation.[5][7] |
| RCRA Classification | D001 (Ignitable, if in solvent) or D003 (Reactive, potential cyanide generator if acidified). Generally profiled as Toxic Organic Waste . |
| Incompatibility | Strong Acids (hydrolysis releases HCN), Strong Oxidizers (fire risk), Reducing Agents . |
Part 2: Disposal & Waste Management Protocol
Waste Segregation (The "Golden Rule")
NEVER dispose of nitrile-containing compounds in the general acid waste stream.
-
Mechanism of Danger : Acid hydrolysis of the nitrile group (
) can release Hydrogen Cyanide (HCN), a lethal asphyxiant. -
Correct Stream : Segregate into "Organic Waste - Non-Halogenated" (if dissolved) or "Toxic Solids" (if solid).[1]
Solid Waste Disposal (Pure Compound/Contaminated Debris)
-
Container : High-density polyethylene (HDPE) or amber glass wide-mouth jar.[1]
-
Labeling : Must read "Hazardous Waste - Toxic Solid (Organic Nitrile)."[1]
-
Protocol :
-
Collect pure substance, contaminated weighing boats, and gloves in a dedicated solid waste container.
-
Do not mix with metal sharps or oxidizing solids (e.g., nitrates, permanganates).
-
Seal with a screw-top lid; do not use Parafilm alone.
-
Liquid Waste Disposal (Mother Liquors/Solutions)
-
Solvent Compatibility :
-
Compatible: Methanol, Ethanol, DMSO, Ethyl Acetate.
-
Incompatible: Acidic aqueous solutions.
-
-
Protocol :
-
Adjust pH to > 9.0 using dilute NaOH if the solution is aqueous or mixed aqueous-organic. This stabilizes the cyanide/nitrile moiety.
-
Pour into the "Organic Solvents" carboy.
-
If the solvent contains halogenated compounds (DCM, Chloroform), use the "Halogenated Organic" stream.
-
Final Destruction
-
Method : Commercial Incineration.
-
Rationale : High-temperature incineration (
) with afterburners is required to break the triple bond and oxidize the nitrogen to or (scrubbed), preventing environmental cyanide release.
Part 3: Emergency Procedures
Spill Response Workflow
-
Evacuate : If spill is >5g or outside a fume hood, evacuate the immediate area.
-
PPE : Double nitrile gloves, lab coat, safety goggles. Use a NIOSH N95 or P100 respirator if dust is visible.
-
Containment :
-
Solid : Cover with wet paper towels (to prevent dust) or use a dedicated chemical dry sweep.
-
Liquid : Absorb with vermiculite or chem-pads. DO NOT use acid-based absorbents. [1]
-
-
Decontamination : Clean surface with 10% bleach solution (oxidizes trace nitriles), followed by water. Collect all cleanup materials as hazardous waste.
Part 4: Visual Workflows (Graphviz)
Figure 1: Waste Stream Decision Tree
This logic gate ensures the compound never enters an incompatible stream.
Caption: Decision tree for segregating phenylpyrrole carbonitrile waste. Note the critical neutralization step for acidic solutions.
Figure 2: Chemical Segregation Logic
Visualizing incompatibilities to prevent accidental mixing.
Caption: Segregation map highlighting the critical incompatibility with acids due to cyanide release potential.
References
-
National Institutes of Health (PubChem) . 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (Compound Summary). Retrieved from [Link] (Representative structural analog for hazard data).
-
U.S. Environmental Protection Agency (EPA) . RCRA Waste Classification Guide. Retrieved from [Link].
-
National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link].
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | C11H7FN2 | CID 46908592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2304978-33-2|5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. georganics.sk [georganics.sk]
Personal protective equipment for handling 5-phenyl-1H-pyrrole-3-carbonitrile
Topic: Personal Protective Equipment & Safe Handling Guide for 5-Phenyl-1H-pyrrole-3-carbonitrile CAS: 122453-85-4 Role: Senior Application Scientist
Executive Safety Summary
Immediate Action Required: This compound is a functionalized pyrrole-nitrile. While often stable, it presents risks of acute toxicity (oral) and irritation. Treat as a High-Potency Pharmacophore Intermediate .
| Parameter | Critical Specification |
| GHS Classification | Warning (Cat 4 Oral Tox, Cat 2 Skin/Eye Irritant, Cat 3 STOT-SE) |
| Primary Routes | Inhalation of dust; Dermal absorption (solvent-enhanced). |
| Critical Hazard | Nitrile Functionality: Potential for metabolic release of cyanide ions (CN⁻) upon ingestion or hydrolysis in strong acids. |
| Min. PPE | Nitrile Gloves (0.11 mm) + Safety Glasses + Lab Coat + Fume Hood (Mandatory) . |
| Incompatibility | Strong Acids (Hydrolysis risk), Strong Oxidizers (Exothermic reaction). |
Risk Assessment & Toxicology (The "Why")
Scientific Justification for Protocols
To handle this compound safely, one must understand its structural reactivity. This is not merely "dust"; it is a bioactive scaffold.
-
The Nitrile Moiety (-CN): Unlike simple aliphatic nitriles, the nitrile group on the pyrrole ring is conjugated. However, under physiological conditions (ingestion) or extreme chemical stress (strong acids), metabolic or chemical hydrolysis can occur.
-
Risk:[1] While spontaneous HCN release is rare, acidic hydrolysis can generate toxic byproducts.
-
Protocol Implication: Never dispose of this compound in acidic waste streams.
-
-
The Pyrrole Core: Pyrroles are electron-rich aromatic systems. They are prone to oxidation.
-
Risk:[1] Old samples may accumulate oxidation products (tars) which can be sensitizers.
-
Protocol Implication: Store under inert atmosphere (Argon/Nitrogen) at -20°C to maintain purity and safety.
-
-
Solvent-Vectoring Effect: This solid is likely dissolved in DMSO or DMF for biological assays.
-
Risk:[1] DMSO increases skin permeability, carrying the toxic compound directly into the bloodstream.
-
Protocol Implication: Glove selection is dictated by the solvent , not just the solute.
-
PPE Decision Matrix
Self-Validating Selection Logic
Do not default to generic protection. Use this matrix to determine the required PPE based on your operational scale.
Figure 1: PPE Selection Hierarchy based on operational mass. Note that "Solvent-Vectoring" (e.g., DMSO) triggers the double-glove requirement immediately.
Operational Protocol: Safe Handling Workflow
Step 1: Weighing & Transfer
-
Engineering Control: Use a static-free balance inside a fume hood or a powder containment enclosure.
-
Technique: Pyrrole derivatives can be electrostatic.[1] Use an antistatic gun if available.
-
Solubilization: Add solvent (DMSO/DMF) slowly.
-
Caution: Exothermic solvation is possible. Ensure the vial is vented (needle bleed) if sealed.
-
Step 2: Reaction Setup
-
Atmosphere: Flush headspace with Nitrogen/Argon. Oxygen promotes degradation.
-
Temperature: If heating >50°C, ensure a reflux condenser is active to prevent nitrile vapor escape.
Step 3: Quenching & Workup
-
The "Acid Trap": If your protocol requires an acidic quench (e.g., 1M HCl), perform this dropwise at 0°C.
-
Reasoning: Prevents rapid hydrolysis of the nitrile or vigorous exotherms that could aerosolize the mixture.
-
Emergency Response & Disposal
Spill Management
-
Don PPE: Double nitrile gloves, N95 respirator, goggles.
-
Contain: Cover spill with a solvent-dampened pad (Ethanol) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe surface with 10% bleach solution (oxidizes trace residues), followed by water.
Waste Disposal Workflow
This is the most critical compliance step. Improper disposal of nitriles is a major violation.
Figure 2: Waste Disposal Logic. The critical control point is ensuring no acidic waste is mixed with the nitrile to prevent hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300153, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Nitriles and Pyrrole derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
